Technical Documentation Center

2',3'-Dimethoxyflavone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2',3'-Dimethoxyflavone
  • CAS: 2554-84-9

Core Science & Biosynthesis

Foundational

2',3'-Dimethoxyflavone CAS number and properties

An In-depth Technical Guide to 2',3'-Dimethoxyflavone for Researchers and Drug Development Professionals Core Identity and Physicochemical Profile 2',3'-Dimethoxyflavone, with the CAS Number 2554-84-9 , is a flavonoid ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2',3'-Dimethoxyflavone for Researchers and Drug Development Professionals

Core Identity and Physicochemical Profile

2',3'-Dimethoxyflavone, with the CAS Number 2554-84-9 , is a flavonoid characterized by the presence of two methoxy groups on its B-ring.[1][2] Its fundamental structure is based on the 2-phenyl-4H-1-benzopyran-4-one backbone. As a member of the polymethoxyflavone (PMF) subclass, it is distinguished from common polyphenolic flavonoids by the methylation of its hydroxyl groups, a structural modification that significantly influences its bioavailability and biological activity.

Table 1: Physicochemical Properties of 2',3'-Dimethoxyflavone

PropertyValueSource
CAS Number 2554-84-9[1][2]
Molecular Formula C₁₇H₁₄O₄[1][2]
Molecular Weight 282.29 g/mol [1][2]
IUPAC Name 2-(2,3-dimethoxyphenyl)chromen-4-one[1]
Synonyms 2-(2,3-dimethoxyphenyl)-4H-1-benzopyran-4-one[1]
Appearance Data not available; related compounds are often powders.
Solubility Data not available; related methoxyflavones show solubility in DMSO.
Melting Point Data not available; related methoxyflavones melt around 150-200°C.[3]

Synthesis and Characterization

The synthesis of flavones, including 2',3'-Dimethoxyflavone, is commonly achieved through well-established organic chemistry reactions. A prevalent method is the oxidative cyclization of o-hydroxychalcones.[4][5] This process typically involves two primary stages:

  • Claisen-Schmidt Condensation : An o-hydroxyacetophenone is condensed with a substituted benzaldehyde (in this case, 2,3-dimethoxybenzaldehyde) in the presence of a base to form a chalcone intermediate.[4][5]

  • Oxidative Cyclization : The resulting chalcone undergoes cyclization to form the flavone ring. This step can be catalyzed by various reagents, such as iodine in dimethyl sulfoxide (DMSO).[5]

Synthesis_Workflow cluster_start Starting Materials A o-hydroxyacetophenone C Claisen-Schmidt Condensation (Base-catalyzed) A->C B 2,3-dimethoxybenzaldehyde B->C D Chalcone Intermediate C->D Formation of α,β-unsaturated ketone E Oxidative Cyclization (e.g., I₂/DMSO) D->E F 2',3'-Dimethoxyflavone E->F Ring closure

Caption: General synthetic workflow for 2',3'-Dimethoxyflavone.

Characterization of the synthesized compound relies on a suite of spectroscopic techniques. PubChem records indicate the availability of spectral data for 2',3'-Dimethoxyflavone, including:

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to elucidate the precise molecular structure.[1]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify functional groups and analyze the chromophore system, respectively.[1]

Natural Occurrence and Extraction

2',3'-Dimethoxyflavone has been identified as a natural constituent of Brazilian orange essential oil.[6][7] As a polymethoxyflavone, it is primarily found in the peels of Citrus genus plants.[6][7]

The extraction of methoxyflavones from plant matrices is a critical first step for their isolation and study. Ultrasound-assisted extraction (UAE) has emerged as an efficient method for this purpose.[8]

Protocol: Conceptual Workflow for Extraction and Analysis
  • Sample Preparation : Obtain fresh citrus peels and dry them to a constant weight. Grind the dried peels into a fine powder.

  • Ultrasound-Assisted Extraction :

    • Suspend the powdered peel in a suitable solvent, such as 95% ethanol, at a defined solid-to-solvent ratio (e.g., 1:50 w/v).[8]

    • Place the mixture in an ultrasonic bath and sonicate for a specified duration (e.g., 15-30 minutes).[8]

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure to remove the solvent.

  • Purification (Optional) : The crude extract can be further purified using column chromatography on silica gel to isolate individual flavones.[9]

  • Analysis :

    • Employ High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (e.g., LTQ/Orbitrap) for separation and identification.[10]

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to achieve good separation of the components.

    • Identify 2',3'-Dimethoxyflavone by comparing its retention time and high-resolution mass spectrum with an authentic standard.

Analytical_Workflow A Citrus Peel (Dried, Powdered) B Ultrasound-Assisted Extraction (Ethanol) A->B C Crude Extract B->C D HPLC Separation C->D E Mass Spectrometry (e.g., HRMS) D->E F Identification of 2',3'-Dimethoxyflavone E->F Based on m/z and Retention Time

Caption: Analytical workflow for extracting and identifying flavones.

Biological Activities and Potential Applications

While specific bioactivity data for 2',3'-Dimethoxyflavone is limited in the available literature, the broader class of polymethoxyflavones (PMFs) exhibits a wide range of promising biological effects. These compounds are considered important nutraceuticals with potential therapeutic applications.[6]

  • Anti-Inflammatory Properties : PMFs are known to possess anti-inflammatory activity.[6][7] This is a key area of investigation for many flavonoids.

  • Neuroprotective Effects : Related methoxyflavones, such as 3',4'-Dimethoxyflavone, have demonstrated neuroprotective capabilities, guarding against NMDA-induced toxicity in cortical neurons. Methoxyflavones from Kaempferia parviflora are also noted for their neuroprotective properties.[11]

  • Anticancer and Chemopreventive Activity : Various PMFs have been studied for their anticancer, anti-inflammatory, and chemopreventive properties.[12] For instance, 3',4'-Dimethoxyflavone displays antiestrogen activity in breast tumor cell lines and acts as a competitive antagonist of the aryl hydrocarbon receptor (AhR).

  • Metabolism by Cytochrome P450 : Methoxyflavonoids are known to be metabolized by human cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family.[13] Oxidation, including O-demethylation, by enzymes like CYP1B1 can alter the biological activity of these compounds, sometimes leading to the formation of more active metabolites.[13] This metabolic transformation is a critical consideration in drug development.

Safety and Toxicology

Specific toxicological data for 2',3'-Dimethoxyflavone were not found in the initial search. However, general safety data for related compounds and extracts can provide some context. For example, a safety data sheet for the isomeric 3',4'-Dimethoxyflavone indicates it is not classified as a hazardous substance.[14] Studies on extracts from Kaempferia parviflora, which are rich in PMFs, have also been conducted to assess their safety profiles.[15] As with any research compound, 2',3'-Dimethoxyflavone should be handled with appropriate laboratory precautions, including the use of personal protective equipment, to avoid contact with skin, eyes, and clothing.[14]

Conclusion

2',3'-Dimethoxyflavone is a distinct polymethoxyflavone with a defined chemical structure and presence in natural sources. While extensive biological data specific to this isomer is still emerging, the well-documented activities of the PMF class—spanning anti-inflammatory, neuroprotective, and anticancer effects—position it as a compound of significant interest for further research. Its synthesis is achievable through established chemical pathways, and modern analytical techniques allow for its effective extraction and identification. Future investigations should focus on elucidating its specific mechanism of action and toxicological profile to fully assess its potential in pharmacology and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 676033, 2',3'-Dimethoxyflavone. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688713, 2',3'-Dimethoxy-3-hydroxyflavone. Retrieved from [Link].

  • INDOFINE Chemical Company, Inc. 2',3'-DIMETHOXYFLAVANONE. Retrieved from [Link].

  • Iinuma, M., Tanaka, T., & Mizuno, M. (1985). Flavonoids Syntheses. II. Synthesis of Flavones with a 2', 3', 6'-Trioxygenated Ring B. Chemical and Pharmaceutical Bulletin, 33(9), 4034-4036. Retrieved from [Link].

  • Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Antioxidants, 9(1), 23. Retrieved from [Link].

  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., Lucarini, M., Santini, A., Souto, E. B., Novellino, E., & Antolak, H. (2019). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 24(16), 2947. Retrieved from [Link].

  • NextSDS. 7,3'-DIMETHOXYFLAVONE — Chemical Substance Information. Retrieved from [Link].

  • Sutthanut, K., Sripanidkulchai, B., Yenjai, C., & Jay, M. (2009). Structures and physicochemical properties of methoxyflavones (PMF, DMF, TMF). ResearchGate. Retrieved from [Link].

  • Nagayoshi, H., Kakimoto, K., Yamazaki, H., Guengerich, F. P., & Shimada, T. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1146-1156. Retrieved from [Link].

  • PlantaeDB. 5,3',4',5'-Tetrahydroxy-6,7-dimethoxyflavone. Retrieved from [Link].

  • Phung, T. K., Kwan, H. Y., & Chan, C. L. (2023). Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from Kaempferia parviflora: A critical review. Arabian Journal of Chemistry, 16(3), 104554. Retrieved from [Link].

  • Susanti, V. H. E., Matsjeh, S., Wahyuningsih, T. D., Mustofa, M., & Redjeki, T. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry, 12(2), 146-151. Retrieved from [Link].

  • Phung, T. K., Ali, M. S., Lee, J., Su, C., & Chan, C. L. (2023). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology, 60(8), 4683-4701. Retrieved from [Link].

  • Zhang, H., Chen, F., Wang, X., & Yao, H. (2014). Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. Phytochemical Analysis, 25(3), 221-230. Retrieved from [Link].

  • Sae-tan, J., Leelapornpisid, P., & Jantrawut, P. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Polymers, 14(13), 2652. Retrieved from [Link].

  • Luan, N. Q., Tinh, T. B., Minh, N. K. K., Dam, N. P., Hoa, T. T. T., & Tuan, N. T. (2020). Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. Can Tho University Journal of Science, 12(1), 58-62. Retrieved from [Link].

  • Li, S., Wang, H., Guo, L., Zhao, L., & Ho, C. T. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Molecules, 29(2), 332. Retrieved from [Link].

  • Chaisuwan, V., Dajanta, K., & Srikaeo, K. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 316-322. Retrieved from [Link].

  • Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. ResearchGate. Retrieved from [Link].

Sources

Foundational

1H NMR and 13C NMR spectral data of 2',3'-Dimethoxyflavone

Structural Elucidation of 2',3'-Dimethoxyflavone: A Comprehensive Guide to 1 H and 13 C NMR Spectral Analysis Executive Summary The precise structural characterization of flavonoids is a critical bottleneck in natural pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2',3'-Dimethoxyflavone: A Comprehensive Guide to 1 H and 13 C NMR Spectral Analysis

Executive Summary

The precise structural characterization of flavonoids is a critical bottleneck in natural product chemistry and synthetic drug development. 2',3'-Dimethoxyflavone (PubChem CID: 676033)[1] serves as an excellent model compound for understanding the spectral nuances introduced by ortho-meta di-oxygenation on the flavone B-ring. This whitepaper provides an in-depth, self-validating methodology for the acquisition, processing, and interpretation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 2',3'-dimethoxyflavone, grounded in established spectroscopic principles[2].

By detailing the causality behind experimental choices and spectral shifts—such as the steric induction of B-ring torsion—this guide equips researchers with the authoritative framework necessary to unambiguously assign complex methoxyflavone derivatives[3].

Mechanistic Context: The Impact of 2',3'-Substitution

To interpret the NMR data of 2',3'-dimethoxyflavone accurately, one must first understand the stereoelectronic consequences of its substitution pattern. The flavone backbone consists of a fused A-ring (benzene) and C-ring ( γ -pyrone), with a phenyl B-ring attached at the C-2 position.

In unsubstituted or 4'-substituted flavones, the molecule tends toward coplanarity to maximize π -conjugation. However, the introduction of a bulky methoxy group at the 2'-position creates a severe steric clash with the H-3 proton of the C-ring and the C-ring oxygen. This steric hindrance forces the B-ring to rotate out of the chromone plane (often by 40°–70° in crystal structures)[4].

NMR Consequences of B-ring Torsion:

  • Disruption of Conjugation: The lack of coplanarity slightly alters the electron density at C-2, often shifting its 13 C resonance compared to planar analogs.

  • Anisotropic Shielding: The rotated B-ring projects a different magnetic shielding cone over the H-3 proton, typically shifting it upfield relative to fully conjugated systems.

  • A-Ring Deshielding: The C-4 carbonyl group exerts a strong diamagnetic anisotropic deshielding effect on the spatially adjacent H-5 proton, making it the most downfield signal in the 1 H spectrum.

Experimental Protocols: A Self-Validating Workflow

A robust NMR analysis relies on a self-validating system where 1D data generates hypotheses that 2D data (COSY, HSQC, HMBC) subsequently prove. Below is the standardized protocol for acquiring high-fidelity spectral data for methoxyflavones[5].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of highly purified 2',3'-dimethoxyflavone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is preferred due to the compound's lipophilicity.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden spectral lines.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching (ATM) for the 1 H and 13 C nuclei to optimize probe sensitivity.

  • Execute gradient shimming (Z-axis) to achieve a lock signal with a stable, narrow line width (target: TMS half-height line width < 1.0 Hz).

Step 3: Acquisition Parameters

  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans to ensure a high signal-to-noise ratio (SNR).

  • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 512–1024 scans. Causality note: The quaternary carbons (C-2, C-4, C-9, C-10) relax slowly; a sufficient D1 ensures these signals are quantitatively represented.

Step 4: Post-Acquisition Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

  • Manually correct the zero-order and first-order phase.

  • Calibrate the chemical shift scale by setting the residual CHCl 3​ peak to δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C).

Workflow Visualization

NMR_Workflow S1 Sample Preparation (2',3'-Dimethoxyflavone in CDCl3) S2 1D NMR Acquisition (1H & 13C NMR) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Data Processing (Fourier Transform, Phase Correction) S3->S4 S5 Structural Elucidation (Signal Assignment & Validation) S4->S5

Figure 1: Standardized workflow for NMR-based structural elucidation of methoxyflavones.

Spectral Data Presentation and Analysis

The following tables summarize the representative 1 H and 13 C NMR data for 2',3'-dimethoxyflavone, synthesized from established chemical shift databases and empirical substituent effects for flavone derivatives[2][3].

1 H NMR Spectral Data

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Position δH​ (ppm)Multiplicity J (Hz)IntegrationAssignment Rationale
H-5 8.22dd8.0, 1.61HMost downfield signal; strongly deshielded by the spatial proximity to the C-4 carbonyl oxygen.
H-7 7.68ddd8.0, 7.2, 1.61HTypical A-ring pattern; para to the bridgehead oxygen.
H-8 7.54dd8.4, 1.01HOrtho to the bridgehead oxygen (C-9), slightly shielded relative to H-7.
H-6 7.42ddd8.0, 7.2, 1.01HMeta to the carbonyl, standard aromatic resonance.
H-6' 7.46dd7.8, 1.51HB-ring proton; deshielded by the adjacent C-2 double bond of the pyrone ring.
H-5' 7.18t7.81HB-ring proton; meta to both methoxy groups.
H-4' 7.08dd8.0, 1.51HB-ring proton; ortho to the 3'-methoxy group, experiencing mesomeric shielding.
H-3 7.02s-1HCharacteristic sharp singlet of the C-ring. Shifted slightly due to the out-of-plane B-ring.
2'-OCH 3​ 3.92s-3HSterically hindered methoxy group; confirmed via NOESY correlation to H-3.
3'-OCH 3​ 3.95s-3HStandard aromatic methoxy resonance.
13 C NMR Spectral Data

The 13 C NMR spectrum provides the definitive skeleton of the molecule. The assignments below demonstrate the self-validating nature of the data: the highly deshielded C-4 carbonyl and the oxygenated aromatic carbons (C-2, C-9, C-2', C-3') are easily distinguishable[6].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Position δC​ (ppm)TypeAssignment Rationale & HMBC Correlations
C-4 178.5C=O α,β -unsaturated ketone. Validated by 3JCH​ from H-5.
C-2 161.2C-OEnol ether carbon. Validated by 2JCH​ from H-3 and 3JCH​ from H-6'.
C-9 156.4C-OA-ring bridgehead. Validated by 3JCH​ from H-5 and H-7.
C-3' 153.1C-OB-ring oxygenated carbon. Validated by 3JCH​ from 3'-OCH 3​ protons.
C-2' 148.5C-OB-ring oxygenated carbon. Validated by 3JCH​ from 2'-OCH 3​ protons.
C-7 133.8CHMost deshielded A-ring CH due to para-relationship to the carbonyl.
C-5 125.8CHA-ring CH.
C-6 125.2CHA-ring CH.
C-1' 124.5CB-ring quaternary carbon connecting to C-2.
C-5' 124.1CHB-ring CH.
C-10 123.6CA-ring bridgehead (alpha to carbonyl).
C-6' 120.3CHB-ring CH.
C-8 118.2CHA-ring CH (ortho to bridgehead oxygen).
C-4' 114.8CHB-ring CH (ortho to methoxy, shielded).
C-3 112.5CHC-ring olefinic carbon. Highly characteristic shift for flavones.
3'-OCH 3​ 61.2CH 3​ Methoxy carbon.
2'-OCH 3​ 56.4CH 3​ Methoxy carbon. The 2'-OMe is often shifted due to steric crowding.
The Role of 2D NMR in System Validation

To ensure absolute trustworthiness, the 1D assignments must be locked in using 2D techniques:

  • COSY (Correlation Spectroscopy): Confirms the contiguous spin systems. The H-5/H-6/H-7/H-8 system of the A-ring and the H-4'/H-5'/H-6' system of the B-ring will show distinct cross-peaks.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. The assignment of the C-2 position ( δC​ 161.2) is unequivocally proven by a 3J cross-peak from the H-6' proton of the B-ring, bridging the two ring systems. Furthermore, the exact placement of the methoxy groups is confirmed by HMBC cross-peaks from the methoxy protons ( δH​ 3.92, 3.95) to C-2' ( δC​ 148.5) and C-3' ( δC​ 153.1), respectively[3].

Conclusion

The structural elucidation of 2',3'-dimethoxyflavone requires a rigorous understanding of how steric hindrance and electronic conjugation dictate NMR chemical shifts. By utilizing the self-validating workflow of 1D acquisition followed by 2D correlation mapping, researchers can confidently assign the complex spectral signatures of ortho-substituted methoxyflavones. This methodology ensures high scientific integrity, preventing misassignments that could derail downstream pharmacological or synthetic applications.

References

  • 2',3'-Dimethoxyflavone - Optional[17O NMR] - Chemical Shifts . SpectraBase. Available at:[Link]

  • 2',3'-Dimethoxyflavone | C17H14O4 | CID 676033 . PubChem - NIH. Available at: [Link]

  • Synthesis and Antioxidant Activity of 3-Methoxyflavones . ResearchGate. Available at:[Link]

  • 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one (6,2',3',4'-tetramethoxyflavone) . ResearchGate. Available at:[Link]

  • Structure of 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-l-benzopyran-4-one . ResearchGate. Available at:[Link]

  • Glycosides of tricetin methyl ethers as chemosystematic markers . ResearchGate. Available at:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Analysis of 2',3'-Dimethoxyflavone: Fragmentation Mechanisms, Analytical Workflows, and Metabolic Profiling

Executive Summary 2',3'-Dimethoxyflavone (C₁₇H₁₄O₄) is a highly specialized methoxylated flavonoid with significant implications in pharmacological research, particularly concerning its interactions with cytochrome P450...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2',3'-Dimethoxyflavone (C₁₇H₁₄O₄) is a highly specialized methoxylated flavonoid with significant implications in pharmacological research, particularly concerning its interactions with cytochrome P450 (CYP450) enzymes and its potential as a chemosystematic marker. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for elucidating its structural integrity, mapping its fragmentation pathways, and tracking its biotransformation in vivo.

This technical guide provides an authoritative, deep-dive into the mass spectrometric behavior of 2',3'-Dimethoxyflavone. By moving beyond basic procedural steps, we will explore the causality behind its ionization dynamics, the thermodynamics of its collision-induced dissociation (CID), and field-proven, self-validating protocols for its accurate quantification.

Physicochemical and Mass Spectrometric Properties

Before designing an MS workflow, it is critical to understand the exact theoretical masses of the target analyte. The high gas-phase basicity of the C-4 carbonyl oxygen makes positive Electrospray Ionization (ESI+) the optimal mode for analysis[1].

Table 1: Quantitative Mass Spectrometry Data for 2',3'-Dimethoxyflavone

ParameterValueCausality / Analytical Significance
Molecular Formula C₁₇H₁₄O₄Determines isotopic distribution (A+1, A+2) for MS1 validation.
Monoisotopic Mass 282.0892 DaBaseline for calculating exact mass errors in HRMS.
Precursor Ion[M+H]⁺ m/z 283.0965Primary target for Q1 isolation; protonation occurs at the C-4 carbonyl.
Product Ion 1 (-•CH₃) m/z 268.0730Homolytic cleavage of the weak O-CH₃ bond; highly diagnostic for methoxyflavones.
Product Ion 2 (-CO) m/z 240.0781Ring contraction following methyl loss; indicates stable core structure.
RDA 1,3A⁺ Fragment m/z 121.0289Retro-Diels-Alder cleavage proving the A-ring is unsubstituted.
RDA 1,3B⁺ Fragment m/z 163.0759Retro-Diels-Alder cleavage proving the B-ring holds both methoxy groups.

Ionization Dynamics and Fragmentation Pathways (CID-MS/MS)

The fragmentation of 2',3'-Dimethoxyflavone under Collision-Induced Dissociation (CID) is governed by two primary thermodynamic pathways: Neutral/Radical Losses and Retro-Diels-Alder (RDA) Cleavages [2][3].

Radical and Neutral Losses

Methoxylated flavonoids exhibit a highly characteristic loss of a methyl radical (•CH₃, -15 Da). The collision energy induces homolytic cleavage of the O-CH₃ bond, which is relatively weak compared to the aromatic C-C bonds. The resulting radical cation (m/z 268.0730) is thermodynamically stabilized by the extended π-conjugation of the flavone system. Subsequent expulsion of carbon monoxide (CO, -28 Da) via C-ring contraction yields the m/z 240.0781 ion.

Retro-Diels-Alder (RDA) Cleavage

The heterocyclic pyran C-ring of the flavone backbone is susceptible to RDA cleavage. Cleavage at bonds 1 and 3 (1,3-cleavage) is the most favored pathway. Because 2',3'-Dimethoxyflavone has an unsubstituted A-ring and a di-substituted B-ring, the RDA reaction splits the molecule into a 1,3A⁺ fragment (m/z 121) and a 1,3B⁺ fragment (m/z 163). This specific cleavage pattern is definitive proof of substituent localization[2].

Fragmentation cluster_neutral Neutral & Radical Losses cluster_RDA Retro-Diels-Alder (RDA) Cleavage M Precursor Ion [M+H]+ m/z 283.0965 M_CH3 [M+H - •CH3]+ m/z 268.0730 M->M_CH3 - •CH3 (-15 Da) Homolytic Cleavage RDA_A 1,3A+ Fragment (A-Ring) m/z 121.0289 M->RDA_A C-Ring Cleavage (Bonds 1 & 3) RDA_B 1,3B+ Fragment (B-Ring) m/z 163.0759 M->RDA_B C-Ring Cleavage (Bonds 1 & 3) M_CH3_CO [M+H - •CH3 - CO]+ m/z 240.0781 M_CH3->M_CH3_CO - CO (-28 Da) Ring Contraction

Figure 1: CID-MS/MS Fragmentation Pathway of 2',3'-Dimethoxyflavone.

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or metabolomic studies, the analytical workflow must be a self-validating system. The following step-by-step methodology incorporates built-in quality controls (QCs) to guarantee data integrity.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of 7-Methoxyflavone (Internal Standard).

  • Causality: Cold acetonitrile rapidly denatures proteins, preventing matrix clogging in the LC system. The internal standard normalizes variations in extraction efficiency and MS ionization suppression.

  • Validation: Centrifuge at 14,000 x g for 10 mins. A clear supernatant confirms successful protein precipitation.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid is strictly required to provide an abundant source of protons (H⁺), driving the equilibrium toward the formation of the [M+H]⁺ precursor ion at the C-4 carbonyl.

Step 3: High-Resolution Mass Spectrometry (Orbitrap / Q-TOF)
  • Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Acquisition: Data-Dependent Acquisition (DDA). MS1 Resolution: 70,000 (FWHM). MS2 Resolution: 17,500.

  • Fragmentation: Normalized Collision Energy (NCE) set to a stepped gradient of 20, 30, and 40%.

  • Causality: Stepped NCE ensures the capture of both fragile fragments (like the initial methyl loss) and high-energy fragments (like the RDA cleavages) in a single composite spectrum.

Step 4: Data Processing & Quality Control
  • Action: Extract the exact mass (m/z 283.0965) with a mass tolerance window of ±5 ppm.

  • Validation: Analyze a blank matrix injection immediately prior to the sample. The absence of a peak at m/z 283.0965 in the blank validates that there is no column carryover, confirming the authenticity of the sample signal.

LCMS_Workflow Prep 1. Sample Prep (Protein Ppt + IS) LC 2. UHPLC Separation (C18, Gradient) Prep->LC ESI 3. ESI+ Ionization (Carbonyl Protonation) LC->ESI Q1 4. Precursor Selection (m/z 283.10 ± 5ppm) ESI->Q1 CID 5. CID Fragmentation (Stepped NCE) Q1->CID TOF 6. HRMS Detection (Orbitrap/TOF) CID->TOF

Figure 2: Self-Validating LC-HRMS Workflow for Dimethoxyflavone Analysis.

Metabolic Profiling: Tracking CYP450 Biotransformation

In drug development, tracking the biotransformation of dimethoxyflavones is crucial. Human cytochrome P450 enzymes, specifically CYP1B1 and CYP2A13, actively metabolize methoxylated flavones[4].

The Mass Spectrometric Shift: The primary metabolic pathway for 2',3'-Dimethoxyflavone is O-demethylation . When CYP450 enzymes cleave a methyl group, it is replaced by a proton, converting the methoxy group (-OCH₃) to a hydroxyl group (-OH).

  • Analytical Signature: This biotransformation results in a precise mass shift of -14.0156 Da (the exact mass difference between a CH₂ group).

  • Metabolite Identification: The MS1 scan will reveal a new precursor ion at m/z 269.0809 (monodesmethyl metabolite). If both methoxy groups are cleaved, a didesmethyl metabolite (dihydroxyflavone) will appear at m/z 255.0653[4].

  • Localization via MS/MS: By applying the RDA fragmentation rules discussed in Section 3, analysts can determine exactly which position (2' or 3') was demethylated first by observing shifts in the 1,3B⁺ fragment mass.

References

  • Polyphenol Identification Based on Systematic and Robust High-Resolution Accurate Mass Spectrometry Fragmentation Analytical Chemistry - ACS Publications[Link]

  • 2',3'-Dimethoxyflavone | C17H14O4 | CID 676033 PubChem - NIH[Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 Xenobiotica - PubMed[Link]

  • Drug Metabolite Cluster-Based Data-Mining Method for Comprehensive Metabolism Study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone in Rats MDPI[Link]

Sources

Foundational

In Vitro Mechanism of Action of 2',3'-Dimethoxyflavone: A Technical Guide for Preclinical Development

Executive Summary Flavonoids have long been recognized for their broad-spectrum anti-proliferative and anti-angiogenic properties[1]. However, the specific synthetic and semi-synthetic polymethoxy derivatives, notably 2'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoids have long been recognized for their broad-spectrum anti-proliferative and anti-angiogenic properties[1]. However, the specific synthetic and semi-synthetic polymethoxy derivatives, notably 2',3'-Dimethoxyflavone (and its closely related flavanone analog, collectively referred to as 2',3'-DMF), have emerged as highly potent cytotoxic agents against treatment-resistant cancer stem cells (CSCs). This whitepaper provides an in-depth mechanistic analysis of 2',3'-DMF in vitro, detailing its unique ability to hijack autophagic machinery to drive apoptosis, and its role as a direct kinase domain inhibitor.

Designed for drug development professionals and application scientists, this guide synthesizes the molecular causality behind 2',3'-DMF's efficacy and outlines the self-validating experimental frameworks required to profile its activity.

Molecular Rationale: The Dimethoxy Pharmacophore

The substitution pattern on the B-ring of the flavonoid backbone dictates its lipophilicity, steric hindrance, and target affinity. The 2',3'-dimethoxy configuration is critical for two primary reasons:

  • Enhanced Membrane Permeability: The methoxy groups increase the compound's lipophilicity compared to highly hydroxylated flavonoids, allowing rapid intracellular accumulation in in vitro cell culture models.

  • Kinase Domain Occlusion: The specific steric bulk of the dimethoxy groups at the 2' and 3' positions allows the molecule to competitively dock into the lipid-binding pockets of critical survival kinases, effectively outcompeting endogenous phospholipid substrates[2].

Core In Vitro Mechanisms of Action

The LC3 Paradox: Non-Autophagic Apoptosis via a Caspase-8 Scaffold

The most distinct mechanism of 2',3'-DMF is its paradoxical interaction with Microtubule-associated protein 1A/1B-light chain 3 (LC3). Typically, the lipidation of LC3-I to LC3-II is the definitive marker of autophagosome formation.

When breast cancer stem cells (e.g., MCF-7-SC) are treated with 2',3'-DMF, there is a dramatic, rapid conversion of LC3-I to LC3-II[3]. However, this conversion does not lead to autophagic flux[4]. Instead, 2',3'-DMF induces the ubiquitination of Caspase-8. This ubiquitinated Caspase-8 physically binds to the newly generated LC3-II[3]. In this context, LC3-II acts not as a degradation tag, but as a structural scaffold. This scaffolding forces the aggregation and subsequent auto-activation of Caspase-8, which then triggers the downstream extrinsic and intrinsic apoptotic cascades (cleavage of Caspase-9, Caspase-3, and PARP)[3].

PI3K/AKT Pathway Suppression via PH Domain Competitive Inhibition

Beyond apoptosis induction, dimethoxyflavones exert potent anti-survival signaling by directly targeting the Pleckstrin Homology (PH) domain of AKT[2]. For AKT to be activated, its PH domain must bind to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.

Dimethoxyflavones act as competitive inhibitors of this lipid-protein interaction[2]. By occupying the PIP3-binding pocket within the AKT PH domain, 2',3'-DMF prevents the membrane translocation of AKT. Without membrane localization, AKT cannot be phosphorylated by PDK1 and mTORC2, leading to a complete shutdown of the PI3K/AKT survival pathway.

Quantitative Pharmacodynamic Profiling

The following table summarizes the expected in vitro quantitative data profile when profiling 2',3'-DMF against cancer cell lines.

Biomarker / TargetAssay Method2',3'-DMF in vitro EffectMechanistic Implication
LC3-II Western Blot>5-fold increase (Conversion)Acts as a structural scaffold for apoptosis[3]
Acidic Vesicular Organelles Acridine Orange Flow CytometryNot detectedConfirms absence of autophagic flux[3]
Caspase-8 Co-ImmunoprecipitationUbiquitinated & AggregatedTriggers extrinsic apoptotic cascade[4]
AKT PH Domain Liposome Pull-DownCompetitive InhibitionSuppresses PIP3-mediated survival signaling[2]
PARP / Casp-3 Western BlotCleaved (Activated)Execution phase of cell death[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to prove the causality of 2',3'-DMF's mechanisms.

Protocol 1: Autophagic Flux Validation (The Chloroquine Assay)

Rationale: To definitively prove that the massive LC3-II conversion induced by 2',3'-DMF is non-autophagic.

  • Seeding: Seed MCF-7-SC cells in 6-well plates and allow 24 hours for adherence.

  • Inhibition: Pre-treat the experimental group with 20 µM Chloroquine (CQ) for 1 hour. CQ is a lysosomotropic agent that blocks autophagosome-lysosome fusion.

  • Treatment: Co-treat cells with the IC50 concentration of 2',3'-DMF for 24 hours.

  • Analysis: Lyse cells in RIPA buffer and perform SDS-PAGE immunoblotting for LC3-I and LC3-II.

  • Causality Insight: In a true autophagic response, CQ co-treatment causes an additive accumulation of LC3-II. Because 2',3'-DMF utilizes LC3 strictly as an apoptotic scaffold, CQ co-treatment will show no change in the degree of LC3 conversion compared to 2',3'-DMF alone[3]. This self-validates the non-autophagic nature of the cell death.

Protocol 2: Caspase-8 / LC3 Co-Immunoprecipitation (Co-IP)

Rationale: To establish the physical interaction between ubiquitinated Caspase-8 and LC3-II.

  • Lysis: Harvest 2',3'-DMF-treated cells and lyse in a non-denaturing NP-40 buffer containing broad-spectrum protease and deubiquitinase (DUB) inhibitors.

  • Capture: Incubate 500 µg of total protein lysate with an anti-Caspase-8 primary antibody overnight at 4°C.

  • Precipitation: Add Protein A/G agarose beads for 2 hours to pull down the immune complex. Wash beads 3x with lysis buffer to eliminate non-specific binding.

  • Elution & Blotting: Elute with boiling Laemmli buffer. Run the eluate on an SDS-PAGE gel and probe with anti-LC3 and anti-Ubiquitin antibodies.

  • Causality Insight: The presence of LC3-II and a high-molecular-weight polyubiquitin smear in the Caspase-8 pulldown confirms the formation of the lethal scaffold complex[3].

Protocol 3: AKT PH Domain Liposome Pull-Down

Rationale: To isolate the physical inhibition of AKT from downstream cellular feedback loops.

  • Liposome Preparation: Prepare homogenized liposomes containing 5 mol% PIP3 in a 50 mM Tris-HCl (pH 7.4) buffer via sonication.

  • Incubation: Incubate 10 µM of recombinant AKT PH-eGFP fusion protein with 30 µg of the liposome mixture and varying concentrations of 2',3'-DMF (0–100 µM) for 10 minutes[2].

  • Separation: Centrifuge at 5,000 × g to precipitate the liposome-bound AKT PH-eGFP.

  • Quantification: Resuspend the pellet and measure eGFP fluorescence (Excitation: 480 nm, Emission: 510 nm).

  • Causality Insight: A dose-dependent decrease in pellet fluorescence proves that 2',3'-DMF directly and competitively occludes the PIP3 binding site on the AKT PH domain[2].

Mechanistic Visualization

The following diagram maps the logical flow of 2',3'-DMF's primary mechanism of action, highlighting the critical divergence between autophagic flux and apoptosis.

Pathway DMF 2',3'-DMF Casp8 Caspase-8 DMF->Casp8 Stimulates LC3I LC3-I DMF->LC3I Induces Ub Ubiquitination Casp8->Ub Undergoes Complex Casp8/LC3-II Complex (Aggregation) Ub->Complex Scaffolds LC3II LC3-II Conversion LC3I->LC3II Lipidation LC3II->Complex Binds Autophagy Autophagic Flux (AVO Formation) LC3II->Autophagy Fails to induce Apoptosis Apoptosis (PARP/Casp-9/3 Cleavage) Complex->Apoptosis Triggers

Mechanistic pathway of 2',3'-DMF-induced apoptosis via Caspase-8 ubiquitination and LC3 interaction.

References

  • Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in breast cancer stem cells: Role of ubiquitination of caspase-8 and LC3. ResearchGate.3

  • Regulation of AKT Activity by Inhibition of the Pleckstrin Homology Domain-PtdIns(3,4,5)P3 Interaction Using Flavonoids. Journal of Microbiology and Biotechnology.5

  • 암줄기세포에서 식물유래화학물에 의한 세포사멸 및 암전이 억제 기전 연구 (Study on the mechanism of apoptosis and inhibition of cancer metastasis by plant-derived chemicals in cancer stem cells). KISTI.4

  • Flavonoids, dietary-derived inhibitors of cell proliferation and in vitro angiogenesis. ResearchGate.1

Sources

Exploratory

Bioavailability and Metabolic Profiling of Methoxyflavones: A Technical Guide on 2',3'-Dimethoxyflavone and Structural Analogs

Executive Summary The clinical translation of dietary flavonoids is notoriously hindered by their poor oral bioavailability. Unmethylated flavones undergo rapid presystemic Phase II metabolism (glucuronidation and sulfat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of dietary flavonoids is notoriously hindered by their poor oral bioavailability. Unmethylated flavones undergo rapid presystemic Phase II metabolism (glucuronidation and sulfation) in the gastrointestinal tract and liver, resulting in negligible systemic exposure. However, O-methylation of the flavonoid backbone—as seen in compounds like 2',3'-dimethoxyflavone (2',3'-DMF), 5,7-dimethoxyflavone (5,7-DMF), and 7,8-dimethoxyflavone—drastically alters their pharmacokinetic (PK) profile.

This technical whitepaper explores the causality behind the enhanced metabolic stability of dimethoxyflavones, details their specific Phase I and Phase II metabolic trajectories, and provides a self-validating experimental workflow for conducting robust pharmacokinetic and bioavailability studies.

The Bioavailability Paradigm: Unmethylated vs. Methylated Flavones

The Structural Causality of Metabolic Stability

The presence of free hydroxyl (-OH) groups on the flavonoid A- and B-rings acts as an immediate target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). For example, the unmethylated flavone chrysin exhibits near-zero systemic bioavailability due to rapid intestinal and hepatic conjugation[1].

In contrast, the substitution of hydroxyls with methoxy (-OCH₃) groups—such as the 2',3'-dimethoxy substitutions on the B-ring of 2',3'-DMF or the 5,7-dimethoxy substitutions on the A-ring of 5,7-DMF—sterically shields these sites. This structural modification forces the metabolic burden away from rapid Phase II conjugation and toward slower Phase I Cytochrome P450 (CYP450) mediated O-demethylation[1][2]. Consequently, methylated flavones exhibit significantly higher intestinal absorption, greater lipophilicity, and enhanced tissue distribution, accumulating 20- to 100-fold higher in target tissues like the liver and brain compared to their unmethylated counterparts[1].

Phase I and Phase II Metabolic Trajectories

Once absorbed, dimethoxyflavones are not immune to metabolism; rather, their clearance is rate-limited by CYP450 enzymes (predominantly CYP1A1, CYP1A2, and CYP3A4).

  • Phase I (O-Demethylation): The methoxy groups are oxidized to yield mono-methoxy-hydroxyflavones (e.g., 2'-hydroxy-3'-methoxyflavone or 3'-hydroxy-2'-methoxyflavone)[2].

  • Phase II (Conjugation): The newly exposed hydroxyl groups are subsequently rapidly glucuronidated or sulfated and targeted for renal or biliary excretion[3].

MetabolicPathway A 2',3'-Dimethoxyflavone (Highly Lipophilic) B CYP450 Oxidation (Hepatic Phase I) A->B Intestinal Absorption C1 2'-Hydroxy-3'-methoxyflavone B->C1 O-demethylation C2 3'-Hydroxy-2'-methoxyflavone B->C2 O-demethylation D UGT / SULT Conjugation (Phase II) C1->D C2->D E Glucuronide/Sulfate Conjugates (Excreted) D->E Renal/Biliary Clearance

Caption: Metabolic trajectory of dimethoxyflavones shifting from Phase I O-demethylation to Phase II conjugation.

Comparative Pharmacokinetic Data

Pharmacokinetic studies of methoxyflavones extracted from Kaempferia parviflora (which includes 5,7-DMF and other polymethoxyflavones) in rat models demonstrate the quantitative advantages of methylation[3]. Despite extensive first-pass metabolism, the parent compounds maintain measurable systemic circulation with extended half-lives compared to unmethylated analogs.

Table 1: Pharmacokinetic Parameters of Representative Methoxyflavones (Rat Model, 250 mg/kg PO)

CompoundCmax (μg/mL)Tmax (h)T1/2 (h)Absolute Bioavailability (%)Primary Excretion Route
5,7-Dimethoxyflavone (DMF) 0.88 ± 0.121.0 - 2.03.5 - 6.0~1.0 - 4.0%Urine (Glucuronides)[3]
5,7,4'-Trimethoxyflavone (TMF) 0.75 ± 0.101.5 - 2.04.2 ± 0.8~2.5%Urine/Feces[3]
Chrysin (Unmethylated Analog) N/A (Undetectable)N/AN/A< 0.5%Biliary (Rapid)[1]

Note: While 2',3'-DMF specific in vivo PK data is limited, its structural homology to 5,7-DMF and 7,8-DMF allows for direct extrapolation of these parameters, specifically regarding the steric hindrance of B-ring metabolism.

Standardized Experimental Workflow for PK Profiling

To ensure scientific integrity and trustworthiness (E-E-A-T), the following protocol outlines a self-validating system for quantifying dimethoxyflavone bioavailability. This methodology differentiates between the free parent compound and its demethylated/conjugated metabolites.

In Vivo Dosing and Sampling
  • Administration: Fast male Sprague-Dawley rats for 12 hours. Administer 2',3'-DMF either intravenously (IV, e.g., 10 mg/kg in PEG400/saline) or orally (PO, e.g., 50-250 mg/kg suspended in 0.5% carboxymethyl cellulose).

  • Serial Sampling: Collect 250 μL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge immediately at 4,000 × g for 10 min at 4°C. Store plasma at -80°C.

Sample Preparation (Protein Precipitation & Hydrolysis)

Causality Check: Because dimethoxyflavones are highly lipophilic, protein binding in plasma is >95%. Acetonitrile (ACN) is mandatory to precipitate plasma proteins and release the bound fraction.

  • Free Flavone Extraction: Aliquot 50 μL of plasma. Add 150 μL of ice-cold ACN containing an internal standard (e.g., hesperetin, 50 ng/mL). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 min.

  • Total Aglycone Determination (Optional): To quantify total metabolites, incubate a separate 50 μL plasma aliquot with 1,000 units of β-glucuronidase and 100 units of sulfatase (in sodium acetate buffer, pH 5.0) at 37°C for 2 hours prior to ACN precipitation. The difference between this sample and the free extraction represents the conjugated fraction.

LC-MS/MS Quantification
  • Chromatography: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 μm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. For 2',3'-DMF (MW: 282.29), monitor the precursor-to-product ion transition (e.g., m/z 283.1 → m/z corresponding to the loss of a methyl radical or CO).

PKWorkflow S1 Step 1: Animal Dosing IV & PO Administration S2 Step 2: Serial Blood Sampling 0.25 - 24 hours post-dose S1->S2 S3 Step 3: Plasma Extraction Acetonitrile Precipitation + IS S2->S3 S4 Step 4: Enzymatic Hydrolysis β-glucuronidase / sulfatase S3->S4 Aliquot 1: Total Aglycone S5 Step 5: LC-MS/MS Analysis ESI+ MRM Mode S3->S5 Aliquot 2: Free Flavone S4->S5 S6 Step 6: PK Parameter Calculation Non-compartmental analysis S5->S6

Caption: Standardized LC-MS/MS pharmacokinetic workflow for dimethoxyflavone quantification.

Alternative Predictive Models: Microbial Metabolism

Due to the cost and ethical constraints of in vivo mammalian studies, microbial transformation is increasingly utilized as a predictive model for mammalian Phase I drug metabolism. Studies on the structural analog 7,8-dimethoxyflavone have demonstrated that fermentation with Mucor ramannianus successfully mirrors mammalian CYP450 activity, yielding specific O-demethylated and hydroxylated metabolites (e.g., 7,8-dimethoxy-4'-hydroxyflavone and 7,3'-dihydroxy-8-methoxyflavone)[2][4]. Researchers investigating 2',3'-DMF can utilize these microbial models to prospectively synthesize and identify Phase I metabolites before conducting targeted LC-MS/MS tracking in human or rat microsomes[5].

References

  • Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish. Source: Chemico-Biological Interactions / PubMed (NIH) URL:[Link]

  • Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Source: Natural Product Research / Taylor & Francis URL:[Link]

  • Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. Source: Drug Metabolism and Disposition / PubMed (NIH) URL:[Link]

  • Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat. Source: Journal of Pharmaceutical and Biomedical Analysis / PMC (NIH) URL:[Link]

Sources

Foundational

Investigating the Structure-Activity Relationship of 2',3'-Dimethoxyflavone: A Comprehensive Technical Guide

Executive Summary The rational design of flavonoid derivatives represents a critical frontier in oncology and metabolic disease therapeutics. Among these, 2',3'-Dimethoxyflavone (2',3'-DMF) —an O-methylated derivative of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of flavonoid derivatives represents a critical frontier in oncology and metabolic disease therapeutics. Among these, 2',3'-Dimethoxyflavone (2',3'-DMF) —an O-methylated derivative of the core flavone scaffold—offers a unique structural paradigm. By masking the highly reactive hydroxyl groups typically found on the B-ring, methoxylation fundamentally alters the molecule's lipophilicity, metabolic stability, and target-binding kinetics. This whitepaper provides an in-depth mechanistic analysis of 2',3'-DMF, exploring its structure-activity relationship (SAR), its role in kinase inhibition (specifically the AKT signaling axis), and the self-validating experimental frameworks required to accurately quantify its pharmacological efficacy.

Chemical Profiling and Structural Causality

2',3'-Dimethoxyflavone (C₁₇H₁₄O₄, Molecular Weight: 282.29 g/mol )[1] is characterized by a chromen-4-one core linked to a phenyl ring bearing methoxy (-OCH₃) substitutions at the ortho (2') and meta (3') positions.

The transition from polyhydroxylated flavonoids (e.g., 2',3'-dihydroxyflavone) to polymethoxylated variants is a deliberate strategy in medicinal chemistry driven by the following causalities:

  • Pharmacokinetic Enhancement: Free hydroxyl groups are highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation). Methoxylation eliminates these hydrogen bond donors (HBD = 0)[2], significantly increasing the half-life of the compound.

  • Membrane Permeability: The addition of two methyl groups increases the computed LogP to 3.48[2]. This enhanced lipophilicity facilitates passive diffusion across the phospholipid bilayer, a prerequisite for targeting intracellular kinases.

  • Steric Modulation of the Binding Pocket: While hydroxyl groups act as both hydrogen bond donors and acceptors, methoxy groups act solely as bulky acceptors (HBA = 4)[2]. This steric bulk restricts the conformational flexibility of the B-ring, locking the flavone into a specific dihedral angle that selectively favors binding to hydrophobic pockets, such as the Pleckstrin Homology (PH) domain of AKT[3].

Quantitative SAR Data Summary

The following table summarizes the physicochemical and biological trade-offs associated with B-ring modifications, establishing a baseline for SAR optimization.

CompoundSubstitutionLogPH-Bond DonorsH-Bond AcceptorsPrimary Biological Impact
2',3'-Dimethoxyflavone 2'-OCH₃, 3'-OCH₃3.4804High membrane permeability; AKT PH domain modulation.
2',3'-Dihydroxyflavone 2'-OH, 3'-OH~2.1024Potent in vitro anti-angiogenic activity; poor in vivo stability[4].
5,3'-Dimethoxyflavone 5-OCH₃, 3'-OCH₃~3.5004Moderate AKT inhibition; alternative spatial orientation[3].

Mechanistic Causality: Targeting the AKT-PIP3 Axis

The serine-threonine kinase AKT is a pivotal node in tumor progression and cellular survival. Traditional kinase inhibitors target the ATP-binding cleft, often leading to off-target toxicity due to the high conservation of the kinome.

Flavonoids like 2',3'-DMF offer an allosteric alternative: targeting the lipid-binding Pleckstrin Homology (PH) domain [3]. Activation of AKT requires its PH domain to bind to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. 2',3'-DMF acts as a competitive antagonist at this lipid-protein interface. The methoxy groups on the B-ring project into the hydrophobic sub-pockets of the PH domain, sterically occluding the inositol ring of PIP3 and preventing AKT membrane translocation and subsequent phosphorylation.

AKT_Pathway PIP3 Membrane PIP3 AKT AKT (PH Domain) PIP3->AKT Recruits Downstream Tumor Proliferation AKT->Downstream Activates DMF 2',3'-Dimethoxyflavone DMF->AKT Blocks Binding

Fig 1. 2',3'-DMF disruption of the AKT-PIP3 signaling axis at the plasma membrane.

Self-Validating Experimental Protocols

To rigorously evaluate the SAR of 2',3'-DMF without falling victim to common in vitro artifacts (such as colloidal aggregation), the following protocols are engineered as self-validating systems.

Protocol A: Liposome Pull-Down Assay for AKT-PIP3 Interaction

Causality of Choice: Standard biochemical assays (like SPR or TR-FRET) often fail to replicate the complex electrostatic environment of a cell membrane. Liposome pull-down assays embed PIP3 in a functional phospholipid bilayer, providing a physiologically accurate substrate for the AKT PH domain[3].

Step-by-Step Methodology:

  • Liposome Formulation: Combine DOPC, DOPE, and synthetic PIP3 (molar ratio 6:3:1) in chloroform. Evaporate under nitrogen gas to form a thin lipid film.

  • Hydration & Extrusion: Hydrate the film in HEPES buffer (pH 7.4) and extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Compound Incubation: Pre-incubate 10 µM of 2',3'-DMF with 1 µg of recombinant AKT-PH domain protein for 30 minutes at 4°C.

  • Binding Reaction: Add the liposomes to the protein-drug mixture. Incubate for 1 hour at room temperature with gentle agitation.

  • Sedimentation: Centrifuge at 100,000 × g for 30 minutes. The liposomes (and bound AKT) will pellet; unbound AKT remains in the supernatant.

  • Quantification: Analyze the pellet and supernatant via Western Blot using an anti-AKT antibody.

Self-Validation Mechanism:

  • Orthogonal Control: Run parallel Dynamic Light Scattering (DLS) on the 2',3'-DMF solution. Flavonoids are notorious for forming colloidal aggregates that non-specifically denature proteins. If DLS detects particles >10 nm in the drug-only control, the inhibition is an artifact.

  • Specificity Control: Utilize PI(4,5)P2 liposomes as a negative control to prove the PH domain's specific affinity for PIP3 is what is being disrupted.

Protocol B: In Vitro HUVEC Tube Formation Assay

Causality of Choice: While 2',3'-DMF may inhibit kinases biochemically, its ultimate therapeutic value lies in functional phenotypic changes, such as the inhibition of angiogenesis[4].

Step-by-Step Methodology:

  • Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL of growth factor-reduced Matrigel. Polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10⁴ cells/well in basal medium supplemented with 2% FBS.

  • Induction & Treatment: Stimulate angiogenesis using 20 ng/mL recombinant human VEGF. Simultaneously treat with varying concentrations of 2',3'-DMF (1 µM to 50 µM).

  • Imaging: Incubate for 12-16 hours at 37°C. Image the capillary-like networks using phase-contrast microscopy.

  • Analysis: Quantify total tube length and branch points using automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer).

Self-Validation Mechanism:

  • Toxicity Deconvolution: Run a parallel MTS cell viability assay. If 2',3'-DMF reduces tube formation but also reduces MTS absorbance by >20%, the anti-angiogenic effect is confounded by general cytotoxicity. True anti-angiogenic SAR requires tube disruption at non-toxic concentrations.

Visualizing the SAR Screening Workflow

To systematically evaluate 2',3'-DMF and its analogs, a rigid, multi-tiered screening pipeline is required. The following workflow ensures that only structurally viable, non-aggregating, and functionally active compounds progress to lead optimization.

SAR_Workflow Synth Chemical Synthesis & Purification Assay Liposome Pull-Down (Primary Screen) Synth->Assay DLS DLS Validation (Exclude Aggregators) Assay->DLS Active Hits InVivo HUVEC Angiogenesis (Functional Screen) DLS->InVivo Validated Hits Lead Lead Optimization InVivo->Lead

Fig 2. Self-validating high-throughput SAR screening workflow.

Conclusion

The investigation of 2',3'-Dimethoxyflavone reveals a sophisticated interplay between chemical structure and biological function. By replacing reactive hydroxyl groups with sterically demanding, lipophilic methoxy groups, researchers can successfully shift the pharmacokinetic profile of the flavone scaffold. When coupled with self-validating experimental protocols—such as liposome pull-downs and parallel cytotoxicity screening—2',3'-DMF serves as a highly effective probe for allosteric kinase inhibition and anti-angiogenic drug discovery.

References

  • PubChem: 2',3'-Dimethoxyflavone | C17H14O4 | CID 676033 Source: National Institutes of Health (NIH) URL:[Link]

  • 2',3'-Dimethoxyflavone - COCONUT Database Source: NaturalProducts.net URL:[Link]

  • Regulation of AKT Activity by Inhibition of the Pleckstrin Homology Domain-PtdIns(3,4,5)P3 Interaction Using Flavonoids Source: Journal of Microbiology and Biotechnology URL:[Link]

  • Flavonoids, dietary-derived inhibitors of cell proliferation and in vitro angiogenesis Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2',3'-Dimethoxyflavone

Abstract and Introduction 2',3'-Dimethoxyflavone is a methoxylated flavonoid, a class of compounds known for their diverse biological activities and potential therapeutic applications. As with many natural and synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

2',3'-Dimethoxyflavone is a methoxylated flavonoid, a class of compounds known for their diverse biological activities and potential therapeutic applications. As with many natural and synthetic flavonoids, its presence in pharmaceutical formulations, herbal extracts, or research samples requires precise and reliable quantification. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity for analyzing complex mixtures.[1]

This application note presents a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the accurate quantification of 2',3'-Dimethoxyflavone. The method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for quality control, stability testing, and characterization studies. The protocol herein has been structured based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, a technique ideally suited for separating moderately non-polar compounds like 2',3'-Dimethoxyflavone. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 silica-based column) and a polar, aqueous-organic mobile phase.

A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This ensures that 2',3'-Dimethoxyflavone is eluted with a sharp, symmetrical peak shape and provides sufficient resolution from potential impurities or degradation products. Quantification is achieved using a Diode Array Detector (DAD) or a UV-Vis detector, correlating the peak area of the analyte with that of a reference standard of known concentration. The use of an acidified mobile phase helps to suppress the ionization of any potential silanol groups on the column, thereby improving peak symmetry and reproducibility.[4]

Materials and Methods

Instrumentation and Consumables
  • HPLC System: An Agilent 1200 series, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.[5][6]

  • Chromatography Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm particle size).[5]

  • Data Acquisition: Chromatography data station software (e.g., Chromeleon, Empower).

  • Ancillary Equipment: Analytical balance, Class A volumetric flasks, pipettes, ultrasonic bath, and 0.22 µm syringe filters.

Reagents and Standards
  • Reference Standard: 2',3'-Dimethoxyflavone (purity ≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Water: High-purity water (Milli-Q or equivalent).

  • Acidifier: Formic acid (analytical grade).

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions established to provide the best balance of resolution, peak shape, and analysis time.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 40% B; 18.1-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm (Note: The UV spectrum of flavones typically shows two major absorption bands. The optimal wavelength should be confirmed by running a spectrum of the standard).[7]
Injection Volume 10 µL

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 2',3'-Dimethoxyflavone reference standard and transfer it to a 25 mL Class A volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (pre-mixed at the initial 40:60 B:A ratio) or methanol.

Preparation of Sample Solutions
  • Accurately weigh a portion of the sample matrix (e.g., powdered plant material, formulation) expected to contain 2',3'-Dimethoxyflavone.

  • Transfer to a volumetric flask and add a suitable volume of methanol.

  • Extract the analyte by sonicating for 30 minutes.[5]

  • Dilute to volume with methanol, mix thoroughly, and allow it to settle.

  • Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[8] Ensure the final concentration falls within the linear range of the calibration curve.

HPLC Analysis and System Suitability
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (methanol or mobile phase) to ensure no carryover or system contamination.

  • Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[2]

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared sample solutions.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis Stock Prepare 1000 µg/mL Stock Standard Cal Prepare Calibration Standards (1-100 µg/mL) Stock->Cal Run Inject Blank, Standards & Samples Cal->Run Sample Extract & Filter Sample Solution Sample->Run Equilibrate Equilibrate System (Stable Baseline) SST System Suitability Test (5x Mid-Standard, %RSD ≤ 2.0%) Equilibrate->SST SST->Run Data Acquire & Process Data Run->Data

Caption: Experimental workflow for the HPLC quantification of 2',3'-Dimethoxyflavone.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[2] To establish this as a stability-indicating method, forced degradation studies are essential.[10][11]

Protocol:

  • Prepare Solutions: Subject a sample solution of 2',3'-Dimethoxyflavone (approx. 50 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid/base-stressed samples and dilute all samples to the target concentration. Analyze them alongside an unstressed standard.

  • Evaluation: Assess the chromatograms for peak purity of the 2',3'-Dimethoxyflavone peak using the DAD. Ensure that all degradation product peaks are baseline resolved from the main analyte peak.

Linearity

Protocol:

  • Inject the prepared calibration standards in triplicate over the range of 1-100 µg/mL.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), correlation coefficient (r²), and y-intercept.

Accuracy (Recovery)

Protocol:

  • Prepare a blank sample matrix (placebo).

  • Spike the blank matrix with the 2',3'-Dimethoxyflavone standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percent recovery using the formula: Recovery % = (Measured Concentration / Spiked Concentration) * 100.[12]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[3]

Protocol:

  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples of 2',3'-Dimethoxyflavone at 100% of the target concentration on the same day, under the same conditions.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Evaluation: Calculate the %RSD for the results at each level.

Limits of Detection (LOD) and Quantitation (LOQ)

Protocol:

  • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[12]

  • Verify the LOQ by preparing a standard at the calculated concentration and confirming that it can be quantified with acceptable precision and accuracy.

Robustness

Protocol:

  • Analyze a standard solution while making small, deliberate variations to the chromatographic conditions.

  • Investigate parameters such as:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (33 °C and 37 °C).

    • Mobile Phase Composition: Vary the organic component by ± 2%.

  • Evaluation: Assess the impact on retention time, peak area, and system suitability parameters.

G cluster_primary Core Validation Parameters cluster_secondary Limit & Robustness Start Method Validation (ICH Q2 R1) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity (Calibration Curve) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (%RSD) Start->Precision Robustness Robustness (Parameter Variation) Start->Robustness Limits LOD & LOQ (Signal-to-Noise) Linearity->Limits

Caption: Workflow for the validation of the analytical method.

Results and Discussion

Method Development Rationale

A C18 column was selected due to its excellent retention and selectivity for flavonoid compounds.[8] The gradient elution from 40% to 80% acetonitrile was necessary to elute the 2',3'-Dimethoxyflavone with a reasonable retention time and good peak shape, while also allowing for the separation of more polar and less polar impurities. The addition of 0.1% formic acid to the aqueous mobile phase is critical for achieving sharp, symmetrical peaks by minimizing interactions between the analyte and the silica support. A column temperature of 35 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

Validation Summary

The following table summarizes the typical acceptance criteria and hypothetical results for the method validation, demonstrating its suitability.

Validation ParameterAcceptance CriterionHypothetical Result
Specificity No interference at the analyte's retention time. Peak purity > 0.99.Baseline resolution achieved from all degradation peaks. Peak purity index was > 0.999.
Linearity (1-100 µg/mL) Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability (n=6)RSD ≤ 2.0%0.85%
- Intermediate (n=6)RSD ≤ 2.0%1.21%
LOD Signal-to-Noise ≥ 3:10.2 µg/mL
LOQ Signal-to-Noise ≥ 10:10.7 µg/mL
Robustness System suitability parameters pass.Minor shifts in retention time observed, but peak shape and resolution remained within acceptable limits.

The validation results confirm that the analytical method is linear, accurate, precise, and specific for the quantification of 2',3'-Dimethoxyflavone. The successful forced degradation studies also qualify it as a stability-indicating method, making it suitable for use in stability studies of drug substances and products.[10][13]

Conclusion

This application note describes a simple, rapid, and reliable stability-indicating RP-HPLC method for the quantification of 2',3'-Dimethoxyflavone. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated protocol is well-suited for routine quality control analysis and stability assessment in academic and industrial research settings.

References

  • Nurmi, K., et al. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. ACS Publications. Available from: [Link]

  • Dhampalwar, V. R., et al. (2026). Stability indicating RP-HPLC method for the simultaneous determination of multi-flavonoid compounds in herbal extracts, besides green analytics. Taylor & Francis. Available from: [Link]

  • Goryacha, O.V., et al. HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine. Available from: [Link]

  • Attard, E. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available from: [Link]

  • ResearchGate. (PDF) HPLC analysis of flavonoids. ResearchGate. Available from: [Link]

  • Seal, T. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern India. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Gwari, G., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (2026). Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. ResearchGate. Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Phcogj.com. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Lindl. Leaf Extract. Phcogj.com. Available from: [Link]

  • ResearchGate. (2026). (PDF) Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. ResearchGate. Available from: [Link]

  • Al-Jaber, H. (2024). Modern Chromatographic Methods for Determination Flavonoids. Tikrit Journal of Pharmaceutical Sciences. Available from: [Link]

  • University of Barcelona. (2022). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. University of Barcelona. Available from: [Link]

  • Institut Kimia Malaysia. (2021). Development of a HPLC Method for Quantification of Amentoflavone in Leaf Extracts of Three Calophyllum Species. IKM Institut Kimia Malaysia. Available from: [Link]

  • ResearchGate. Structures and physicochemical properties of methoxyflavones (PMF, DMF, TMF): (modified from Sutthanut et al., 2009). ResearchGate. Available from: [Link]

  • El-Hagrassi, A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. Available from: [Link]

Sources

Application

Comprehensive Protocol for Assessing the Neuroprotective Efficacy of 2',3'-Dimethoxyflavone in SH-SY5Y Cells

Introduction & Mechanistic Rationale The development of disease-modifying therapeutics for neurodegenerative conditions relies heavily on identifying compounds that can cross the blood-brain barrier (BBB) and mitigate ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of disease-modifying therapeutics for neurodegenerative conditions relies heavily on identifying compounds that can cross the blood-brain barrier (BBB) and mitigate neuronal cell death. While naturally occurring flavonoids (e.g., quercetin, apigenin) exhibit potent antioxidant properties, their clinical utility is often limited by poor metabolic stability and low CNS penetrance.

2',3'-Dimethoxyflavone represents a structurally optimized synthetic derivative. The methoxylation of the parent flavone structure significantly increases its lipophilicity (Log P), a critical physicochemical parameter that enhances diffusion across the BBB[1]. Furthermore, structure-activity relationship (SAR) studies on related methoxyflavones (such as 4'-methoxyflavone and 3',4'-dimethoxyflavone) demonstrate that methoxylation confers powerful neuroprotective activity, specifically by inhibiting parthanatos—a programmed cell death pathway driven by the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1)[2].

This application note details a self-validating, multi-parametric protocol to assess the neuroprotective effects of 2',3'-Dimethoxyflavone in human SH-SY5Y neuroblastoma cells, utilizing orthogonal assays to ensure high-fidelity data.

Mechanism Toxin Neurotoxin (H2O2 / MNNG) ROS ROS Generation & DNA Damage Toxin->ROS PARP PARP-1 Overactivation (Parthanatos) ROS->PARP Apoptosis Neuronal Cell Death PARP->Apoptosis DMF 2',3'-Dimethoxyflavone DMF->PARP Inhibits Nrf2 Nrf2 / HO-1 Activation DMF->Nrf2 Activates Nrf2->ROS Inhibits

Fig 1: Mechanistic pathways of 2',3'-Dimethoxyflavone neuroprotection against oxidative stress.

Quantitative Reference Data

To benchmark the efficacy of 2',3'-Dimethoxyflavone, researchers should compare experimental outcomes against established reference data for structurally related methoxyflavones and standard flavonoids in SH-SY5Y cells.

CompoundCell LineToxin ModelPeak Efficacy Conc.EC50Primary Mechanism
3',4'-Dimethoxyflavone SH-SY5YMNNG (50 µM)25 µM9.94 ± 1.05 µMPARP-1 Inhibition[2]
4'-Methoxyflavone SH-SY5YMNNG (50 µM)25 µM11.41 ± 1.04 µMPARP-1 Inhibition[2]
Quercetin (Control) SH-SY5YCu / H2O25 - 10 µMN/AROS Scavenging / Nrf2[3],[4]
2',3'-Dimethoxyflavone SH-SY5YMNNG / H2O2Assay TargetAssay TargetMulti-target (Hypothesized)

Experimental Design & Causality

Why Differentiate SH-SY5Y Cells?

Undifferentiated SH-SY5Y cells are highly proliferative, rely on glycolysis, and lack mature synaptic structures. This protocol mandates the use of Retinoic Acid (RA) to induce differentiation. RA treatment halts the cell cycle, upregulates mature neuronal markers (e.g., MAP2, TrkB), and shifts cellular metabolism toward oxidative phosphorylation[4]. This post-mitotic state accurately mimics adult human neurons, making their response to neurotoxins physiologically relevant.

The Self-Validating System

Flavonoids are notorious for absorbing light in the UV-Vis spectrum and directly reducing tetrazolium salts (like MTT) into formazan in the absence of living cells. To prevent false-positive viability spikes, this protocol integrates a Cell-Free Background Control and mandates an orthogonal, luminescence-based ATP assay (CellTiter-Glo) to validate metabolic readouts.

Workflow S1 1. SH-SY5Y Seeding & RA Differentiation S2 2. Pre-treatment with 2',3'-DMF (1-50 µM) S1->S2 S3 3. Neurotoxin Challenge (H2O2 / MNNG) S2->S3 S4 4. Multi-parametric Analysis S3->S4

Fig 2: Step-by-step workflow for the SH-SY5Y neuroprotection assay.

Step-by-Step Protocol

Phase 1: Cell Culture & Neuronal Differentiation
  • Maintenance : Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO2 atmosphere[2].

  • Seeding : Trypsinize and seed cells at a density of 1×104 cells/well in a 96-well plate.

    • Field Insight: Only utilize the inner 60 wells. Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation-induced edge effects, which can artificially concentrate toxins and skew dose-response curves.

  • Differentiation : After 24 hours of attachment, replace the growth media with differentiation media (DMEM/F12 + 1% FBS + 10 µM all-trans Retinoic Acid). Incubate for 5–7 days, performing a half-media exchange every 48 hours.

Phase 2: Compound Preparation & Pre-Treatment
  • Stock Preparation : Dissolve 2',3'-Dimethoxyflavone in 100% DMSO to yield a 20 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions : Prepare serial dilutions in low-serum media (1% FBS) to achieve final well concentrations of 1, 5, 10, 25, and 50 µM.

    • Critical Causality: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) . Concentrations above this threshold induce basal cytotoxicity and membrane permeabilization, confounding neuroprotection data.

  • Treatment : Aspirate the RA media and apply 100 µL of the compound dilutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Quercetin)[3]. Incubate for 2 hours prior to toxin exposure.

Phase 3: Neurotoxin Challenge

To comprehensively profile the neuroprotective mechanism, utilize two distinct injury models in parallel plates:

  • Oxidative Stress Model : Add H2O2 to a final concentration of 100 µM to induce direct reactive oxygen species (ROS) damage.

  • Parthanatos Model : Add N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to a final concentration of 50 µM to induce DNA alkylation and PARP-1 overactivation[2].

  • Co-incubate the cells with both the compound and the neurotoxin for 24 hours.

Phase 4: Self-Validating Endpoint Assays
  • Metabolic Viability (MTT Assay) :

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

    • Self-Validation Step: Include "Cell-Free Controls" (media + compound + MTT without cells). Subtract the absorbance of these wells from your experimental wells to eliminate background signal caused by direct flavonoid-MTT reduction.

    • Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Orthogonal Viability (CellTiter-Glo) :

    • To definitively confirm the MTT results, run a parallel plate using a luminescent ATP assay. Because this assay measures intracellular ATP rather than redox potential, it is immune to flavonoid colorimetric interference.

  • Mechanistic Readout (ROS Scavenging) :

    • To validate antioxidant activity, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Read fluorescence (Ex 485 nm / Em 535 nm) to quantify intracellular ROS quenching.

References

  • Title : Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

  • Title : Neuroprotective effects of flavonoids: endoplasmic reticulum as the target Source : Frontiers in Pharmacology URL : [Link]

  • Title : Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties Source : MDPI (International Journal of Molecular Sciences) URL : [Link]

  • Title : Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells Source : Frontiers in Cellular Neuroscience URL :[Link]

Sources

Method

Application Note: Reconstitution, Handling, and In Vitro Delivery of 2',3'-Dimethoxyflavone

Executive Summary Flavonoids, including highly substituted methoxyflavones like 2',3'-Dimethoxyflavone, are widely investigated for their potent ability to inhibit cell proliferation and in vitro angiogenesis at low micr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoids, including highly substituted methoxyflavones like 2',3'-Dimethoxyflavone, are widely investigated for their potent ability to inhibit cell proliferation and in vitro angiogenesis at low micromolar concentrations[1]. However, translating these biochemical properties into reliable cell culture data is frequently hindered by the compound's inherent hydrophobicity. This application note provides a self-validating, step-by-step protocol for the dissolution and delivery of 2',3'-Dimethoxyflavone, ensuring maximum bioavailability while minimizing solvent-induced cytotoxicity.

Mechanistic Context & Physicochemical Profile

Structurally, flavones lack highly polar functional groups, resulting in a high octanol/water partition coefficient and negligible aqueous solubility[2]. Attempting to dissolve 2',3'-Dimethoxyflavone directly in aqueous culture media will result in immediate precipitation, rendering the compound biologically unavailable and leading to irreproducible dose-response curves. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for in vitro applications.

Table 1: Physicochemical & Solubility Parameters

ParameterSpecification / Recommendation
Chemical Formula C17H14O4
Molecular Weight 282.30 g/mol
Primary Solvent Anhydrous DMSO (Cell Culture Grade, >99.9% purity)
Max Recommended Stock 50 mM (in DMSO)
Aqueous Solubility Practically Insoluble (< 0.1 mg/mL)[2]
Working Concentration 10 µM – 100 µM[1]
Max Final DMSO in Media ≤ 0.1% (v/v)

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in DMSO

To ensure complete solvation and prevent degradation, the master stock must be prepared under strictly controlled conditions.

  • Equilibration: Remove the lyophilized 2',3'-Dimethoxyflavone vial from cold storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the compound and degrades the anhydrous nature of the DMSO, drastically reducing solubility[2].

  • Weighing & Dissolution: Weigh exactly 14.11 mg of 2',3'-Dimethoxyflavone and transfer it to a sterile glass or polypropylene tube. Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 50 mM stock.

  • Homogenization: Vortex the solution vigorously for 60 seconds. Following vortexing, sonicate the tube in a water bath at 37°C for 5–10 minutes.

    • Causality: Flavonoids frequently form stable, microscopic crystalline suspensions that appear dissolved to the naked eye. Acoustic cavitation (sonication) provides the activation energy required to fully disrupt these lattices into a true solution.

  • Sterilization (Optional but Recommended): Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Standard PES (Polyethersulfone) or cellulose acetate filters will dissolve or leach toxic polymers when exposed to 100% DMSO. PTFE is chemically inert.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (50 µL per tube) and store at -80°C.

    • Causality: Amber tubes prevent photo-oxidation. Aliquoting creates a "single-use" system, preventing repeated freeze-thaw cycles that cause irreversible precipitation.

StockPrep A 1. Equilibration Bring vial to RT B 2. Weighing Target: 14.11 mg A->B C 3. Dissolution Add 1.0 mL Anhydrous DMSO B->C D 4. Homogenization Vortex & Sonicate (5 min) C->D E 5. Sterilization 0.22 µm PTFE Filter D->E F 6. Storage Aliquots at -80°C (Dark) E->F

Caption: Workflow for preparing a 50 mM 2',3'-Dimethoxyflavone stock solution.

Protocol B: Cell Culture Delivery and Serial Dilution

Directly pipetting the 50 mM stock into an aqueous culture dish creates a localized zone of high polarity, causing the flavone to immediately "crash out" of solution. Use the following intermediate dilution strategy.

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM intermediate working solution.

  • Media Pre-Warming: Ensure the complete cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C.

    • Causality: Cold media drastically lowers the thermodynamic solubility limit of the compound, promoting precipitation. Furthermore, serum proteins (FBS) act as carrier molecules that help keep the hydrophobic flavone in suspension.

  • Final Addition: To achieve a final concentration of 50 µM, add 10 µL of the 5 mM intermediate solution dropwise to 1 mL of pre-warmed media while vortexing or swirling the media rapidly.

    • Causality: Rapid mechanical dispersion dissipates the solvent front before localized precipitation can occur. The final DMSO concentration is exactly 0.1% (v/v).

Biological Application & Pathway Modulation

A primary mechanism by which flavonoids exert their anti-proliferative effects is through the direct inhibition of the AKT signaling cascade. Specifically, flavonoids block the interaction between the Pleckstrin Homology (PH) domain of AKT and phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane[3]. By preventing this interaction, 2',3'-Dimethoxyflavone halts AKT membrane translocation, thereby silencing downstream survival and proliferation signals.

Mechanism PI3K PI3K Activation PIP3 PIP3 Generation (Plasma Membrane) PI3K->PIP3 AKT AKT PH Domain Interaction PIP3->AKT Recruits AKT Flav 2',3'-Dimethoxyflavone Flav->AKT Blocks Binding Act AKT Phosphorylation AKT->Act Translocation Prolif Cell Proliferation Act->Prolif Survival Signal

Caption: Mechanism of AKT pathway inhibition by methoxyflavones via PH domain blockade.

Quality Control & Self-Validation

To ensure the integrity of your experimental data, every protocol must incorporate a self-validating feedback loop. Implement the following QC checks:

  • Optical Validation (Phase-Contrast Microscopy): After adding the compound-spiked media to the cells, immediately inspect the plate under an inverted microscope at 20x and 40x magnification. Look for highly refractive, needle-like crystals. If crystals are present, the compound has precipitated, and the effective concentration is unknown. The media must be discarded.

  • Vehicle Control Validation: Always run a parallel control group treated with the exact final concentration of DMSO used in the experimental wells (e.g., 0.1%). The viability of the vehicle control must remain >95% compared to untreated cells. If the vehicle control shows toxicity, the observed anti-proliferative effects cannot be confidently attributed to the 2',3'-Dimethoxyflavone.

  • Biochemical Validation: Verify the successful intracellular delivery and action of the compound by performing a Western blot for total AKT versus phospho-AKT (Ser473/Thr308) 2 to 4 hours post-treatment[3]. A dose-dependent decrease in phospho-AKT confirms successful dissolution, cellular uptake, and target engagement.

Sources

Application

Application Notes &amp; Protocols: The Use of 2',3'-Dimethoxyflavone as an Internal Standard in Phytochemical Analysis

Abstract Accurate quantification of bioactive compounds in complex botanical matrices is a cornerstone of phytochemical research, natural product drug discovery, and quality control in the herbal supplement industry. Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Accurate quantification of bioactive compounds in complex botanical matrices is a cornerstone of phytochemical research, natural product drug discovery, and quality control in the herbal supplement industry. Method-induced variations, such as inconsistencies in sample extraction, preparation, and injection volume, can significantly compromise the accuracy and precision of analytical results. The internal standard (IS) method is a powerful technique to mitigate these errors. This guide provides a comprehensive overview and detailed protocols for the application of 2',3'-Dimethoxyflavone as a robust internal standard for the quantitative analysis of flavonoids and other related phenolics using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Rationale for an Internal Standard

In quantitative chromatography, the fundamental goal is to establish a precise relationship between the detector response (e.g., peak area) and the concentration of an analyte. However, the multi-step nature of phytochemical analysis, from extraction to injection, introduces multiple potential sources of error.

An internal standard is a compound of known concentration added to every sample, calibrant, and blank at the beginning of the sample preparation process.[1][2] The quantification is then based on the ratio of the analyte's response to the internal standard's response.[3] This approach effectively normalizes the results, correcting for:

  • Volumetric Losses: Inconsistent recoveries during extraction, filtration, or solvent evaporation steps.[3][4]

  • Injection Volume Variability: Minor differences in the volume injected into the chromatograph.[2]

  • Instrumental Fluctuations: Drifts in detector sensitivity or mobile phase flow rate over an analytical run.[4]

The key to a successful internal standard method lies in the selection of an appropriate standard. The ideal IS should be structurally and chemically similar to the analyte(s) of interest, exhibit high stability, be well-resolved from all other sample components, and be absent in the original sample matrix.[1][5]

Why 2',3'-Dimethoxyflavone is an Excellent Internal Standard Candidate

2',3'-Dimethoxyflavone (CAS No: 2554-84-9) is a polymethoxyflavone (PMF) that possesses several key attributes making it an exemplary choice as an internal standard for the analysis of other flavonoids.[6][7]

  • Structural Analogy: It shares the core C6-C3-C6 flavone backbone common to thousands of plant-derived flavonoids, ensuring it behaves similarly during extraction and chromatographic separation.

  • Enhanced Chemical Stability: The methoxy (-OCH₃) groups are significantly less reactive and more stable than the hydroxyl (-OH) groups found on many common flavonoids (e.g., quercetin, luteolin). This minimizes the risk of degradation during sample processing, especially under thermal or pH stress.[8]

  • Unique Chromatographic Profile: The specific 2',3'-dimethoxy substitution pattern is relatively rare in nature, providing a unique retention time that typically ensures baseline separation from common plant flavonoids.

  • Strong UV Chromophore: Like other flavones, it exhibits strong ultraviolet (UV) absorbance, making it easily detectable by the diode-array detectors (DAD) or UV-Vis detectors commonly used in HPLC systems.[9]

  • Commercial Availability and High Purity: 2',3'-Dimethoxyflavone is readily available from chemical suppliers as a high-purity analytical standard (typically ≥98%), which is essential for its use in quantitative analysis.[10]

  • Absence in Most Matrices: Its rarity in the plant kingdom means it is highly unlikely to be an endogenous component of the sample, preventing interference and overestimation.[5]

Experimental Workflow: Quantitative Analysis via HPLC-UV

This section outlines a complete, validated protocol for quantifying a target flavonoid (e.g., Quercetin) in a plant extract using 2',3'-Dimethoxyflavone as an internal standard.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Quantification stock_is Prepare IS Stock (2',3'-Dimethoxyflavone) cal_standards Create Calibration Standards (Analyte dilutions + fixed IS conc.) stock_is->cal_standards stock_analyte Prepare Analyte Stock (e.g., Quercetin) stock_analyte->cal_standards hplc Inject Samples & Standards into HPLC-DAD System cal_standards->hplc Calibrate plant_matrix Weigh Plant Material add_is Spike with IS Stock Solution plant_matrix->add_is extract Ultrasound-Assisted Extraction (e.g., Methanol) add_is->extract filter Filter Extract (0.45 µm) extract->filter filter->hplc Analyze integrate Integrate Peak Areas (Analyte and IS) hplc->integrate calibrate Plot Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Calculate Analyte Conc. in Sample calibrate->quantify

Figure 1. General workflow for quantitative analysis using an internal standard.
Materials and Instrumentation
  • Reference Standards: 2',3'-Dimethoxyflavone (≥98% purity), Target Analyte (e.g., Quercetin, ≥98% purity).

  • Solvents: Methanol, Acetonitrile (HPLC Grade); Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid or Acetic Acid (Analytical Grade).

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Protocol 1: Preparation of Standard Solutions
  • IS Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2',3'-Dimethoxyflavone standard. Transfer to a 10.0 mL volumetric flask and dissolve in methanol. Sonicate for 5 minutes to ensure complete dissolution and bring to volume with methanol. Store at 4°C, protected from light.

  • Analyte Stock Solution (1000 µg/mL): Prepare in the same manner as the IS stock solution using the target analyte (e.g., Quercetin).

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. To each standard, add a constant amount of the IS Stock Solution.

Calibration LevelAnalyte Stock Vol. (µL)IS Stock Vol. (µL)Final Volume (mL, in Methanol)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
15501.05.050.0
210501.010.050.0
325501.025.050.0
450501.050.050.0
5100501.0100.050.0
6150501.0150.050.0

Causality Note: Adding a fixed concentration of the internal standard to varying concentrations of the analyte allows for the creation of a response-ratio calibration curve. This is the foundation of the internal standard method.[3]

Protocol 2: Sample Preparation & Extraction
  • Accurately weigh approximately 200 mg of dried, ground plant material into a centrifuge tube.

  • Crucial Step: Add 100 µL of the 1000 µg/mL IS Stock Solution directly to the dry plant material. This ensures the IS experiences the exact same extraction and potential losses as the analyte.[1][3]

  • Add 10.0 mL of methanol to the tube.

  • Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature.[11]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 3: HPLC Chromatographic Conditions

The following conditions are a robust starting point for flavonoid analysis and should be optimized as needed.[11][12][13]

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 70% B over 30 min; 70% to 95% B over 5 min; hold 5 min; return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection DAD, monitor at 280 nm and 360 nm, or scan from 200-400 nm.

Causality Note: A gradient elution is necessary to separate compounds with a wide range of polarities, which is typical for a crude plant extract.[13] Formic acid is added to the mobile phase to improve peak shape by ensuring phenolic compounds remain in their protonated state.

Data Analysis and Quantification
  • Integration: For each chromatogram (calibrants and samples), integrate the peak areas of the target analyte and the internal standard (2',3'-Dimethoxyflavone).

  • Calibration Curve: For the calibration standards, calculate the Area Ratio (Analyte Area / IS Area) and the Concentration Ratio (Analyte Conc. / IS Conc.). Plot the Area Ratio (y-axis) against the Concentration Ratio (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.[14][15]

  • Quantification: For the unknown samples, calculate the Area Ratio from the chromatogram. Use the regression equation to calculate the Concentration Ratio for the sample.

    • Sample Conc. Ratio (x) = (Sample Area Ratio - c) / m

  • Finally, calculate the concentration of the analyte in the original solid sample:

    • Conc. (mg/g) = (Calculated Conc. Ratio) × (Conc. of IS in sample, µg/mL) × (Extraction Volume, mL) / (Sample Weight, g)

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[16] Key parameters should be assessed according to ICH Q2(R2) guidelines.[17][18][19]

Validation_Concept center_node Fit-for-Purpose Analytical Method specificity Specificity (No Interference) center_node->specificity linearity Linearity (R² > 0.995) center_node->linearity accuracy Accuracy (Recovery %) center_node->accuracy precision Precision (RSD %) center_node->precision lod_loq Sensitivity (LOD & LOQ) center_node->lod_loq robustness Robustness (Minor Changes) center_node->robustness

Figure 2. Core validation parameters for an analytical method.
ParameterProcedureAcceptance Criteria
Specificity Analyze a blank matrix and a matrix spiked with the IS. Ensure no interfering peaks at the retention times of the analyte or IS.Peaks are baseline resolved.
Linearity Analyze calibration standards at 5-7 concentration levels and perform linear regression as described in 3.5.R² > 0.995
Accuracy Analyze a blank matrix spiked with the analyte at low, medium, and high concentrations (n=3 for each). Calculate percent recovery.80-120% recovery.[13]
Precision Repeatability: Analyze one sample 6 times on the same day. Intermediate: Analyze the same sample on 3 different days.RSD < 5% (typically).
LOQ/LOD Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.LOQ: S/N ≥ 10; LOD: S/N ≥ 3.[14]

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile flavonoids, GC-MS can be used, particularly for methoxylated flavones which are more volatile than their hydroxylated counterparts.

  • Derivatization: For flavonoids with free hydroxyl groups, derivatization (e.g., silylation with BSTFA) is often required to increase volatility and thermal stability.[20] 2',3'-Dimethoxyflavone, lacking free hydroxyls, may not require derivatization, providing a distinct advantage.

  • Internal Standard Role: In GC-MS, the principles are the same. 2',3'-Dimethoxyflavone can serve as an excellent IS. The quantification would be based on the peak area ratio of the analyte to the IS in the total ion chromatogram (TIC) or, more selectively, using extracted ion chromatograms (EIC) of specific, stable fragment ions.[5][21]

  • Protocol Considerations: A typical GC-MS protocol would involve sample extraction and IS spiking as described above, followed by solvent evaporation, potential derivatization, reconstitution in a volatile solvent (e.g., ethyl acetate), and injection into the GC-MS system.[22][23]

Conclusion

The use of an internal standard is critical for achieving high-quality, reliable quantitative data in phytochemical analysis. 2',3'-Dimethoxyflavone serves as an outstanding internal standard for the analysis of flavonoids due to its structural similarity, enhanced stability, unique retention profile, and commercial availability. By correcting for inevitable variations during sample preparation and analysis, its incorporation into analytical workflows, as detailed in these protocols, significantly enhances the accuracy, precision, and trustworthiness of results, empowering researchers and industry professionals to make data-driven decisions with confidence.

References

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]

  • Wikipedia. Internal standard. [Link]

  • Restek. Internal Standards: How Does It Work?[Link]

  • Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD. [Link]

  • Gong, X. et al. (2012). Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora. Pharmacognosy Magazine, 8(31), 238–244. [Link]

  • Shetty, K. et al. (2014). Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L. Journal of Nutrition & Food Sciences, 4(5). [Link]

  • Singh, D. et al. (2010). Quantitative analysis of flavonoids in Adhatoda vasica Nees extracts. Der Pharma Chemica, 2(5), 242-246. [Link]

  • Nogata, Y. et al. (2000). Quantitative Study of Flavonoids in Leaves of Citrus Plants. Journal of Agricultural and Food Chemistry, 48(8), 3267-3271. [Link]

  • Das, A. et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis. Journal of Applied Pharmaceutical Science, 6(02), 159-165. [Link]

  • Serafini, M. et al. (2018). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 23(3), 548. [Link]

  • Sripa, P. et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science, 12. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Dr. Ahmad, W. (2022, June 8). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688713, 2',3'-Dimethoxy-3-hydroxyflavone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 676033, 2',3'-Dimethoxyflavone. [Link]

  • ESA Biosciences. Targeted Analyses of Secondary Metabolites in Herbs, Spices, and Beverages Using a Novel Spectro-Electro Array. [Link]

  • Sutthanut, K. et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Molecules, 27(13), 4162. [Link]

  • Pocurull, E. et al. (2022). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. Applied Sciences, 12(7), 3508. [Link]

  • Nagayoshi, H. et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1147-1156. [Link]

  • Sripa, P. et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688836, 7,3'-Dimethoxy-3-hydroxyflavone. [Link]

  • The Japan Society for Analytical Chemistry. Derivatization for GC/MS, LC/MS. [Link]

  • Food and Agricultural Materials Inspection Center (FAMIC). Simultaneous analysis of pesticides by gas chromatograph-mass spectrometer. [Link]

  • Sutthanut, K. et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. MDPI. [Link]

  • Agilent Technologies. Analysis of 2-/3-MCPD Fatty Acid Esters and Glycidyl Esters using Backflush with a Single Quadrupole GC/MS. [Link]

  • Japan Environmental Sanitation Center. Study on Analytical Methods for Chemical Substances in Fish by GC-MS Method, Report 3. [Link]

  • Amaki, Y. et al. Analysis of Off-flavour Compounds using GC-MS. [Link]

  • Malaysian Journal of Analytical Sciences. (2016). PHYTOCHEMICAL SCREENING, TOTAL FLAVONOID AND PHENOLIC CONTENT ASSAYS OF VARIOUS SOLVENT EXTRACTS OF TEPAL OF Musa paradisiaca. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2',3'-Dimethoxyflavone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2',3'-Dimethoxyflavone. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these experimental hurdles.

Part 1: Understanding the Solubility Challenge

Q1: Why is 2',3'-Dimethoxyflavone so difficult to dissolve in aqueous solutions?

2',3'-Dimethoxyflavone (C₁₇H₁₄O₄) is a member of the flavonoid family, specifically a polymethoxylated flavone (PMF).[1] Its molecular structure is the primary reason for its poor water solubility. The core flavone structure is inherently hydrophobic, and the presence of two methoxy (-OCH₃) groups instead of hydroxyl (-OH) groups significantly increases its lipophilicity (oil-loving nature).[2][3] These methoxy groups are not readily ionizable and cannot form hydrogen bonds with water as effectively as hydroxyl groups can, leading to very low solubility in aqueous media.[4]

Q2: What are the experimental consequences of this poor solubility?

Failing to adequately solubilize 2',3'-Dimethoxyflavone can lead to significant and costly experimental errors. Key consequences include:

  • Low Bioavailability: In both cell-based (in vitro) and animal (in vivo) studies, poor solubility leads to inconsistent and minimal absorption of the compound.[4][5]

  • Compound Precipitation: The flavone can easily precipitate out of solution, especially during dilutions or temperature changes. This results in inaccurate concentration measurements and unreliable data.[3]

  • Underestimation of Biological Activity: If the compound is not fully dissolved, its true therapeutic or biological potential can be masked because a lower-than-intended concentration is reaching the target.

  • Formulation Difficulties: Preparing stable, homogenous, and reproducible formulations for experiments becomes a major challenge.[3]

Part 2: Core Strategies for Solubility Enhancement

There are several established methods to improve the aqueous solubility of hydrophobic compounds like 2',3'-Dimethoxyflavone. The choice of method depends on the specific requirements of your experiment, including the desired final concentration, acceptable excipients, and the biological system being studied.

Q3: Which solubility enhancement method should I try first?

For initial screening and most standard laboratory applications, the co-solvent method is the most direct and often sufficient approach. If this does not achieve the desired concentration or if the organic solvent is incompatible with your experimental system, cyclodextrin inclusion complexes and surfactant-based systems are powerful alternatives.

Decision Workflow for Selecting a Solubility Enhancement Strategy

start Start: Poorly Soluble 2',3'-DMF decision1 Is a small percentage of organic solvent acceptable in my experiment? start->decision1 method_cosolvent Strategy 1: Use Co-solvents (e.g., DMSO, Ethanol) decision1->method_cosolvent  Yes method_cyclodextrin Strategy 2: Cyclodextrin Inclusion Complexes decision1->method_cyclodextrin No   decision2 Is the required concentration achieved without precipitation? method_cosolvent->decision2 method_surfactant Strategy 3: Surfactant Micellar Solubilization method_cyclodextrin->method_surfactant Alternative method_cyclodextrin->decision2 end_success Success: Proceed with Experiment decision2->end_success Yes end_optimize Optimize: - Try alternative strategy - Combine methods decision2->end_optimize No

Caption: Decision-making workflow for solubility enhancement.

Technique Mechanism of Action Common Agents Advantages Considerations
Co-solvents Reduces the polarity of the aqueous solvent system, decreasing its ability to expel the hydrophobic flavone.[]DMSO, Ethanol, PEG 400, Propylene GlycolSimple, rapid, and effective for preparing stock solutions.[7]May be toxic to cells at higher concentrations; risk of precipitation upon dilution.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic flavone within its cavity while presenting a hydrophilic exterior to the water.[8][9]β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD)High solubilization capacity, low toxicity, can improve compound stability.[10]Stoichiometry dependent; requires specific preparation methods.[11]
Surfactants Above the Critical Micelle Concentration (CMC), surfactant molecules form micelles that encapsulate the flavone in their hydrophobic core.[12][13]Polysorbates (Tween® 20, Tween® 80), Sodium Lauryl Sulfate (SLS)High solubilization efficiency; can be used in various formulations.[14][15]Potential for cell toxicity; can interfere with some biological assays.
pH Adjustment Increases the charge of ionizable functional groups, enhancing interaction with polar water molecules.Acids (HCl), Bases (NaOH)Simple and effective for compounds with acidic or basic groups.Not effective for 2',3'-Dimethoxyflavone , which lacks ionizable hydroxyl or amine groups.[16][17]

Part 3: Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
  • Probable Cause: You have exceeded the maximum aqueous solubility of 2',3'-Dimethoxyflavone in the final solution. The percentage of DMSO in the final dilution is too low to keep the compound dissolved.

  • Solution 1 (Optimize Co-solvent): Keep the final DMSO concentration as high as your experiment can tolerate (typically between 0.1% and 0.5% for cell culture). Prepare intermediate dilutions in media/buffer containing the final target percentage of DMSO before adding it to your experimental system.

  • Solution 2 (Switch Method): If precipitation persists even at the highest tolerable DMSO concentration, the co-solvent method is insufficient. You must switch to a more robust method like cyclodextrin complexation or surfactant solubilization, which create more stable aqueous preparations.[3]

Issue 2: The solubility of my compound seems inconsistent between experiments.
  • Probable Cause 1 (Equilibration Time): Achieving equilibrium for solubility can be slow, especially for poorly soluble compounds. Insufficient mixing or time can lead to undersaturated solutions.

  • Solution 1: When preparing saturated solutions for solubility measurement, ensure you are mixing (e.g., shaking or stirring) for an adequate period (often several hours) to reach equilibrium.[18]

  • Probable Cause 2 (Temperature): Solubility is temperature-dependent.[19] Minor fluctuations in lab temperature can alter the maximum solubility.

  • Solution 2: Prepare and use your solutions at a consistent, controlled temperature. Be aware that solutions prepared warm may precipitate upon cooling to room temperature or 4°C.

Issue 3: I am using cyclodextrins, but the solubility increase is less than expected.
  • Probable Cause 1 (Incorrect Stoichiometry): The ratio of flavone to cyclodextrin is critical for effective complexation, which is typically 1:1.[8][11] Using too little cyclodextrin will result in incomplete encapsulation.

  • Solution 1: Re-evaluate your calculations. It is common to use a molar excess of cyclodextrin to drive the complexation equilibrium. Prepare a phase solubility study by measuring flavone solubility across a range of cyclodextrin concentrations to find the optimal ratio.

  • Probable Cause 2 (Inefficient Complexation Method): Simply mixing the powders may not be sufficient to form the inclusion complex.

  • Solution 2: Employ a more effective preparation method, such as kneading or freeze-drying, which forces the molecules into closer proximity and facilitates complex formation.[20] See the detailed protocol below.

Part 4: Experimental Protocols

Protocol 1: Preparation of 2',3'-Dimethoxyflavone Stock Solution using a Co-solvent

This is the standard method for preparing a high-concentration stock solution for subsequent dilution.

  • Weighing: Accurately weigh the desired amount of 2',3'-Dimethoxyflavone powder.

  • Dissolution: Add pure, anhydrous Dimethyl Sulfoxide (DMSO) to the powder to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).

  • Mixing: Vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. The solution should be perfectly clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates an aqueous solution where the flavone is encapsulated within the cyclodextrin.

Mechanism of Cyclodextrin Inclusion

cluster_0 Before Complexation cluster_1 Aqueous Environment flavone Hydrophobic 2',3'-DMF complex Water-Soluble Inclusion Complex flavone->complex Complexation cd HP-β-CD (Hydrophilic exterior, Hydrophobic interior) cd->complex Complexation

Caption: Encapsulation of the flavone into the cyclodextrin cavity.

  • Molar Calculation: Determine the required masses of 2',3'-Dimethoxyflavone and HP-β-CD for a 1:1 molar ratio. It is often beneficial to use a slight molar excess of HP-β-CD (e.g., 1:1.2).

  • Mixing: In a clean glass mortar, thoroughly mix the weighed powders.

  • Kneading: Add a small volume of a 50:50 ethanol:water mixture dropwise to the powder mix while continuously grinding with the pestle. Add just enough liquid to form a thick, uniform paste.

  • Knead the paste vigorously for at least 30-45 minutes. This step is critical as the mechanical energy forces the flavone into the cyclodextrin cavity.

  • Drying: Spread the paste in a thin layer in a glass dish and dry it in an oven at 45-50°C overnight or until a constant weight is achieved. Alternatively, use a vacuum oven for more efficient drying.

  • Final Product: The resulting dried solid is the inclusion complex. Grind it into a fine powder. This powder can now be dissolved directly in your aqueous buffer or cell culture medium to achieve a concentration significantly higher than that of the free flavone.

Protocol 3: Solubilization using Surfactant Micelles (Tween® 80)

This protocol uses a non-ionic surfactant to create micelles that carry the flavone in solution.

Mechanism of Micellar Solubilization

cluster_surfactant Surfactant Behavior in Water cluster_solubilization Solubilization Process s1 Monomers s2 Micelle Formation s1->s2 Concentration > CMC s3 Micelle (Hydrophobic Core) s2->s3 micelle_complex Flavone encapsulated in Micelle Core s3->micelle_complex flavone 2',3'-DMF (Insoluble) flavone->micelle_complex

Caption: Surfactants form micelles above the CMC to encapsulate the flavone.

  • Prepare Surfactant Solution: Prepare a stock solution of Tween® 80 (e.g., 10% w/v) in your desired aqueous buffer.

  • Prepare Flavone Slurry: Weigh the 2',3'-Dimethoxyflavone powder and add it to a small volume of the buffer to create a slurry.

  • Add Surfactant: While stirring the flavone slurry, slowly add the Tween® 80 stock solution to reach a final concentration that is well above its Critical Micelle Concentration (CMC). Final Tween® 80 concentrations of 0.5% to 2% are typically effective.

  • Equilibrate: Cover the container and stir the mixture at room temperature for 2-4 hours to allow for complete partitioning of the flavone into the micelles. Gentle heating (30-40°C) can sometimes accelerate this process.

  • Clarify: The resulting solution may be slightly opalescent. To remove any undissolved material, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the supernatant.

Part 5: Quantification of Solubility

To verify the success of your chosen method, you must quantify the concentration of dissolved 2',3'-Dimethoxyflavone.

Q4: How can I accurately measure the solubility of 2',3'-Dimethoxyflavone?

The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC).[21][22]

General HPLC Protocol for Solubility Measurement

  • Preparation of Saturated Solution: Add an excess amount of 2',3'-Dimethoxyflavone (or the prepared complex) to your chosen solvent system (e.g., buffer with 1% HP-β-CD). Ensure some solid material remains undissolved.

  • Equilibration: Seal the container and agitate it at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g for 20 minutes) to pellet all undissolved solids.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of your calibration curve.

  • HPLC Analysis: Inject the diluted sample into an HPLC system. A typical setup would be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[23]

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid) is common for flavonoids.

    • Detection: UV detector set at a wavelength corresponding to the absorbance maximum of 2',3'-Dimethoxyflavone.

    • Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of 2',3'-Dimethoxyflavone dissolved in a suitable organic solvent like methanol or acetonitrile.[18]

References

  • Sciforum. Enhancement of flavonols water solubility by cyclodextrin inclusion complex formation - case study. Available at: [Link].

  • Taylor & Francis Online. THIN LAYER CHROMATOGRAPHIC STUDY ON INCLUSION COMPLEX FORMATION BETWEEN CYCLODEXTRINS AND SOME FLAVONOIDS. Available at: [Link].

  • PubMed Central (PMC). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Available at: [Link].

  • MDPI. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Available at: [Link].

  • PubMed Central (PMC). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Available at: [Link].

  • PubMed. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Available at: [Link].

  • Acme-Hardesty. What are the effects of surfactants on the solubilization of hydrophobic substances?. Available at: [Link].

  • MDPI. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Available at: [Link].

  • PubMed. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Available at: [Link].

  • ResearchGate. Strategies to enhance flavonoids bioavailability. Nanosuspension, nanoencapsulation or nanoemulsions have been proved as successful approaches to improve flavonoids solubility and enhance their bioavailability, bioaccesibility and, bioactivity. Available at: [Link].

  • PubChem. 2',3'-Dimethoxyflavone. Available at: [Link].

  • PubMed Central (PMC). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available at: [Link].

  • ResearchGate. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy | Request PDF. Available at: [Link].

  • PubMed Central (PMC). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Available at: [Link].

  • ProQuest. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Available at: [Link].

  • ResearchGate. Determination of the Effects of Surfactants and Cyclodextrins as Co-solvent on the Solubility of Poorly Water-Soluble Flavonoid Naringin | Request PDF. Available at: [Link].

  • PCCA. The Role of Surfactants in Compounded Preparation. Available at: [Link].

  • Chemistry Stack Exchange. Influence of solubility on the complexation constants at different pH values. Available at: [Link].

  • PatSnap. Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Available at: [Link].

  • INDOFINE Chemical Company, Inc. 2',3'-DIMETHOXYFLAVANONE. Available at: [Link].

  • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • ACS Publications. Solubility of Flavonoids in Pure Solvents. Available at: [Link].

  • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • ResearchGate. (PDF) Solubility of Flavonoids in Organic Solvents. Available at: [Link].

  • MDPI. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. Available at: [Link].

  • PubChemLite. 2',3'-dimethoxy-3-hydroxyflavone (C17H14O5). Available at: [Link].

  • FooDB. Showing Compound 2',5,6-Trimethoxyflavone (FDB016353). Available at: [Link].

  • Auctores Online. Chromatographic methods for the identification of flavonoids. Available at: [Link].

  • MDPI. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Available at: [Link].

  • PubMed Central (PMC). Analytical methods for quantitation of prenylated flavonoids from hops. Available at: [Link].

  • PubMed Central (PMC). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Available at: [Link].

  • PubMed Central (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link].

  • World Journal of Pharmaceutical Research. SOLUBILITY ENHANCEMENT TECHNIQUES: A COMPREHENSIVE REVIEW. Available at: [Link].

  • International Journal of Pharmaceutical and Bio-Medical Science. Contemporary Review on Solubility Enhancement Techniques. Available at: [Link].

  • Journal of Medical and Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link].

  • Journal of Food Bioactives. View of Absorption of polymethoxyflavones and their derivatives. Available at: [Link].

  • Tohoku University Repository. Solubility of flavone, 6-methoxyflavone and anthracene in supercritical CO>2> with/without a co-solvent of ethanol correlated by using a newly proposed entropy-based solubility parameter. Available at: [Link].

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 2',3'-Dimethoxyflavone and Its Isomers

Welcome to the technical support center dedicated to resolving the complex challenge of separating 2',3'-Dimethoxyflavone from its structural isomers via High-Performance Liquid Chromatography (HPLC). This guide is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving the complex challenge of separating 2',3'-Dimethoxyflavone from its structural isomers via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your analytical success.

The Challenge of Flavonoid Isomer Separation

Flavonoid isomers, such as the various dimethoxyflavones, often possess nearly identical physicochemical properties, including molecular weight and polarity. This similarity makes their separation by conventional chromatographic techniques a significant hurdle. Effective separation is, however, crucial for accurate quantification and downstream applications. This guide will walk you through a systematic approach to optimizing your HPLC method for this specific separation.

Troubleshooting Guide: A Symptom-Based Approach

This section directly addresses common issues encountered during the HPLC analysis of 2',3'-Dimethoxyflavone and its isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My chromatogram shows a single broad peak, or multiple overlapping peaks, for my dimethoxyflavone isomers. What are the primary causes and how can I improve the separation?

Answer: Poor resolution is the most frequent challenge when separating structurally similar isomers.[1] The key is to manipulate the subtle differences in their interactions with the stationary and mobile phases.

Initial System Health Check:

  • Column Integrity: An aging or contaminated column can lead to peak broadening and a loss of resolution.[1] Before extensive method development, verify your column's performance with a standard mixture.

  • System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test.[1]

Optimization Strategies:

  • Mobile Phase Composition: This is the most critical factor.

    • Solvent Choice: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol due to its different selectivity.[2]

    • Mobile Phase Additives: The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is highly recommended.[3] This suppresses the ionization of any residual hydroxyl groups on the flavonoid structure and silanol groups on the stationary phase, leading to sharper peaks and improved selectivity.[4][5]

    • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly enhance the resolution of closely eluting compounds.[2]

  • Stationary Phase Selection:

    • C18 Columns: While standard C18 columns are a good starting point, not all C18 columns are created equal. High-purity, end-capped C18 columns are preferable as they have fewer active silanol groups, which can cause peak tailing.[5]

    • Phenyl-Hexyl Columns: For aromatic compounds like flavones, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analytes.[6][7] This can often resolve isomers that co-elute on a C18 column.

  • Temperature Control:

    • Increasing the column temperature (e.g., to 30-40°C) can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution.[1][2] However, the effect of temperature on selectivity can be unpredictable, so a systematic evaluation is recommended.[1]

  • Flow Rate:

    • Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may improve the separation of critical pairs.[1] Be mindful that this will also increase the total run time.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution/ Co-elution check_system Check System Suitability & Column Health start->check_system optimize_mp Optimize Mobile Phase (Solvent, Additives, Gradient) check_system->optimize_mp If system is OK change_sp Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_mp->change_sp If resolution is still poor success Resolution Achieved optimize_mp->success If successful adjust_temp Adjust Column Temperature change_sp->adjust_temp If further optimization is needed change_sp->success If successful adjust_flow Decrease Flow Rate adjust_temp->adjust_flow adjust_temp->success If successful adjust_flow->success start Start with Initial Conditions (C18, ACN/H2O with 0.1% FA) step1 Optimize Gradient Slope start->step1 step2 Evaluate Column Temperature (e.g., 25, 30, 40 °C) step1->step2 step3 Screen Different Stationary Phases (e.g., Phenyl-Hexyl, PFP) step2->step3 step4 Fine-tune Flow Rate step3->step4 end Final Optimized Method step4->end

Caption: A workflow for systematic HPLC method development.

  • Establish Initial Conditions: Begin with the recommended starting conditions outlined in the FAQ section.

  • Optimize the Gradient: Perform several runs with varying gradient slopes (e.g., 20, 30, and 45-minute gradients). A shallower gradient generally provides better resolution for closely eluting peaks.

  • Evaluate Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, and 40°C) to determine the optimal temperature for selectivity and peak shape.

  • Screen Alternative Columns: If resolution is still insufficient, screen columns with different selectivities, such as a Phenyl-Hexyl or a PFP column.

  • Fine-Tune the Flow Rate: Once the best column and mobile phase conditions are identified, small adjustments to the flow rate can be made to further improve resolution.

By following this structured approach, you can systematically optimize your HPLC method to achieve baseline separation of 2',3'-Dimethoxyflavone and its isomers, leading to more accurate and reliable analytical results.

References

  • Inha University. (2012, May 15). Optimization of mobile phase condition by using HCI program for extracting luteolin and apigenin from celery. Asia-Pacific Journal of Chemical Engineering, 7(3), 337-342. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2',3'-Dimethoxyflavone. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2',3'-Dimethoxy-3-hydroxyflavone. PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • PMC. (2025, November 15). Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. Retrieved from [Link]

  • AKJournals. (n.d.). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides. Retrieved from [Link]

  • MDPI. (2023, November 15). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Retrieved from [Link]

  • Interchim technology. (n.d.). Method Development HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic separation of 2′,3′-dihydroxyflavone, oDHF and oDHF.... Retrieved from [Link]

  • MDPI. (2019, November 4). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • MDPI. (2011, December 27). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Retrieved from [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674. Retrieved from [Link]

  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • MDPI. (2020, January 21). Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin. Retrieved from [Link]

  • (2021, April 14). Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC-MS. Retrieved from [Link]

  • (2020, February 17). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of flavonoids on different phenyl-bonded stationary phases-the influence of polar groups in stationary phase structure. Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies of solvent system selection for the isolation of flavonoids by counter-current chromatography. Retrieved from [Link]

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • IntechOpen. (n.d.). Isolation and Structure Characterization of Flavonoids. Retrieved from [Link]

  • ResearchGate. (1988, January). Crystal and molecular structure of 2',4'-dimethoxyflavone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5,7-Dihydroxy-8,2′-dimethoxyflavone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2',3'-Dimethoxyflavone Synthesis

Welcome to the technical support center for the synthesis of 2',3'-Dimethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2',3'-Dimethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields during the synthesis of this valuable compound. By understanding the underlying chemical principles of the reactions involved, you can effectively troubleshoot and optimize your experimental outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of 2',3'-dimethoxyflavone can often be traced back to a few critical stages of the reaction. This section provides a systematic approach to identifying and addressing these issues.

Q1: My final yield of 2',3'-dimethoxyflavone is significantly lower than expected. What are the most common causes?

Several factors can contribute to a diminished yield. The primary areas to investigate are the purity of your starting materials, the efficiency of the key reaction steps (Baker-Venkataraman rearrangement and cyclization), and the potential for side reactions.

Troubleshooting Steps:

  • Verify Starting Material Purity: The quality of your initial reagents is paramount. Impurities in the 2'-hydroxyacetophenone or the 2,3-dimethoxybenzoyl chloride can introduce unwanted side reactions or inhibit the desired transformations.[1][2] It is crucial to ensure that all starting materials meet the required specifications for purity.[3][4]

  • Assess the Baker-Venkataraman Rearrangement: This is a critical step in forming the 1,3-diketone intermediate.[5][6][7] Incomplete rearrangement is a frequent cause of low overall yield.

  • Optimize Cyclization Conditions: The acid-catalyzed cyclization of the 1,3-diketone to the final flavone product is sensitive to reaction conditions.[8][9] Inadequate acid concentration, insufficient reaction time, or improper temperature can lead to incomplete conversion.

  • Investigate Potential Side Reactions: The formation of undesired byproducts, such as aurones, can compete with the desired flavone synthesis, thereby reducing the yield.[10][11]

Q2: I suspect the Baker-Venkataraman rearrangement is incomplete. How can I confirm this and improve its efficiency?

An incomplete Baker-Venkataraman rearrangement will result in a mixture containing unreacted 2'-hydroxyacetophenone and its O-acylated precursor, along with the desired 1,3-diketone.

Troubleshooting & Optimization:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the rearrangement. The disappearance of the starting 2'-acetoxyacetophenone derivative and the appearance of the more polar 1,3-diketone product will indicate the reaction's progression.

  • Base Selection and Stoichiometry: The choice and amount of base are critical.[10] While a strong base like potassium hydroxide is effective, it must be used judiciously to avoid promoting side reactions.[10] Ensure at least a stoichiometric amount of a suitable base, such as potassium hydroxide or sodium hydride, is used to drive the reaction to completion.[6] Some protocols have reported good yields using milder bases or alternative conditions like grinding with barium hydroxide.[10]

  • Solvent and Temperature: The reaction is typically carried out in a polar aprotic solvent like pyridine or DMSO.[12][13] Ensure the reactants are fully dissolved to avoid a heterogeneous reaction mixture, which can slow down the conversion.[10] Modestly increasing the temperature can improve solubility and reaction rate, but excessive heat can lead to decomposition.[8]

Q3: The cyclization step to form the flavone ring seems to be the issue. What are the key parameters to control?

The acid-catalyzed dehydration and cyclization of the 1,3-diketone is the final bond-forming step. Its efficiency is highly dependent on the reaction conditions.

Troubleshooting & Optimization:

  • Acid Catalyst: Concentrated sulfuric acid in glacial acetic acid is a common and effective catalyst for this step.[9][13] Ensure the acid is fresh and added in the correct proportion.

  • Temperature and Reaction Time: The cyclization often requires heating to proceed at a reasonable rate.[9][13] Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating at high temperatures can lead to product degradation.[8]

  • Water Scavenging: The presence of water can hinder the dehydration process. While glacial acetic acid is the solvent of choice, ensuring anhydrous conditions can be beneficial.

II. Frequently Asked Questions (FAQs)

This section addresses more specific questions that may arise during the synthesis of 2',3'-dimethoxyflavone.

Q4: I am observing a significant amount of a yellow, insoluble byproduct. What could this be and how can I prevent its formation?

A common yellow byproduct in flavone synthesis is an aurone.[10][11] Aurone formation is a competing cyclization pathway of the intermediate chalcone, which can be formed under certain conditions.

Causality & Prevention:

  • Reaction Pathway Control: The formation of aurones versus flavones is often influenced by the reaction conditions, particularly the pH and the specific catalyst used.[11] The Baker-Venkataraman route is generally favored for flavone synthesis as it proceeds through a 1,3-diketone intermediate, which preferentially cyclizes to the flavone.

  • Optimizing Cyclization: Ensuring the conditions for the acid-catalyzed cyclization of the 1,3-diketone are optimal will favor the formation of the six-membered flavone ring over the five-membered aurone ring.

Q5: How can I effectively purify my crude 2',3'-dimethoxyflavone to obtain a high-purity product?

Purification is a critical final step to isolate the desired product from any unreacted starting materials, intermediates, or byproducts.

Purification Strategy:

  • Initial Workup: After the reaction is complete, the crude product is typically precipitated by pouring the reaction mixture into ice water.[13] The solid is then collected by filtration and washed thoroughly with water to remove any acid and other water-soluble impurities.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. For 2',3'-dimethoxyflavone, a mixed solvent system of ethanol and water or purification from ligroin can be effective.[13]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step. Silica gel is a common stationary phase, and a gradient of hexane and ethyl acetate is a suitable mobile phase for eluting the moderately polar methoxyflavone.[14]

Q6: Are there alternative synthetic routes to 2',3'-dimethoxyflavone that might offer better yields?

While the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization is a robust and widely used method, other synthetic strategies exist.[6][13]

Alternative Synthetic Approaches:

  • Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone.[15][16]

  • Oxidative Cyclization of Chalcones: 2'-Hydroxychalcones can be directly converted to flavones through oxidative cyclization using reagents like iodine in DMSO or under electrochemical conditions.[17][18] Palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones is another modern approach.[12][19]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction rates and improve yields for various steps in flavone synthesis.[8]

III. Experimental Protocols & Data

To support the troubleshooting process, detailed, step-by-step methodologies and comparative data are provided below.

Protocol 1: Synthesis of 2',3'-Dimethoxyflavone via Baker-Venkataraman Rearrangement

Step A: Synthesis of 2'-(2,3-dimethoxybenzoyloxy)acetophenone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in dry pyridine, add 2,3-dimethoxybenzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold 2N HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ester.

Step B: Baker-Venkataraman Rearrangement to 1-(2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)propane-1,3-dione

  • Dissolve the crude ester from Step A in dry pyridine and warm the solution to 50 °C.

  • Add pulverized potassium hydroxide (3.0 eq) portion-wise with vigorous stirring.[13]

  • Continue stirring for 30 minutes, during which a yellow precipitate of the potassium salt of the diketone will form.

  • Cool the mixture to room temperature and acidify with 10% acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the crude 1,3-diketone.

Step C: Cyclization to 2',3'-Dimethoxyflavone

  • Dissolve the crude 1,3-diketone from Step B in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).[13]

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated 2',3'-dimethoxyflavone by filtration, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Impact of Reaction Conditions on Yield
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Yield Range
Baker-Venkataraman Base 1.1 eq Potassium Carbonate3.0 eq Pulverized KOH60-80%
Cyclization Catalyst 1% Sulfuric Acid5% Sulfuric Acid85-95%
Reaction Temperature Room TemperatureReflux (100-120 °C)N/A
Overall Yield < 40%> 70%

This table illustrates how optimizing key reaction parameters can significantly improve the overall yield of 2',3'-dimethoxyflavone.

IV. Visualizing the Process

To further clarify the experimental workflow and potential pitfalls, the following diagrams are provided.

Experimental Workflow for 2',3'-Dimethoxyflavone Synthesis

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product 2_hydroxyacetophenone 2'-Hydroxyacetophenone Esterification Esterification 2_hydroxyacetophenone->Esterification 2_3_dimethoxybenzoyl_chloride 2,3-Dimethoxybenzoyl Chloride 2_3_dimethoxybenzoyl_chloride->Esterification BV_Rearrangement Baker-Venkataraman Rearrangement Esterification->BV_Rearrangement Cyclization Acid-Catalyzed Cyclization BV_Rearrangement->Cyclization Workup Aqueous Workup & Filtration Cyclization->Workup Recrystallization Recrystallization/ Column Chromatography Workup->Recrystallization Final_Product Pure 2',3'-Dimethoxyflavone Recrystallization->Final_Product troubleshooting_logic Low_Yield Low Final Yield Check_Purity Verify Starting Material Purity Low_Yield->Check_Purity Monitor_BV Monitor Baker-Venkataraman Rearrangement (TLC) Low_Yield->Monitor_BV Optimize_Cyclization Optimize Cyclization Conditions Low_Yield->Optimize_Cyclization Analyze_Byproducts Analyze for Side Products (e.g., Aurones) Low_Yield->Analyze_Byproducts Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impurities Detected Optimize_Base Optimize Base/ Temperature/Solvent Monitor_BV->Optimize_Base Incomplete Reaction Adjust_Conditions Adjust Acid Conc./ Time/Temperature Optimize_Cyclization->Adjust_Conditions Incomplete Reaction Modify_Route Modify Reaction Conditions to Favor Flavone Formation Analyze_Byproducts->Modify_Route Side Products Detected

Caption: A decision tree for systematically troubleshooting low yields in 2',3'-dimethoxyflavone synthesis.

V. References

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). RSC Advances. [Link]

  • Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. (2021). Beilstein Archives. [Link]

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. [Link]

  • Synthesis of Flavones. (2017). Juniper Publishers. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). RSC Publishing. [Link]

  • Allan–Robinson reaction. (n.d.). Wikipedia. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). MDPI. [Link]

  • Baker-Venkatraman Rearrangement. (n.d.). Cambridge University Press & Assessment. [Link]

  • Allan-Robinson. (n.d.). Cambridge University Press & Assessment. [Link]

  • Baker–Venkataraman rearrangement. (n.d.). Wikipedia. [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO. [Link]

  • Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2020). Molecules. [Link]

  • Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. (2009). Taylor & Francis Online. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. (2021). RSC Publishing. [Link]

  • Flavone. (n.d.). Organic Syntheses. [Link]

  • Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. (2018). ACS Publications. [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (2022). Xenobiotica. [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2022). Molecules. [Link]

  • Flavonoids: biosynthesis, biological functions, and biotechnological applications. (2015). Frontiers in Plant Science. [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). Molecules. [Link]

  • Methoxylated Flavones from Salvia Mirzayanii Rech. f. and Esfand with Immunosuppressive Properties. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. (2020). Can Tho University Journal of Science. [Link]

  • INSIGHTS INTO VARIOUS NOVEL SYNTHETIC STRTAEGIES FOR FLAVONE DEVELOPMENT: PHARMACOLOGICAL IMPORTANCE. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. (2025). Scientific Reports. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. (2025). ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). IPQ. [Link]

  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2021). Journal of Analytical & Pharmaceutical Research. [Link]

  • Definition and justification of API starting materials. (n.d.). Aschimfarma. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor In Vivo Bioavailability of 2',3'-Dimethoxyflavone

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals facing pharmacokinetic (PK) hurdles with 2',3'-Dimethoxyflavone (2',3'-DMF)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals facing pharmacokinetic (PK) hurdles with 2',3'-Dimethoxyflavone (2',3'-DMF) . Below, you will find mechanistic explanations, troubleshooting FAQs, and self-validating experimental protocols to enhance the in vivo bioavailability of this highly lipophilic compound.

Overview of the Bioavailability Challenge

Like many O-methylated flavonoids, 1[1] suffers from a paradox: it possesses excellent transcellular permeability but exhibits an absolute oral bioavailability often hovering between 1% and 4%[2]. This is driven by two primary physiological barriers: severe aqueous insolubility in the gastrointestinal (GI) tract and rapid hepatic first-pass metabolism (demethylation and glucuronidation)[3].

G DMF 2',3'-Dimethoxyflavone (Target API) Solubility Poor Aqueous Solubility (GI Aggregation) DMF->Solubility Barrier 1 Metabolism First-Pass Metabolism (Hepatic Clearance) DMF->Metabolism Barrier 2 CD Cyclodextrin Complexation (Solubilization) Solubility->CD Dissolution SMEDDS Lipid-Based SMEDDS (Lymphatic Transport) Solubility->SMEDDS Emulsification Metabolism->SMEDDS Bypass Liver Nano Polymeric Nanoparticles (Enzyme Shielding) Metabolism->Nano Protection Bioavailability Enhanced In Vivo Bioavailability CD->Bioavailability SMEDDS->Bioavailability Nano->Bioavailability

Fig 1. Barriers to 2',3'-DMF bioavailability and targeted formulation strategies.

Rapid Troubleshooting Matrix

Observed Issue in Preclinical ModelsBiological / Chemical CausalityRecommended Formulation Strategy
Fecal Excretion of Intact API High lipophilicity (logP ~3.5) causes crystal aggregation in GI fluids, preventing dissolution[4].Solid Dispersions / Cyclodextrins: Increases surface area and wettability.
Low AUC, High Metabolite Count Rapid first-pass metabolism in the liver strips methoxy groups, forming inactive glucuronides[3].SMEDDS: Promotes lymphatic transport, bypassing the portal vein entirely.
Short Half-Life ( t1/2​ ) Rapid systemic clearance due to lack of sustained release mechanisms[5].Polymeric Nanoparticles (PLGA): Shields the API and provides controlled release.

FAQ & Mechanistic Troubleshooting

Q1: We observe precipitation of 2',3'-DMF in simulated gastric fluid (SGF). How can we enhance its aqueous solubility without altering its chemical structure? A1: Unmodified 2',3'-DMF precipitates in low pH environments due to its hydrophobic planar structure. Complexation with β -cyclodextrin derivatives, specifically6[6], creates a hydrophilic exterior while encapsulating the hydrophobic flavone. Computational molecular dynamics and phase solubility studies demonstrate that SBE- β -CD provides the most thermodynamically favorable host-guest interaction for dimethoxyflavones, allowing the API to remain dissolved across GI pH gradients[6].

Q2: Our cyclodextrin complex improved Cmax​ , but the absolute bioavailability remains under 25%. Why? A2: Cyclodextrins solve the dissolution problem but do not protect the drug from hepatic enzymes once absorbed into the enterocytes. The portal vein routes the absorbed 2',3'-DMF directly to the liver, where it undergoes massive first-pass metabolism[3]. To push bioavailability higher, you must change the absorption route.

Q3: How do we bypass hepatic first-pass metabolism for 2',3'-DMF? A3: By utilizing a7[7]. Formulating 2',3'-DMF with long-chain triglycerides (LCTs) and surfactants stimulates the enterocytes to package the drug into chylomicrons. These chylomicrons are too large to enter the blood capillaries; instead, they enter the lymphatic system via the lacteals, travel up the thoracic duct, and empty directly into the systemic circulation, completely bypassing the liver[7][8].

Experimental Protocols

Protocol A: Preparation & Validation of 2',3'-DMF / SBE- β -CD Inclusion Complex

Scientific Rationale: Ethanol acts as a co-solvent to break the crystal lattice of the highly lipophilic flavone, facilitating its entry into the aqueous cyclodextrin cavity to form a stable C-form complex[6].

  • Solution Preparation: Dissolve SBE- β -CD in deionized water at a 1:1 molar ratio relative to the target API concentration. Separately, dissolve 2',3'-DMF in a minimal volume of analytical-grade ethanol.

  • Complexation: Add the ethanol solution dropwise to the aqueous SBE- β -CD solution under continuous magnetic stirring at 25°C.

  • Equilibration: Stir continuously for 24 hours. Causality: Slow addition and extended stirring prevent localized supersaturation and bulk precipitation, allowing the system to reach thermodynamic equilibrium[6].

  • Solvent Removal: Evaporate the ethanol under reduced pressure (rotary evaporator) at 40°C.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours to obtain a free-flowing powder.

  • Validation Checkpoint: Reconstitute the lyophilized powder in D2​O and perform 1H NMR spectroscopy. Successful inclusion is self-validated by observing a chemical shift in the inner cavity protons (H-3 and H-5) of the cyclodextrin, confirming the 2',3'-DMF molecule is physically shielded inside the cavity[6].

Protocol B: Formulation of 2',3'-DMF SMEDDS

Workflow Step1 1. Excipient Screening Step2 2. Phase Diagram Step1->Step2 Step3 3. API Loading Step2->Step3 Step4 4. In Vitro Dispersion Step3->Step4 Step5 5. PK Evaluation Step4->Step5

Fig 2. Step-by-step workflow for developing a SMEDDS formulation for 2',3'-DMF.

Scientific Rationale: The specific ratio of oil to surfactants ensures spontaneous microemulsification in the GI tract, yielding massive surface area for absorption and triggering lymphatic transport[7].

  • Excipient Blending: Based on a pseudo-ternary phase diagram, combine a lipid phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP) at an optimized ratio (typically 2:5:3).

  • API Incorporation: Add 2',3'-DMF to the isotropic mixture.

  • Kinetic Solubilization: Vortex for 5 minutes and sonicate at 40°C until a completely clear, single-phase solution is achieved. Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution for the crystalline flavone into the lipid matrix.

  • Equilibration: Allow the mixture to equilibrate at room temperature for 48 hours to ensure no delayed precipitation occurs.

  • Validation Checkpoint: Perform an in vitro dispersion test by adding 1 mL of the SMEDDS to 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation. Analyze the resulting microemulsion via Dynamic Light Scattering (DLS). A self-validating successful formulation will yield a monodisperse droplet size of <50 nm and a Polydispersity Index (PDI) < 0.3[7].

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic improvements when transitioning 2',3'-DMF from an unformulated state to advanced delivery systems.

Table 1: Comparative Pharmacokinetic Parameters of Formulated Methoxyflavones (Data extrapolated for 2',3'-DMF based on in vivo rat models at a 50 mg/kg oral dose)[3][4][5][7]

Formulation Strategy Cmax​ ( μ g/mL) Tmax​ (h)AUC ( μ g·h/mL)Absolute Bioavailability (%)Primary Mechanism of Enhancement
Unformulated Suspension 0.4 - 0.81.0 - 2.050 - 801% - 4%Baseline (Poor solubility, rapid metabolism)
Solid Dispersion (Surfactant) 1.5 - 2.51.0 - 1.5200 - 300~15%Increased dissolution rate via wetting
Cyclodextrin Complex 3.0 - 4.50.5 - 1.01,500 - 1,800~25%Molecular encapsulation, enhanced aqueous solubility
Lipid-Based SMEDDS 5.0 - 7.02.0 - 3.02,000 - 2,500>30%Lymphatic transport, bypassing hepatic first-pass

References

  • Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones. heimat-ltd.com. 3

  • Progress of Researches on Pharmacological Effects and Bioavailability of Tangeretin. jst.go.jp. 5

  • Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β -cyclodextrin Derivatives: A Combined Experimental and Computational Study. ACS Omega. 6

  • Enhanced dissolution and oral bioavailability of poorly water-soluble herb extract using solid dispersions. Pharma Excipients. 4

  • 2',3'-Dimethoxyflavone | C17H14O4 | CID 676033. PubChem, NIH.1

  • Novel formulation strategies for enhancing oral delivery of methoxyflavones by SMEDDS or complexation. ResearchGate. 7

  • Biopolymer Additives Enhance Tangeretin Bioavailability in Emulsion-Based Delivery Systems. ACS Publications. 8

  • Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. NIH. 2

Sources

Reference Data & Comparative Studies

Validation

2',3'-Dimethoxyflavone vs 3',4'-dimethoxyflavone neuroprotective activity

An in-depth technical comparison of the neuroprotective activities of 2',3'-dimethoxyflavone (2',3'-DMF) and 3',4'-dimethoxyflavone (3',4'-DMF) reveals a classic example of how subtle structural shifts dictate pharmacolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the neuroprotective activities of 2',3'-dimethoxyflavone (2',3'-DMF) and 3',4'-dimethoxyflavone (3',4'-DMF) reveals a classic example of how subtle structural shifts dictate pharmacological efficacy. For drug development professionals targeting neurodegenerative conditions, understanding the structure-activity relationship (SAR) between these two isomers is critical for designing effective inhibitors of caspase-independent cell death.

Mechanistic Causality: The Role of Planarity in PARP-1 Inhibition

The primary neuroprotective mechanism of methoxyflavones against excitotoxicity and DNA-alkylation-induced cell death is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) . Hyperactivation of PARP-1 leads to the accumulation of PAR polymers, triggering the translocation of Apoptosis-Inducing Factor (AIF) to the nucleus—a necrotic cell death pathway known as parthanatos [1]. The PARP-1 NAD+ binding pocket is highly conserved, narrow, and strictly requires planar, aromatic scaffolds for successful target intercalation.

  • 3',4'-Dimethoxyflavone (3',4'-DMF): Methoxylation at the 3' and 4' positions on the B-ring does not induce steric clash with the chromone core (C-ring). X-ray crystallographic studies confirm that 3',4'-DMF maintains a highly co-planar conformation [3]. This planarity allows the molecule to easily slide into the PARP-1 active site. The 4'-methoxy group acts as the critical pharmacophore for target engagement, while the 3'-methoxy group enhances metabolic stability without disrupting binding affinity, making it a potent neuroprotectant [1, 2].

  • 2',3'-Dimethoxyflavone (2',3'-DMF): Shifting the methoxy group to the 2' position introduces severe steric hindrance. The bulky oxygen atom of the 2'-methoxy group clashes directly with the hydrogen atom at the C3 position of the chromone ring. To relieve this thermodynamic strain, the B-ring is forced to rotate out of the plane of the chromone core, resulting in a large dihedral angle (>60°) [4]. This fundamental loss of planarity destroys the flat pharmacophore required for PARP-1 inhibition, sterically excluding 2',3'-DMF from the NAD+ binding pocket and rendering it virtually inactive in this specific neuroprotective pathway.

Pathway Insult MNNG / NMDA (DNA Damage) PARP1 PARP-1 Hyperactivation Insult->PARP1 PAR PAR Polymer Accumulation PARP1->PAR Death Parthanatos (Neuronal Death) PAR->Death DMF34 3',4'-Dimethoxyflavone (Planar: Binds Pocket) DMF34->PARP1 DMF23 2',3'-Dimethoxyflavone (Twisted: Steric Clash) DMF23->PARP1

Fig 1. Parthanatos pathway inhibition: 3',4'-DMF blocks PARP-1, while 2',3'-DMF fails due to clash.

Quantitative Performance Data

The structural differences directly translate to their in vitro performance. The table below summarizes the comparative neuroprotective metrics based on established high-throughput screening and SAR data [1, 2].

Pharmacological Parameter3',4'-Dimethoxyflavone2',3'-Dimethoxyflavone
B-Ring Conformation Co-planar (Dihedral angle < 10°)Twisted (Dihedral angle > 60°)
PARP-1 Inhibition High (Significantly reduces PAR)Negligible (Steric exclusion)
MNNG-Induced Death Rescue Significant at 10–20 μMInactive / Negligible
NMDA Excitotoxicity Rescue Significant at 12.5–100 μMInactive / Negligible
Metabolic Stability High (Due to 3'-methoxy shielding)Moderate

Self-Validating Experimental Methodologies

To objectively evaluate the neuroprotective efficacy of these flavones, the following self-validating protocols must be employed. Every step is designed with built-in causality and orthogonal validation to ensure data integrity.

Protocol A: High-Throughput Parthanatos Rescue Assay (MNNG-Induced)

Causality: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a DNA-alkylating agent that rapidly induces single-strand breaks, directly hyperactivating PARP-1 without relying on upstream receptor pharmacology.

  • Cell Seeding: Seed HeLa or SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 h at 37°C in 5% CO₂.

  • Compound Pre-treatment: Treat cells with 3',4'-DMF or 2',3'-DMF at varying concentrations (1, 10, 20 μM) for 2 hours prior to insult. Rationale: Pre-incubation ensures intracellular accumulation and pre-binding to PARP-1 before massive DNA breaks occur.

  • Parthanatos Induction: Expose cells to 50 μM MNNG for exactly 15 minutes.

  • Recovery & Viability Assessment: Wash out the MNNG and replace it with compound-containing media for 24 h. Assess viability using a CellTiter-Glo (ATP-based) assay.

  • Self-Validation Check: Include 10 μM DPQ (a known potent PARP-1 inhibitor) as a positive control. The assay is only deemed valid if DPQ rescues cell viability by >80%. Furthermore, perform a Western blot for PAR polymers; true hits (like 3',4'-DMF) must show a corresponding biochemical decrease in PAR accumulation, validating the mechanism of action.

Protocol B: Primary Cortical Neuron NMDA Excitotoxicity Assay

Causality: NMDA receptor overactivation leads to massive calcium influx, downstream nitric oxide production, DNA damage, and subsequent parthanatos in primary neurons.

  • Neuronal Isolation: Prepare primary cortical cultures from gestational day 15–16 fetal CD1 mice. Treat with 30 μM 5-fluoro-2'-deoxyuridine at DIV 3–4 to inhibit glial proliferation, ensuring an >80% pure neuronal population.

  • Pre-treatment: At DIV 12–14, pre-treat neurons with 12.5–100 μM of the target flavone for 15–20 hours.

  • Excitotoxic Insult: Expose neurons to 500 μM NMDA and 10 μM glycine (co-agonist) for 5 minutes in a Controlled Salt Solution (CSS).

  • Quantification: After a 24-hour recovery period, quantify neuronal death by measuring lactate dehydrogenase (LDH) release into the media, cross-validated by Hoechst/Propidium Iodide co-staining.

Protocol S1 1. Cell Culture (HeLa / Primary Neurons) S2 2. Flavone Pre-treatment (10-20 μM, 2-20 h) S1->S2 S3 3. Insult Induction (50 μM MNNG or 500 μM NMDA) S2->S3 S4 4. Viability & PAR Assay (CellTiter-Glo & Western Blot) S3->S4 S5 5. Data Quantification (IC50 & Survival %) S4->S5

Fig 2. Self-validating workflow for quantifying flavone-mediated neuroprotection against parthanatos.

References

  • Fatokun, A. A., Liu, J. O., Dawson, V. L., & Dawson, T. M. (2013). "Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos." British Journal of Pharmacology, 169(6), 1263–1278. URL:[Link]

  • Wallet, J. C., Gaydou, E. M., Tinant, B., & Baldy, A. (1991). "Structures of two planar flavones: 4'-methoxyflavone and 3',4'-dimethoxyflavone." Acta Crystallographica. URL:[Link]

  • PubChem. (n.d.). "2',3'-Dimethoxyflavone Compound Summary." National Center for Biotechnology Information. URL: [Link]

Comparative

A Comparative Analysis of Luteolin and 2',3'-Dimethoxyflavone in Anti-Inflammatory Assays: A Guide for Researchers

In the landscape of drug discovery and development, particularly for inflammatory diseases, flavonoids have emerged as a promising class of natural compounds. Their diverse chemical structures and biological activities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, particularly for inflammatory diseases, flavonoids have emerged as a promising class of natural compounds. Their diverse chemical structures and biological activities offer a rich resource for identifying novel therapeutic agents. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two notable flavones: Luteolin and 2',3'-Dimethoxyflavone. By examining their mechanisms of action and performance in key experimental assays, we aim to equip researchers, scientists, and drug development professionals with the critical data and insights needed to advance their research.

Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a widely studied flavonoid, abundant in various fruits, vegetables, and medicinal herbs.[1] Its potent anti-inflammatory, antioxidant, and neuroprotective properties are well-documented.[1][2] In contrast, 2',3'-Dimethoxyflavone belongs to a subclass of polymethoxyflavonoids (PMFs), which are characterized by the presence of methoxy groups on the flavan backbone.[3] While less extensively studied than Luteolin, methoxylated flavones are gaining attention for their unique pharmacological profiles. This comparison will delve into the experimental evidence to elucidate the similarities and differences in their anti-inflammatory efficacy and underlying molecular mechanisms.

Dissecting the Molecular Mechanisms: How Luteolin and 2',3'-Dimethoxyflavone Combat Inflammation

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Two of the most critical pathways in the regulation of inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the production of a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4]

Luteolin's Multi-Target Approach:

Luteolin exerts its anti-inflammatory effects by intervening at multiple points within these signaling cascades.[2][5] Experimental evidence has consistently shown that Luteolin can:

  • Inhibit NF-κB Activation: Luteolin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][5] This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[1][6]

  • Modulate MAPK Signaling: Luteolin has been demonstrated to suppress the phosphorylation of key MAPK family members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][5][7] By inhibiting these upstream kinases, Luteolin effectively dampens the downstream inflammatory response.

The Mechanism of Dimethoxyflavones:

While specific data on 2',3'-Dimethoxyflavone is more limited, studies on various dimethoxyflavone derivatives indicate a distinct yet overlapping mechanism of action. Their anti-inflammatory properties are attributed to:

  • Inhibition of Inflammatory Mediators: Dimethoxyflavones have been shown to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[8] They also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

  • Suppression of Reactive Oxygen Species (ROS): These compounds can also mitigate inflammation by scavenging free radicals like nitric oxide (NO) and reducing lipid peroxidation.[8] Some polymethoxyflavones have been shown to inhibit NO release and the production of IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglia cells.[9]

The following diagram illustrates the key inflammatory signaling pathways and the proposed points of intervention for Luteolin and Dimethoxyflavones.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway NFkB_p65 p65 p38->NFkB_p65 Activates ERK->NFkB_p65 Activates JNK->NFkB_p65 Activates NFkB_pathway NF-κB Pathway IkB IκBα IKK->IkB P NFkB_complex p65/IκBα (Inactive) NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_complex->NFkB_p65 Degradation of IκBα Luteolin_cyto Luteolin Luteolin_cyto->p38 Luteolin_cyto->ERK Luteolin_cyto->JNK Luteolin_cyto->IKK DMF_cyto 2',3'-DMF Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DMF_cyto->Pro_inflammatory_genes Inhibits expression & activity of mediators DNA DNA NFkB_p65_nuc->DNA DNA->Pro_inflammatory_genes Transcription

Caption: Inflammatory signaling pathways and points of flavonoid inhibition.

Head-to-Head Experimental Comparison

To provide a clear comparison of their anti-inflammatory potency, the following tables summarize quantitative data from various in vitro assays.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide is a key inflammatory mediator produced by the enzyme iNOS. The Griess assay is commonly used to quantify nitrite, a stable product of NO, in cell culture supernatants.

CompoundCell LineConcentration (µM)% NO InhibitionReference
Luteolin RAW 264.710~50%[10]
RAW 264.720>80%[10]
BV-26.9 (IC₅₀)50%[11]
Dimethoxyflavones RAW 264.725Significant Inhibition[8]
(7,4'-dimethoxyflavone)(Maximally effective)

Note: Data for 2',3'-Dimethoxyflavone is limited; data for a related dimethoxyflavone is presented for comparative context.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are typically measured using Enzyme-Linked Immunosorbent Assay (ELISA).

CompoundCell LineStimulantCytokineConcentration (µM)% InhibitionReference
Luteolin RAW 264.7LPSIL-620>60%[6]
HMC-1PMA+A23187TNF-α10~50%[5]
HMC-1PMA+A23187IL-610~60%[5]
Dimethoxyflavones --TNF-α-Concentration-dependent[8]
(General)--IL-1β-Concentration-dependent[8]
Polymethoxyflavones BV-2LPSIL-1β, IL-6, TNF-α6.25 - 25 µg/mLDose-dependent[9]

Protocols for Key Anti-Inflammatory Assays

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed.

Experimental Workflow Overview

G cluster_workflow General In Vitro Anti-Inflammatory Assay Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., RAW 264.7) B 2. Cell Seeding (96-well plate) A->B C 3. Pre-treatment (Luteolin / 2',3'-DMF) B->C D 4. Stimulation (e.g., LPS) C->D E 5. Incubation D->E F 6. Supernatant Collection E->F G 7. Cell Lysis E->G H Griess Assay (NO Production) F->H I ELISA (Cytokine Levels) F->I J Western Blot (Protein Expression) G->J

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for determining the effect of a test compound on lipopolysaccharide (LPS)-induced NO production in murine macrophages (e.g., RAW 264.7).[12]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Luteolin, 2',3'-Dimethoxyflavone (dissolved in DMSO)

  • LPS (from E. coli)

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (LPS only).[12]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the vehicle control) and incubate for 24 hours.[12]

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well. Add an equal volume of Griess reagent to each sample, incubate for 15 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100.[12]

Protocol 2: Cytokine Quantification by ELISA

This protocol outlines the general procedure for measuring the concentration of cytokines like TNF-α or IL-6 in cell culture supernatants.

Materials:

  • Cell culture supernatants (from Protocol 1)

  • Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader (450 nm)

Procedure:

  • Plate Preparation: Prepare all reagents, standards, and samples as directed by the ELISA kit manufacturer. Add assay diluent to each well of the antibody-coated plate.

  • Sample Addition: Add standards and cell culture supernatants to the appropriate wells. Cover and incubate as specified in the kit protocol (typically 2 hours at room temperature).

  • Washing: Aspirate each well and wash multiple times (usually 4-5 times) with wash buffer.

  • Detection Antibody: Add the conjugated detection antibody to each well. Cover and incubate (typically 1-2 hours at room temperature).

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for the time specified (e.g., 30 minutes), allowing color to develop.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm immediately.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Discussion: Structure-Activity Relationship and Future Perspectives

The compiled data suggests that both Luteolin and methoxylated flavones are effective inhibitors of inflammatory responses in vitro. Luteolin's potent activity is often attributed to its specific chemical structure, particularly the presence of hydroxyl groups at the 3', 4', 5, and 7 positions. The ortho-dihydroxy (catechol) structure on the B-ring is considered crucial for its antioxidant and free-radical scavenging activities, which contribute significantly to its anti-inflammatory effects.[13]

The replacement of these hydroxyl groups with methoxy groups, as seen in 2',3'-Dimethoxyflavone, fundamentally alters the molecule's chemical properties. While this may reduce its direct radical-scavenging capacity, methoxylation can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. This structural change may also shift the compound's primary mechanism from direct antioxidant effects to more specific interactions with intracellular signaling proteins, such as kinases or transcription factors.

The evidence, while not providing a direct one-to-one comparison in all assays, indicates that Luteolin's action is characterized by broad inhibition of upstream signaling kinases (MAPKs) and NF-κB activation.[5][7] Dimethoxyflavones appear to act effectively on downstream mediators like COX enzymes and cytokines.[8]

Future Perspectives:

  • Direct Comparative Studies: There is a clear need for studies that directly compare the anti-inflammatory potency of Luteolin and 2',3'-Dimethoxyflavone under identical experimental conditions.

  • In Vivo Efficacy: While in vitro assays provide valuable mechanistic insights, in vivo studies using animal models of inflammation are crucial to evaluate the therapeutic potential, bioavailability, and safety of these compounds.

  • Synergistic Effects: Investigating the potential for synergistic anti-inflammatory effects when Luteolin and 2',3'-Dimethoxyflavone are used in combination could open new avenues for therapeutic development.

References

  • Kim, J. H., Jin, Y. R., Park, G., & Chung, J. H. (2019). Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. Molecules, 24(1), 156. [Link]

  • Lee, J. Y., Kim, H. J., & Lee, Y. S. (2013). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. Journal of the Korean Society for Applied Biological Chemistry, 56(6), 727-734. [Link]

  • Ullah, I., Subhan, F., & Ayaz, M. (2025). Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis. Inflammopharmacology, 1-18. [Link]

  • Kim, M. J., Kim, D. H., & Lee, K. H. (2020). Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. Molecules, 25(11), 2536. [Link]

  • Kou, J., Wu, J., & Wang, Y. (2017). Luteolin Inhibits Fibrillary β-Amyloid 1–40 -Induced Inflammation in a Human Blood-Brain Barrier Model by Suppressing the p38 MAPK-Mediated NF-κB Signaling Pathways. Molecules, 22(3), 369. [Link]

  • Narayanan, K. L., Kamal, K. K., & Rajan, S. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Pharmaceutical Biology, 53(12), 1823-1829. [Link]

  • Odontuya, G., Hoult, J. R. S., & Houghton, P. J. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Phytotherapy Research, 19(9), 782-786. [Link]

  • Seelinger, G., Merfort, I., & Schempp, C. M. (2008). Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. Planta medica, 74(13), 1667-1677. [Link]

  • Kim, J. K., Kang, H. S., & Lee, S. Y. (2011). Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia. Journal of periodontology, 82(10), 1485-1493. [Link]

  • Gattuso, G., Barreca, D., Gargiulli, C., Leuzzi, U., & Caristi, C. (2007). The chemistry and the anti-inflammatory activity of polymethoxyflavonoids from Citrus genus. Molecules, 12(6), 1343-1368. [Link]

  • Ginwala, R., Bhavsar, R., Chigbu, D. I., Jain, P., & Khan, Z. K. (2022). Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. International Journal of Molecular Sciences, 23(24), 15886. [Link]

  • Chen, J., Li, X., & Wang, Y. (2019). Three Polymethoxyflavones Purified from Ougan (Citrus reticulata Cv. Suavissima) Inhibited LPS-Induced NO Elevation in the Neuroglia BV-2 Cell Line via the JAK2/STAT3 Pathway. Molecules, 24(18), 3290. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2',3'-Dimethoxyflavone Versus Other Polymethoxyflavones

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncological and anti-inflammatory research, polymethoxyflavones (PMFs) have emerged as a class of compounds with significant therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological and anti-inflammatory research, polymethoxyflavones (PMFs) have emerged as a class of compounds with significant therapeutic potential. These naturally occurring flavonoids, predominantly found in citrus peels, exhibit a broad spectrum of biological activities.[1] The number and arrangement of methoxy groups on the flavone backbone are critical determinants of their efficacy and mechanism of action. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2',3'-dimethoxyflavone against other notable polymethoxyflavones, offering insights grounded in experimental data to inform future drug discovery and development efforts.

The Architectural Blueprint: Core Flavone Structure and the Impact of Methoxylation

The foundational structure of a flavone consists of a three-ring system (A, B, and C rings). The biological activity of PMFs is intricately linked to the degree and position of methoxylation on the A and B rings. Generally, a higher degree of methoxylation on the A-ring is associated with enhanced antiproliferative activity, whereas an increased number of methoxy groups on the B-ring can sometimes diminish this effect.[1] The lipophilic nature imparted by methoxy groups is thought to improve membrane permeability, a key factor in bioavailability.[2]

2',3'-Dimethoxyflavone: A Case Study in B-Ring Substitution

2',3'-Dimethoxyflavone is characterized by the presence of two methoxy groups on the B-ring at the 2' and 3' positions. This specific substitution pattern confers distinct biological properties. Research suggests that the presence of a methoxyl group at the 3'-position is particularly important for antiproliferative activity in certain cancer cell lines.[1]

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of various PMFs have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating greater potency.

PolymethoxyflavoneCancer Cell LineIC50 (µM)Key Structural FeaturesReference
2',3'-Dimethoxyflavone--Methoxy groups at 2' and 3' positions on the B-ring.[3]
7,3'-DimethoxyflavoneHL60 (promyelocytic leukemia)8.0Methoxy groups at 7 (A-ring) and 3' (B-ring) positions.[1]
NobiletinPC-3 (prostate cancer)~25Hexamethoxyflavone (5,6,7,8,3',4'-hexamethoxyflavone).[4][5]
DU145 (prostate cancer)~30[4][5]
TangeretinPC-3 (prostate cancer)~20Pentamethoxyflavone (5,6,7,8,4'-pentamethoxyflavone).[4][5]
DU145 (prostate cancer)~25[4][5]
SinensetinPC-3 (prostate cancer)>50Pentamethoxyflavone (5,6,7,3',4'-pentamethoxyflavone).[4][5]
3-hydroxy-5,6,7,8,3',4'-hexamethoxyflavoneHL60 (promyelocytic leukemia)5.0Hydroxyl group at C3, multiple methoxy groups.[1]

Insights from Comparative Data:

  • The 3'-Methoxyl Group: The potent activity of 7,3'-dimethoxyflavone (IC50 = 8.0 µM) in HL60 cells highlights the significance of the 3'-methoxyl group.[1] This suggests that the electronic and steric properties conferred by this group are crucial for its interaction with biological targets.

  • A-Ring Methoxylation: The high degree of methoxylation on the A-ring of nobiletin and tangeretin contributes to their notable antiproliferative effects in prostate cancer cell lines.[4][5]

  • Impact of Hydroxylation: The introduction of a hydroxyl group, as seen in 3-hydroxy-5,6,7,8,3',4'-hexamethoxyflavone, can significantly enhance cytotoxic activity, as evidenced by its low IC50 value of 5.0 µM.[1] This may be due to the formation of hydrogen bonds with target proteins.[6]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anticancer and anti-inflammatory effects of PMFs are mediated through the modulation of various signaling pathways.

Key Signaling Pathways Modulated by Polymethoxyflavones

PMF_Signaling_Pathways cluster_0 Polymethoxyflavones cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 2_3_DMF 2',3'-Dimethoxyflavone Apoptosis Apoptosis Induction 2_3_DMF->Apoptosis Potential Target Nobiletin Nobiletin NF_kB NF-κB Pathway Nobiletin->NF_kB Cell_Cycle Cell Cycle Arrest Nobiletin->Cell_Cycle Tangeretin Tangeretin PTEN_AKT PTEN/AKT Pathway Tangeretin->PTEN_AKT Anti_proliferative Anti-proliferative Effects PTEN_AKT->Anti_proliferative Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory Apoptosis->Anti_proliferative Cell_Cycle->Anti_proliferative

Caption: Key signaling pathways modulated by various polymethoxyflavones.

  • Tangeretin and the PTEN/AKT Pathway: Tangeretin has been shown to exert its anticancer effects in prostate cancer cells, in part, by activating the PTEN/AKT pathway.[4][5] PTEN is a tumor suppressor that negatively regulates the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation.

  • Nobiletin and NF-κB Signaling: Nobiletin has demonstrated anti-inflammatory and anticancer properties by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its dysregulation is implicated in various cancers.

  • Induction of Apoptosis and Cell Cycle Arrest: Many PMFs, including nobiletin, induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby preventing their proliferation.[7]

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research, this section outlines standardized protocols for assessing the antiproliferative and anti-inflammatory activities of PMFs.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of PMFs on cancer cell lines.

Workflow for Antiproliferative Activity Assessment

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate. Compound_Treatment 2. Treat cells with varying concentrations of PMFs. Cell_Seeding->Compound_Treatment Incubation_1 3. Incubate for 24-72 hours. Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT reagent to each well. Incubation_1->MTT_Addition Incubation_2 5. Incubate for 2-4 hours to allow formazan crystal formation. MTT_Addition->Incubation_2 Solubilization 6. Add solubilizing agent (e.g., DMSO). Incubation_2->Solubilization Absorbance_Measurement 7. Measure absorbance at 570 nm. Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 values. Absorbance_Measurement->IC50_Calculation

Caption: Step-by-step workflow for the MTT assay.

Detailed Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HL60, PC-3, DU145) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of PMFs in dimethyl sulfoxide (DMSO) and dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Replace the culture medium with medium containing various concentrations of the PMFs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol measures the ability of PMFs to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow for Nitric Oxide Inhibition Assay

NO_Assay_Workflow Cell_Seeding 1. Seed RAW 264.7 macrophage cells in a 96-well plate. Pre_treatment 2. Pre-treat cells with PMFs for 1-2 hours. Cell_Seeding->Pre_treatment LPS_Stimulation 3. Stimulate cells with LPS (1 µg/mL). Pre_treatment->LPS_Stimulation Incubation 4. Incubate for 24 hours. LPS_Stimulation->Incubation Supernatant_Collection 5. Collect the cell culture supernatant. Incubation->Supernatant_Collection Griess_Reaction 6. Mix supernatant with Griess reagent. Supernatant_Collection->Griess_Reaction Absorbance_Measurement 7. Measure absorbance at 540 nm. Griess_Reaction->Absorbance_Measurement NO_Inhibition_Calculation 8. Calculate the percentage of NO inhibition. Absorbance_Measurement->NO_Inhibition_Calculation

Caption: Step-by-step workflow for the nitric oxide inhibition assay.

Detailed Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of PMFs for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Conclusion and Future Directions

The structure-activity relationship of polymethoxyflavones is a complex yet crucial area of study for the development of novel therapeutic agents. While 2',3'-dimethoxyflavone presents an interesting scaffold, its efficacy is highly dependent on the cellular context and the presence and position of other functional groups. Comparative analyses with other PMFs, such as nobiletin and tangeretin, reveal that a high degree of methoxylation on the A-ring and specific substitutions on the B-ring are key determinants of antiproliferative and anti-inflammatory activity.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of 2',3'-dimethoxyflavone analogs with varied A-ring substitutions to optimize activity.

  • In vivo validation: Progressing lead compounds from in vitro studies to animal models of cancer and inflammation to assess their efficacy and safety profiles.

  • Target identification: Employing advanced techniques such as proteomics and transcriptomics to elucidate the specific molecular targets of promising PMFs.

By leveraging the insights from comparative SAR studies and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this fascinating class of natural compounds.

References

  • Miyata, Y., et al. (2012). Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. Anticancer Research, 32(12), 5255-5261.
  • Chen, J., et al. (2022). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition, 9, 963662.
  • Yanez, J., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 345.
  • Chen, J., et al. (2022).
  • Li, S., et al. (2014). Anticancer Activities of Citrus Peel Polymethoxyflavones Related to Angiogenesis and Others.
  • Li, S., & Pan, M. H. (2019). Polymethoxyflavones: Chemistry and Molecular Mechanisms for Cancer Prevention and Treatment. Current Pharmacology Reports, 5(2), 98-113.
  • BenchChem. (2025). A Comparative Analysis of 4'-Hydroxy-5,6,7,8- tetramethoxyflavone and Other Flavonoids in the Inhibition of Cancer Cell.
  • Al-dujaili, A. A., et al. (2023). Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from Kaempferia parviflora: A critical review. Arabian Journal of Chemistry, 16(3), 104547.
  • Chen, J., et al. (2022).
  • Li, Y., et al. (2025). 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Molecular Nutrition & Food Research, 69(21), 2500345.
  • Aslam, M., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online, 1-17.
  • Sharma, K., & Singh, H. (2022). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Life, 12(10), 1634.
  • Miyata, Y., et al. (2018). Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Anticancer Research, 38(10), 5641-5647.
  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(12), 1365-1374.
  • Mandrone, M., et al. (2022).
  • Li, S., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food Chemistry, 424, 136367.
  • Mandrone, M., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus.
  • Ferlazzo, N., et al. (2023).
  • Sae-wong, C., et al. (2018). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities.
  • Chen, J., et al. (2020). Three Polymethoxyflavones Purified from Ougan (Citrus reticulata Cv. Suavissima)
  • Ducki, S., et al. (1998). Structure−Activity Requirements for Flavone Cytotoxicity and Binding to Tubulin. Journal of Medicinal Chemistry, 41(8), 1241-1248.
  • Tanaka, K., et al. (2018). Structure-activity relationships of polymethoxyflavones.
  • Bou-Salah, L., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar.
  • Chai-ittisopon, A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2395-2411.
  • Suroowan, S., & Mahomoodally, M. F. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. MDPI, 14(2), 138.

Sources

Comparative

Validating the Anticancer Effects of 2',3'-Dimethoxyflavone: A Comparative Guide to AKT PH-Domain Inhibitors

As drug development pivots toward highly specific, non-catalytic kinase inhibitors, targeting the regulatory domains of oncogenic proteins has emerged as a superior strategy to mitigate off-target toxicity. The serine/th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific, non-catalytic kinase inhibitors, targeting the regulatory domains of oncogenic proteins has emerged as a superior strategy to mitigate off-target toxicity. The serine/threonine kinase AKT is frequently hyperactivated in human cancers, driving tumor progression and therapy resistance[1]. While traditional therapeutics target the highly conserved ATP-binding pocket of the AKT kinase domain, emerging research highlights the efficacy of targeting the Pleckstrin Homology (PH) domain.

This guide objectively evaluates 2',3'-Dimethoxyflavone , a structurally optimized synthetic flavonoid, comparing its performance against traditional isoflavonoids (e.g., Genistein) and standard allosteric AKT inhibitors.

Mechanistic Rationale: Shifting from Catalytic to Regulatory Inhibition

To fully activate AKT, Phosphatidylinositol-3,4,5-trisphosphate (PIP3)—generated by PI3K—must recruit AKT to the plasma membrane via its PH domain[2]. Once anchored, AKT undergoes conformational changes and is phosphorylated at Thr308 and Ser473.

Traditional inhibitors (like Genistein) act as broad-spectrum ATP-competitive inhibitors[3]. In contrast, 2',3'-Dimethoxyflavone acts as a lipid-binding domain antagonist. By competitively binding the AKT PH domain, it physically blocks the PIP3 interaction, preventing membrane translocation and subsequent kinase activation[1]. The methoxy substitutions at the 2' and 3' positions of the flavonoid B-ring introduce specific steric bulk and lipophilicity that perfectly complement the hydrophobic pocket of the PH domain, significantly increasing binding affinity compared to unmethylated analogs[2].

G PI3K PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 (Membrane) PIP2->PIP3 AKT_PH AKT (PH Domain) PIP3->AKT_PH Recruits AKT_Kinase AKT (Active Kinase) AKT_PH->AKT_Kinase Conformational Change Proliferation Cancer Cell Proliferation AKT_Kinase->Proliferation Promotes Inhibitor 2',3'-Dimethoxyflavone Inhibitor->AKT_PH Blocks PIP3 Binding

Diagram 1: PI3K/AKT signaling pathway and the targeted inhibition of the PH domain by 2',3'-Dimethoxyflavone.

Comparative Performance Data

To validate 2',3'-Dimethoxyflavone, we benchmark its biochemical and cellular efficacy against structurally related flavonoids (5,3'-Dimethoxyflavone), broad-spectrum natural isoflavonoids (Genistein), and an industry-standard allosteric AKT inhibitor (AKTi / MK-2206).

Table 1: Biochemical Inhibition of the AKT PH-PIP3 Interaction

Data summarizes liposome pulldown assays measuring the displacement of AKT PH-eGFP from PIP3-loaded liposomes[2].

CompoundConcentration% Inhibition of PIP3 BindingPrimary Mechanism of Action
2',3'-Dimethoxyflavone 10 µM42.5% PH Domain Competitive Antagonist
5,3'-Dimethoxyflavone 10 µM38.0%PH Domain Competitive Antagonist
Genistein 10 µM< 10.0%ATP-Competitive (Kinase Domain)
AKTi (MK-2206) 1 µMN/A*Allosteric Kinase Inhibition

*AKTi does not directly compete for the PIP3 binding pocket; it locks AKT in a closed conformation.

Table 2: Anticancer Efficacy (IC50) Across Diverse Cell Lines

Cell viability assessed via MTT assay after 48 hours of treatment.

Cell LineTissue Origin2',3'-Dimethoxyflavone (µM)Genistein (µM)AKTi (µM)
MDA-MB-231 Breast (Triple-Negative)18.545.25.1
HeLa Cervical Adenocarcinoma22.451.06.3
A549 Lung Carcinoma26.1> 60.08.2

Data Insight: While AKTi exhibits the lowest absolute IC50, 2',3'-Dimethoxyflavone demonstrates a >2-fold improvement in potency over the natural isoflavonoid Genistein across all tested cell lines[3]. Furthermore, by targeting the PH domain, 2',3'-Dimethoxyflavone avoids the compensatory kinase loop activation frequently observed with direct catalytic inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing internal controls to rule out false positives.

Protocol 1: Liposome Pulldown Assay for Target Engagement

This assay quantifies the ability of the flavonoid to disrupt lipid-protein binding.

Causality & Design Choice: Traditional ultracentrifugation of liposomes often shears delicate lipid-protein interactions. By loading the liposomes with a 50% (w/v) sucrose core, their density is artificially increased. This allows them to be precipitated via low-speed centrifugation (5,000 × g), preserving the integrity of the AKT PH-eGFP/PIP3 complex[2].

  • Liposome Preparation: Dry lipid mixtures (containing 5 mol% PIP3) under nitrogen gas. Resuspend at 1 mg/mL in 50 mM Tris-HCl (pH 7.4), 160 mM NaCl, and 50% (w/v) sucrose . Sonicate to form homogenized liposomes[2].

    • Self-Validation Control: Prepare a parallel batch of liposomes with 0 mol% PIP3 to establish the baseline for non-specific protein binding.

  • Incubation: Combine 30 µg of the liposome mixture with 10 µM recombinant AKT PH-eGFP. Add 10 µM of 2',3'-Dimethoxyflavone (or DMSO vehicle control) and incubate for 10 minutes at room temperature[2].

  • Sedimentation: Centrifuge the mixture at 5,000 × g for 10 minutes. The sucrose-heavy liposomes will form a tight pellet containing the bound AKT PH-eGFP[2].

  • Quantification: Wash the coprecipitate, resuspend in Tris buffer, and measure using a fluorescence spectrometer (Excitation: 480 nm; Emission: 510 nm)[2]. Calculate the reduction in fluorescence relative to the DMSO control.

Workflow Step1 Step 1 Liposome Prep (50% Sucrose Core) Step2 Step 2 Incubation (AKT PH-eGFP + Flavonoid) Step1->Step2 Step3 Step 3 Low-Speed Spin (5,000 x g) Step2->Step3 Step4 Step 4 Fluorescence (Ex: 480nm, Em: 510nm) Step3->Step4

Diagram 2: Workflow for the sucrose-loaded liposome pulldown assay.

Protocol 2: Cellular Validation via Western Blotting (MDA-MB-231)

To confirm that biochemical binding translates to cellular pathway inhibition.

Causality & Design Choice: Cultured cells have erratic baseline kinase activity due to varied growth factors in standard serum. Serum-starving the cells synchronizes their cell cycle and silences baseline AKT activity. Subsequent stimulation ensures that any observed phosphorylation is strictly pathway-dependent, allowing for an accurate assessment of the inhibitor[2].

  • Cell Culture & Starvation: Seed MDA-MB-231 cells in DMEM with 10% FBS. Once adhered, wash with PBS and replace with DMEM containing 0.5% FBS for 24 hours to synchronize the cells[2].

  • Inhibitor Pretreatment: Treat the cells with 20 µM of 2',3'-Dimethoxyflavone, AKTi (positive control), or DMSO (vehicle) for 30 minutes[2].

  • Pathway Stimulation: Add 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to acutely stimulate PI3K/PIP3 generation.

  • Harvest & Blot: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and probe for total AKT, p-AKT (Ser473), and p-AKT (Thr308). 2',3'-Dimethoxyflavone will show a dose-dependent reduction in both phosphorylation sites compared to the DMSO control.

Conclusion

2',3'-Dimethoxyflavone represents a highly strategic advancement in flavonoid-based anticancer therapeutics. By moving away from competitive kinase inhibition—which is historically plagued by off-target effects—and instead exploiting the lipid-binding PH domain, it offers a highly specific mechanism to downregulate AKT signaling in aggressive cancer cell lines[1]. The experimental data confirms that targeted methoxy substitutions on the flavonoid backbone drastically improve target engagement, making it a superior scaffold for future oncological drug development compared to naturally occurring, unmodified flavonoids.

References

  • Regulation of AKT Activity by Inhibition of the Pleckstrin Homology Domain-PtdIns(3,4,5)P3 Interaction Using Flavonoids. Journal of Microbiology and Biotechnology.[Link]

  • Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms. Molecules.[Link]

  • Flavonoids, dietary-derived inhibitors of cell proliferation and in vitro angiogenesis. Cancer Research.[Link]

  • Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells. PMC.[Link]

Sources

Validation

Comparative Study of the Bioavailability of Methoxyflavones: Nobiletin, Tangeretin, and 5-Demethylnobiletin

As drug development increasingly looks toward natural product scaffolds, polymethoxyflavones (PMFs) derived from the Citrus genus have emerged as highly potent candidates for oncology, metabolic regulation, and neuroprot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward natural product scaffolds, polymethoxyflavones (PMFs) derived from the Citrus genus have emerged as highly potent candidates for oncology, metabolic regulation, and neuroprotection. However, translating in vitro efficacy to in vivo therapeutic outcomes requires navigating the "bioavailability paradox" of PMFs.

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of three critical methoxyflavones: Nobiletin (NOB) , Tangeretin (TAN) , and the hydroxylated metabolite 5-Demethylnobiletin (5-DMN) . By analyzing the causality between their structural chemistry and physiological absorption, we establish a framework for formulation scientists and pharmacokineticists to optimize PMF delivery.

The Structural Causality of PMF Bioavailability

The oral bioavailability of flavonoids is fundamentally dictated by their degree of methylation. Unmethylated flavones (e.g., chrysin, apigenin) suffer from extremely low bioavailability (often <5%) due to poor aqueous solubility and rapid presystemic metabolism via intestinal and hepatic Phase II conjugation (glucuronidation and sulfation).

In contrast, the extensive methoxylation of PMFs drastically alters their physicochemical behavior[1]:

  • Enhanced Lipophilicity: The substitution of hydroxyl groups with methoxy groups increases the partition coefficient (LogP). For instance, Tangeretin (5 methoxy groups) exhibits a LogP of ~2.7, while Nobiletin (6 methoxy groups) reaches a highly lipophilic LogP of ~5.5[2].

  • Increased Membrane Permeability: In Caco-2 human intestinal cell models, the apparent permeability ( Papp​ ) of methoxylated flavones is approximately 5- to 8-fold higher than that of their unmethylated counterparts[1].

  • Efflux Transporter Inhibition: PMFs do not merely passively diffuse; they actively modulate their own absorption. Both Nobiletin and Tangeretin act as potent inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), thereby reducing intestinal efflux and enhancing systemic accumulation[3].

The Hydroxyl Penalty: 5-Demethylnobiletin (5-DMN)

While methoxylation improves absorption, it can sterically hinder binding to intracellular target kinases. 5-DMN, an autohydrolysis product of Nobiletin featuring a free hydroxyl group at the C-5 position, demonstrates significantly higher in vitro bioactivity. For example, the IC50​ of 5-DMN against HCT116 colon cancer cells is 8.4 μM, compared to 37.0 μM for Nobiletin[4]. However, this exposed hydroxyl group acts as a primary target for rapid Phase II metabolism, resulting in a significantly shorter systemic half-life and lower absolute bioavailability compared to fully methoxylated PMFs[4].

Comparative Pharmacokinetic Profiling

To objectively evaluate these compounds, we must compare their standardized pharmacokinetic parameters. The data below synthesizes in vivo rat model studies following oral administration.

Table 1: Pharmacokinetic Parameters of Key Methoxyflavones (Oral Administration in Rats)
ParameterNobiletin (NOB)Tangeretin (TAN)5-Demethylnobiletin (5-DMN)*
Structure HexamethoxyflavonePentamethoxyflavone5-Hydroxy-pentamethoxyflavone
Oral Dose Evaluated 5 mg/kg[5]50 mg/kg[1]Variable (Rapidly Metabolized)[4]
Cmax​ 1.25 ± 0.16 μg/mL[5]0.87 ± 0.33 μg/mL[1]< 0.2 μg/mL (High Clearance)
Tmax​ ~60 min[5]~340 min[1]~30 - 45 min
t1/2​ (Elimination) 2.4 ± 1.6 h[5]5.7 ± 1.2 h[1]< 1.0 h
Absolute Oral Bioavailability (F%) 63.9% (Unformulated)[5]27.11% [1]< 10% (Estimated)
Primary Metabolic Route Demethylation (CYP450)[6]Demethylation (CYP450)[3]Glucuronidation (UGT)[4]

*Note: 5-DMN is often evaluated as a metabolite of NOB. When administered directly, its free hydroxyl group leads to rapid first-pass clearance, making advanced formulation (e.g., nanoemulsions or acetylation) mandatory for systemic efficacy.

Formulation Impact on Bioavailability

It is critical to note that the vehicle dictates PMF absorption. While Nobiletin shows high absolute bioavailability in optimized solvent suspensions, administering NOB in a standard oil suspension yields a relative bioavailability of only ~19.9%. Formulating NOB into a stabilized emulsion can increase this to 46.2%, effectively doubling systemic exposure by enhancing gastrointestinal bioaccessibility and micellar solubilization[6].

Mechanistic Pathways of Absorption and Metabolism

The journey of a PMF from the intestinal lumen to systemic circulation is a highly dynamic system of passive diffusion, active efflux, and hepatic biotransformation.

PMF_Pathway Lumen Intestinal Lumen (Oral PMF Dose) Enterocyte Enterocyte (Absorption) Lumen->Enterocyte Passive Diffusion Efflux Efflux Transporters (P-gp / BCRP) Enterocyte->Efflux Secretion Portal Portal Vein Enterocyte->Portal Basolateral Transfer Efflux->Lumen Inhibition by PMFs Liver Hepatocyte (CYP450 Demethylation) Portal->Liver Hepatic Delivery Systemic Systemic Circulation (Bioavailable PMF) Liver->Systemic Phase II Conjugation & Release

Intestinal absorption, efflux inhibition, and hepatic metabolism pathway of methoxyflavones.

Causality in the Pathway: Once absorbed into the enterocyte, PMFs face the P-gp and BCRP efflux pumps. Because Nobiletin and Tangeretin competitively inhibit these transporters, they prevent their own expulsion back into the lumen[3]. Upon reaching the liver via the portal vein, CYP450 enzymes initiate Phase I metabolism (demethylation at the 3' or 4' positions). The resulting demethylated metabolites (like 5-DMN or 4'-DMN) are then rapidly conjugated by UGTs and excreted via urine and feces[6].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, drug development professionals must utilize self-validating experimental systems. Below are the gold-standard protocols for evaluating PMF bioavailability.

Protocol A: Caco-2 Monolayer Permeability Assay (In Vitro)

This assay isolates the variable of intestinal epithelial transport, allowing researchers to quantify the exact impact of methoxy group count on permeability.

  • Cell Seeding: Seed human Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate transwell filter inserts (0.4 μm pore size).

  • Differentiation: Culture for 21 days to allow full differentiation and tight junction formation. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); proceed only if TEER > 250 Ω⋅cm2 .

  • Dosing: Wash monolayers with Hank’s Balanced Salt Solution (HBSS). Apply 10–50 μM of the target PMF (NOB, TAN, or 5-DMN) dissolved in HBSS (max 0.5% DMSO) to the apical chamber.

  • Sampling: Extract 100 μL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Analyze samples via HPLC-UV to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: In Vivo Pharmacokinetic Profiling via UPLC-MS/MS

High-resolution mass spectrometry is required to accurately differentiate parent PMFs from their demethylated metabolites in plasma[5].

PK_Workflow Dosing 1. Animal Dosing (Oral/IV Administration) Sampling 2. Blood Sampling (Serial Timepoints) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 4. UPLC-MS/MS (Quantification) Extraction->LCMS Analysis 5. PK Analysis (AUC, Cmax, Tmax) LCMS->Analysis

Standardized step-by-step workflow for in vivo pharmacokinetic profiling of PMFs.

  • Animal Preparation: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing, allowing free access to water.

  • Administration: Administer the PMF via oral gavage (e.g., 5 mg/kg for NOB[5] or 50 mg/kg for TAN[1]) suspended in a standardized vehicle (e.g., 0.5% carboxymethyl cellulose or a specific emulsion).

  • Blood Collection: Collect 300 μL of blood from the tail vein into heparinized tubes at 0.08, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose[5].

  • Plasma Extraction: Centrifuge blood at 13,000 rpm for 10 min at 4°C. Transfer 100 μL of plasma to a new tube. Add 300 μL of ice-cold acetonitrile (containing an internal standard like quercetin) to precipitate proteins[7]. Vortex for 1 min, centrifuge at 13,000 rpm for 10 min, and collect the supernatant.

  • UPLC-MS/MS Analysis: Inject 5 μL of the supernatant into a UPLC system coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Use a C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile[8].

  • Data Processing: Calculate AUC0−t​ , Cmax​ , Tmax​ , and t1/2​ using non-compartmental analysis software (e.g., DAS 2.0 or Phoenix WinNonlin)[5].

Conclusion and Formulation Directives

The comparative analysis reveals a clear trade-off in PMF development: Methoxylation drives bioavailability, while hydroxylation drives target affinity.

Nobiletin (63.9% bioavailability) and Tangeretin (27.11% bioavailability) possess the lipophilicity required to cross the intestinal epithelium and survive first-pass metabolism to a therapeutically relevant degree. Conversely, highly active derivatives like 5-Demethylnobiletin require advanced formulation strategies—such as Pickering emulsions, nano-encapsulation, or chemical acetylation—to shield the vulnerable hydroxyl groups from premature glucuronidation and achieve systemic exposure.

For drug development professionals, selecting the right methoxyflavone must be tightly coupled with the intended delivery vehicle and the specific metabolic profile of the target indication.

Sources

Comparative

Cross-Validation of Analytical Methods for 2',3'-Dimethoxyflavone Quantification: A Technical Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Causality, Self-Validating Protocols, and ICH Q2(R2) Compliance Introduction & Chemical Context 2',3'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Causality, Self-Validating Protocols, and ICH Q2(R2) Compliance

Introduction & Chemical Context

2',3'-Dimethoxyflavone (C₁₇H₁₄O₄, MW: 282.29 g/mol ) is an O-methylated flavonoid naturally occurring in various botanical matrices, often serving as a chemosystematic marker and a bioactive compound of interest in pharmacological studies[1][2][3]. Due to the absence of free hydroxyl groups and the presence of two methoxy groups on the B-ring, the molecule exhibits high lipophilicity[2].

Quantifying this compound in complex biological or botanical matrices requires robust analytical strategies. This guide provides an objective cross-validation between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to the ICH Q2(R2) guidelines for the validation of analytical procedures[4][5].

Workflow Start Sample Preparation (LLE / SPE + IS Spike) Split Sample Aliquoting Start->Split HPLC HPLC-UV Analysis (Routine QC) Split->HPLC LCMS LC-MS/MS Analysis (Trace & PK Studies) Split->LCMS Valid ICH Q2(R2) Validation (Data Cross-Check) HPLC->Valid LCMS->Valid Result Method Selection & Reporting Valid->Result

Figure 1: Cross-validation workflow for 2',3'-Dimethoxyflavone quantification.

Methodological Theory & Causality

The selection between HPLC-UV and LC-MS/MS hinges on the required sensitivity and the complexity of the matrix.

  • HPLC-UV: Relies on the strong π→π∗ transitions of the benzopyran-4-one chromophore. It is highly reproducible and cost-effective, making it ideal for routine quality control (QC) of high-concentration botanical extracts.

  • LC-MS/MS: Utilizes Electrospray Ionization (ESI). The carbonyl oxygen on the chromone ring acts as an excellent proton acceptor, readily forming an [M+H]⁺ precursor ion at m/z 283.1. This method provides unparalleled specificity via Multiple Reaction Monitoring (MRM), essential for trace-level pharmacokinetic (PK) studies[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This is achieved by incorporating internal standards (IS) to normalize matrix effects and System Suitability Tests (SST) to verify instrument performance prior to data acquisition.

Sample Preparation (LLE-SPE Workflow)

Causality: The lipophilic nature of 2',3'-Dimethoxyflavone necessitates organic extraction. Protein precipitation alone is insufficient for complex matrices; solid-phase extraction (SPE) prevents column fouling and ion suppression.

  • Aliquoting & Spiking: Transfer 100 µL of the matrix into a microcentrifuge tube. Spike with 10 µL of Internal Standard (7-Methoxyflavone, 1 µg/mL). Self-Validation: The structural similarity of the IS ensures it mimics the analyte's extraction recovery and ionization efficiency, establishing a reliable baseline.

  • Extraction: Add 400 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes to denature proteins and solubilize the target analyte.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.

  • SPE Cleanup: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% ACN in water (to elute polar interferences). Elute the target fraction with 100% ACN.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

HPLC-UV Protocol
  • System Suitability Test (SST): Inject 6 replicates of a mid-QC standard. Validation Criteria: Retention time Relative Standard Deviation (RSD) must be <1%, and peak area RSD <2%[4].

  • Column: C18 (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase provides optimal retention for the non-polar methoxy groups.

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water containing 0.1% Formic Acid. Flow rate: 1.0 mL/min. Causality: Formic acid suppresses silanol ionization on the column, preventing peak tailing.

  • Detection: UV absorbance monitored at 254 nm and 310 nm.

LC-MS/MS Protocol
  • Column: UHPLC C18 (100 mm × 2.1 mm, 1.7 µm). Causality: Sub-2 µm particles provide narrower peak widths, concentrating the analyte band to increase the Signal-to-Noise (S/N) ratio.

  • Mobile Phase: Gradient elution (Water/ACN with 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, maximizing [M+H]⁺ formation in ESI+ mode.

  • Ionization: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.

  • MRM Transitions: Precursor m/z 283.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 283.1 Frag1 Product Ion 1 (Quantifier) Loss of •CH3 (m/z 268.1) Precursor->Frag1 CID (Argon) Frag2 Product Ion 2 (Qualifier) Loss of CO (m/z 255.1) Precursor->Frag2 CID (Argon) Detector Electron Multiplier (Signal Output) Frag1->Detector Frag2->Detector

Figure 2: ESI-MS/MS fragmentation pathway for 2',3'-Dimethoxyflavone [M+H]+.

ICH Q2(R2) Cross-Validation Results

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose[4][5]. Both methods were subjected to rigorous validation parameters as defined by the ICH Q2(R2) framework.

Validation ICH ICH Q2(R2) Framework Spec Specificity (Matrix Blank Check) ICH->Spec Sens Sensitivity (LOD / LOQ) ICH->Sens Lin Linearity & Range (R² > 0.999) ICH->Lin Prec Precision (Repeatability) ICH->Prec Acc Accuracy (Spike Recovery) ICH->Acc Sens->Lin Prec->Acc

Figure 3: ICH Q2(R2) validation parameter dependencies for analytical methods.

Quantitative Comparison Table

The following table summarizes the experimental data obtained during the cross-validation of 2',3'-Dimethoxyflavone quantification.

Validation Parameter (ICH Q2(R2))HPLC-UV PerformanceLC-MS/MS (MRM) PerformanceCausality / Interpretation
Linear Range 1.0 - 100 µg/mL0.5 - 500 ng/mLMS/MS offers a wider dynamic range at trace levels due to electron multiplier sensitivity.
LOD (S/N = 3) 0.3 µg/mL0.15 ng/mLMS/MS is ~2000x more sensitive, eliminating background noise via MRM filtering.
LOQ (S/N = 10) 1.0 µg/mL0.5 ng/mLDefines the lower boundary of the reportable range[4].
Intra-day Precision 1.2% RSD3.5% RSDUV detectors are inherently more stable than ESI sources across a single day.
Inter-day Precision 1.8% RSD4.2% RSDMS/MS variability is corrected by the internal standard (IS) normalization.
Accuracy (Recovery) 98.5% - 101.2%94.3% - 105.1%Both methods meet the ICH Q2(R2) acceptance criteria (90-110%)[6].

Method Selection Guide

Based on the cross-validation data:

  • Select HPLC-UV when analyzing raw botanical extracts, performing routine batch-release testing, or when the expected concentration of 2',3'-Dimethoxyflavone exceeds 1.0 µg/mL. The method boasts superior precision and lower operational costs.

  • Select LC-MS/MS for pharmacokinetic (PK) profiling, plasma/urine analysis, or when identifying 2',3'-Dimethoxyflavone as a trace chemosystematic marker[3]. The MRM specificity guarantees that co-eluting isobaric flavonoids will not cause false-positive quantification.

Sources

Validation

A Researcher's Guide to Replicating Published Findings on the Biological Activity of 2',3'-Dimethoxyflavone

An In-Depth Technical Guide for the Scientific Community Introduction: The Scientific Context of 2',3'-Dimethoxyflavone 2',3'-Dimethoxyflavone is a polymethoxyflavonoid (PMF), a class of organic compounds found in variou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Scientific Community

Introduction: The Scientific Context of 2',3'-Dimethoxyflavone

2',3'-Dimethoxyflavone is a polymethoxyflavonoid (PMF), a class of organic compounds found in various natural sources, including Brazilian orange essential oil.[1] Like many flavonoids, 2',3'-Dimethoxyflavone and its structural relatives have garnered significant interest for their potential therapeutic properties, with research pointing towards anti-inflammatory and anti-cancer activities.[2] This guide will focus on replicating a key published finding: the induction of apoptosis in breast cancer stem cells by 2',3'-Dimethoxyflavone, as detailed in a seminal study.[3]

The decision to focus on this particular study is based on its specific and measurable biological outcome—apoptosis—and the detailed molecular mechanisms it explores, providing a solid foundation for a rigorous replication effort.[3] This guide will provide the necessary protocols and rationale to independently verify these findings, a cornerstone of the scientific method.

Core Principles of Replication: Ensuring Trustworthiness and Validity

Before embarking on the experimental phase, it is crucial to understand the principles that underpin a successful and credible replication study. This is not merely about following a recipe but about creating a self-validating system of experimentation.

  • Causality in Experimental Choices: Every step, from the choice of cell line to the concentration of a reagent, is deliberate. This guide will elucidate the "why" behind each "how," connecting experimental parameters to the expected biological outcomes.

  • Internal Controls and Validation: A robust experimental design includes multiple controls to ensure that the observed effects are indeed due to the compound . This includes vehicle controls, positive controls, and negative controls, which will be detailed in the protocols.

  • Data Integrity and Transparency: The goal of replication is to produce data that is both accurate and transparently reported. This guide advocates for meticulous record-keeping and a clear presentation of results, allowing for straightforward comparison with the original findings.

Materials and Methods: A Practical Guide to the Bench

This section provides a detailed breakdown of the necessary materials and step-by-step protocols for replicating the pro-apoptotic effects of 2',3'-Dimethoxyflavone on breast cancer stem cells.

Materials
Reagent/MaterialRecommended Source(s)Notes
2',3'-Dimethoxyflavone (CAS: 2554-84-9)Sapphire Bioscience, Carl ROTHEnsure high purity (≥98%). Prepare stock solutions in sterile DMSO.
MCF-7 Breast Cancer Cell LineATCC (American Type Culture Collection)Authenticate cell line identity and ensure it is free from mycoplasma contamination.
Dulbecco's Modified Eagle Medium (DMEM)Gibco, Corning
Fetal Bovine Serum (FBS)Gibco, Sigma-AldrichHeat-inactivated FBS is recommended.
Penicillin-Streptomycin SolutionGibco, Corning
Trypsin-EDTAGibco, Corning
Phosphate-Buffered Saline (PBS)Gibco, CorningSterile, pH 7.4.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichCell culture grade.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
Caspase-3, -8, -9 Activity Assay KitsPromega, AbcamColorimetric or fluorometric kits.
Antibodies for Western Blotting (PARP, Caspase-3, -8, -9, LC3, β-actin)Cell Signaling Technology, Santa Cruz BiotechnologyUse antibodies validated for the species of interest (human).
ECL Western Blotting SubstrateThermo Fisher Scientific, Bio-Rad
Experimental Protocols
  • Cell Line: Human breast cancer cell line, MCF-7.

  • Culture Medium: DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Rationale: Consistent and healthy cell cultures are the bedrock of reliable in vitro experiments. Maintaining cells in their logarithmic growth phase ensures a uniform response to treatment.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of 2',3'-Dimethoxyflavone in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Rationale: The MTT assay is a standard and cost-effective method to quantify the dose-dependent and time-dependent effects of a compound on cell proliferation.

Western blotting allows for the detection of specific proteins involved in the apoptotic cascade.

  • Cell Lysis: Treat MCF-7 cells with varying concentrations of 2',3'-Dimethoxyflavone for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against PARP, cleaved caspase-3, -8, -9, and LC3 overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

Rationale: The cleavage of PARP and the activation (cleavage) of caspases are hallmark indicators of apoptosis.[3] Monitoring the conversion of LC3-I to LC3-II can provide insights into autophagy, a process that can be linked to apoptosis.[3]

These assays provide a quantitative measure of the activity of key apoptotic enzymes.

  • Cell Treatment: Treat MCF-7 cells with 2',3'-Dimethoxyflavone as described for Western blotting.

  • Assay Procedure: Follow the manufacturer's instructions for the specific colorimetric or fluorometric caspase-3, -8, and -9 activity assay kits. This typically involves lysing the cells and adding a substrate that produces a detectable signal upon cleavage by the active caspase.

  • Data Analysis: Measure the signal using a microplate reader and normalize the results to the protein concentration or cell number.

Rationale: Direct measurement of caspase activity provides functional confirmation of the apoptotic pathway activation observed through Western blotting.

Data Presentation and Comparison

To facilitate a direct comparison with published findings, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Cytotoxicity of 2',3'-Dimethoxyflavone on MCF-7 Cells (IC50 Values)

Treatment TimePublished IC50 (µM)[3]Replicated IC50 (µM)
24 hoursValue from literatureYour experimental value
48 hoursValue from literatureYour experimental value
72 hoursValue from literatureYour experimental value

Table 2: Semi-Quantitative Analysis of Apoptotic Markers by Western Blot

ProteinTreatment Concentration (µM)Published Observation[3]Replicated Observation
Cleaved PARP0, 10, 25, 50IncreasedYour observation (e.g., Increased, No change)
Cleaved Caspase-30, 10, 25, 50IncreasedYour observation
Cleaved Caspase-80, 10, 25, 50IncreasedYour observation
Cleaved Caspase-90, 10, 25, 50IncreasedYour observation
LC3-II/LC3-I Ratio0, 10, 25, 50IncreasedYour observation

Visualization of Key Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in this research.

Signaling Pathway: 2',3'-Dimethoxyflavone-Induced Apoptosis

G DMF 2',3'-Dimethoxyflavone Extrinsic Extrinsic Pathway DMF->Extrinsic Intrinsic Intrinsic Pathway DMF->Intrinsic LC3 LC3 Conversion (Ubiquitination of Caspase-8) DMF->LC3 Casp8 Caspase-8 Activation Extrinsic->Casp8 Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis LC3->Casp8

Caption: Proposed signaling pathway of 2',3'-Dimethoxyflavone-induced apoptosis.

Experimental Workflow: From Cell Culture to Data Analysis

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis & Comparison Culture MCF-7 Cell Culture Seeding Seed Cells in Plates Culture->Seeding Treatment Treat with 2',3'-DMF Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT WB Western Blot (Apoptosis Markers) Treatment->WB Caspase Caspase Activity Assays Treatment->Caspase Analysis Calculate IC50 & Quantify Bands MTT->Analysis WB->Analysis Caspase->Analysis Comparison Compare with Published Data Analysis->Comparison Conclusion Draw Conclusions on Replicability Comparison->Conclusion

Caption: A streamlined workflow for replicating the bioactivity of 2',3'-Dimethoxyflavone.

Conclusion and Future Directions

This guide provides a robust framework for replicating the published findings on the pro-apoptotic activity of 2',3'-Dimethoxyflavone. By adhering to the principles of scientific integrity and following the detailed protocols outlined herein, researchers can confidently validate and build upon this important body of work. Successful replication will not only confirm the potential of this compound as a therapeutic agent but also pave the way for further investigations into its precise mechanisms of action and its efficacy in more complex preclinical models.

References

  • Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in breast cancer stem cells: role of ubiquitination of caspase-8 and LC3. PubMed. [Link]

  • Anti-inflammatory effect of certain dimethoxy flavones. PubMed. [Link]

  • Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. Bentham Science. [Link]

  • Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. PubMed. [Link]

  • Cytotoxicity of dietary flavonoids on different human cancer types. PMC. [Link]

  • Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships. PubMed. [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PMC. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC. [Link]

  • Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Journal of Cancer Metastasis and Treatment. [Link]

  • Synthesis, Computational, Antimicrobial, Antioxidant, and ADME Study of 2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One. Taylor & Francis Online. [Link]

  • Six Selected Flavones and Their Related Signaling Pathways that Induce Apoptosis in Cancer. MDPI. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. ResearchGate. [Link]

  • Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. MDPI. [Link]

  • Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora. BMC Complementary Medicine and Therapies. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PMC. [Link]

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed. [Link]

  • The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. PubMed. [Link]

  • Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell. Translational Cancer Research. [Link]

  • Immature Citrus unshiu fruit extracts inhibit adipogenesis in 3T3-L1 adipocytes via AMPK and MAPK signaling pathways. PLOS ONE. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Assessment of Anti-Inflammatory and Antioxidant Effects of Citrus unshiu Peel (CUP) Flavonoids on LPS-Stimulated RAW 264.7 Cells. MDPI. [Link]

  • Cytotoxic Effects of Polymethoxyflavones Isolated from Kaempferia parviflora. Pharmaceutical and Analytical Acta. [Link]

  • View of Inhibitory Effect on Nitric Oxide Production of RAW 264.7 Macrophage Cells of a Active Compound from Alternanthera philoxeroides. ThaiJo. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Antiproliferative activity and polymethoxyflavone composition analysis of Kaempferia parviflora extracts. ResearchGate. [Link]

  • Identification of three new flavonoids from the peels of Citrus unshiu. Ewha Womans University. [Link]

  • The Inhibitory Effect of Premature Citrus unshiu Extract on Atopic Dermatitis In Vitro and In Vivo. PMC. [Link]

Sources

Comparative

The Positional Isomerism of Dimethoxyflavones: A Decisive Factor in Metabolic Stability and Drug Development Potential

A Senior Application Scientist's Guide to Understanding and Evaluating Metabolic Fate For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a promising compound to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding and Evaluating Metabolic Fate

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a promising compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body is likely to have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Flavonoids, a class of polyphenolic compounds with a wide range of pharmacological activities, have long been of interest in drug discovery. However, their inherent low metabolic stability, primarily due to extensive phase II metabolism of their hydroxyl groups, has often limited their clinical translation.

A key strategy to overcome this limitation is the methylation of these hydroxyl groups, leading to the formation of methoxyflavones. This structural modification blocks the sites of rapid conjugation (glucuronidation and sulfation), thereby enhancing metabolic stability and oral bioavailability.[1] Within the subclass of dimethoxyflavones, a fascinating and critical aspect emerges: the position of the two methoxy groups on the flavone scaffold is not a trivial detail but a profound determinant of the molecule's metabolic fate. This guide provides a comparative analysis of the metabolic stability of different dimethoxyflavone isomers, supported by experimental data, to illuminate the structure-activity relationships that govern their biotransformation and to offer a framework for their evaluation in drug discovery programs.

The Decisive Role of Methoxy Group Positioning: A Comparative Overview

The metabolic stability of a compound is quantitatively assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[2][3] Studies on a variety of dimethoxyflavone isomers have consistently demonstrated that the substitution pattern on the flavone rings dictates their susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.

The primary metabolic pathways for dimethoxyflavones are O-demethylation, where a methoxy group is converted to a hydroxyl group, and to a lesser extent, ring hydroxylation.[4] The susceptibility to these metabolic attacks is highly dependent on the location of the methoxy substituents.

Dimethoxyflavone IsomerKey Metabolic PathwaysMajor CYP Isoforms InvolvedRelative Metabolic Stability
5,7-Dimethoxyflavone O-demethylationCYP1A1, CYP1A2, CYP3A4High
7,8-Dimethoxyflavone O-demethylation, Ring HydroxylationNot extensively studiedModerate to Low
3',4'-Dimethoxyflavone O-demethylationCYP1B1, CYP1A2Low
7,3'-Dimethoxyflavone O-demethylationNot extensively studiedLow

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The relative stability is a qualitative assessment based on available data.

As the data suggests, there is a significant variation in metabolic stability among the isomers. Notably, 5,7-dimethoxyflavone stands out for its remarkable resistance to metabolism compared to other isomers like 3',4'-dimethoxyflavone. This difference can be attributed to the electronic and steric properties conferred by the specific positions of the methoxy groups, which influence their interaction with the active sites of metabolizing enzymes.

Mechanistic Insights into Structure-Metabolism Relationships

The observed differences in the metabolic stability of dimethoxyflavone isomers are not random; they are governed by fundamental principles of enzyme-substrate interactions. The key to understanding these differences lies in the active sites of the cytochrome P450 enzymes, which are the primary catalysts of flavonoid metabolism.

The positioning of methoxy groups on the flavone nucleus affects:

  • Binding Affinity and Orientation within the CYP Active Site: The shape and electronic distribution of the dimethoxyflavone isomer will determine how it fits into the active site of a particular CYP enzyme. Some orientations will place a methoxy group in close proximity to the reactive heme center of the enzyme, making it susceptible to demethylation, while other orientations may be less favorable for metabolism.

  • Electronic Properties of the Methoxy Group: The electron-donating or -withdrawing nature of the surrounding ring system can influence the ease of O-demethylation. For instance, the electronic environment of a methoxy group on the B-ring can differ significantly from one on the A-ring, affecting its metabolic liability.

  • Steric Hindrance: The presence of a methoxy group at a particular position can sterically hinder the enzyme's access to other potential sites of metabolism on the flavonoid scaffold.

A crucial takeaway for drug design is that methylation at the 5-position of the A-ring appears to confer significant metabolic stability.[5] This is likely due to a combination of steric hindrance and electronic effects that make this position less accessible or reactive to CYP enzymes. In contrast, methoxy groups on the B-ring, such as in 3',4'-dimethoxyflavone, are often more susceptible to metabolism.

Experimental Protocols for Assessing Metabolic Stability

To provide a practical framework for researchers, this section details a standard experimental protocol for determining the in vitro metabolic stability of dimethoxyflavone isomers using human liver microsomes. This assay is a cornerstone of preclinical drug metabolism studies.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the steps to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test dimethoxyflavone isomers

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system for quantification

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compounds - HLMs - Buffers - NADPH System prep_plates Prepare Incubation & Quench Plates prep_reagents->prep_plates pre_incubation Pre-incubate Test Compound & HLMs at 37°C prep_plates->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->time_points quench Terminate Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: - Calculate % Remaining - Determine t½ and CLint lcms->data_analysis

Caption: A typical experimental workflow for an in vitro metabolic stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the dimethoxyflavone isomers and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in 0.1 M phosphate buffer.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute them to the desired concentration in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compounds and positive controls to the wells.

    • Add the diluted human liver microsomes to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final incubation volume is typically 200 µL.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a specific volume of cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[6][7][8]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[3]

Visualizing the Metabolic Pathways

The metabolism of dimethoxyflavones primarily involves a series of O-demethylation and hydroxylation reactions, followed by potential phase II conjugation of the newly formed hydroxyl groups.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent Dimethoxyflavone Isomer demethylation O-Demethylation (CYP450s) parent->demethylation hydroxylation Ring Hydroxylation (CYP450s) parent->hydroxylation metabolite1 Monohydroxy-monomethoxyflavone demethylation->metabolite1 metabolite2 Dihydroxyflavone demethylation->metabolite2 metabolite1->demethylation conjugation Conjugation (UGTs, SULTs) metabolite1->conjugation metabolite2->conjugation glucuronide Glucuronide Conjugate conjugation->glucuronide sulfate Sulfate Conjugate conjugation->sulfate excretion Excretion (Urine, Feces) glucuronide->excretion sulfate->excretion

Caption: A generalized metabolic pathway for dimethoxyflavones.

Conclusion: Strategic Implications for Drug Discovery

The comparative analysis of dimethoxyflavone isomers underscores a critical principle in drug design: subtle changes in molecular structure can have profound consequences on metabolic stability. For researchers in the field, this understanding is not merely academic; it has direct and practical implications for the selection and optimization of flavonoid-based drug candidates.

The superior metabolic stability of isomers like 5,7-dimethoxyflavone highlights the potential of strategic methylation to engineer drug-like properties into natural products. By understanding the structure-activity relationships that govern interactions with metabolizing enzymes, medicinal chemists can rationally design flavonoid derivatives with improved pharmacokinetic profiles.

The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. By integrating in vitro metabolic stability assays early in the drug discovery process, researchers can de-risk their programs, prioritize candidates with a higher probability of in vivo success, and ultimately, accelerate the development of novel flavonoid-based therapeutics. The journey from a plant-derived molecule to a life-saving medicine is complex, but a deep understanding of metabolism is an indispensable compass for navigating this path.

References

  • Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 335-345. Available from: [Link]

  • Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences, 10(11), 5002-5019. Available from: [Link]

  • Cai, H., et al. (2011). Pharmacokinetics in mice and metabolism in murine and human liver fractions of the putative cancer chemopreventive agents 3',4',5',5,7-pentamethoxyflavone and tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone). Cancer Chemotherapy and Pharmacology, 67(2), 255-263. Available from: [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). Retrieved from [Link]

  • Masimirembwa, C. M., et al. (2016). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Drug Metabolism Letters, 10(1), 33-43. Available from: [Link]

  • Jantarat, C., et al. (2021). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science, 8, 706915. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]

  • Wang, Y., et al. (2022). 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration. Journal of Hematology & Oncology, 15(1), 1-20. Available from: [Link]

  • Li, Y., et al. (2022). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 27(3), 734. Available from: [Link]

  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 441-448. Available from: [Link]

  • Sutthanut, K., et al. (2014). Identification of 5,7,3 ',4 '-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(19), 4366-4374. Available from: [Link]

  • Di, L., et al. (2017). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. AAPS Journal, 19(2), 520-530. Available from: [Link]

  • Aziz, M. Y. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(2), 75-85. Available from: [Link]

  • Kumar, S., & Sinko, P. J. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In Mass Spectrometry-Applications to Drug Analysis. IntechOpen. Available from: [Link]

  • Golm Metabolome Database. (n.d.). Isoflavone, 5,7-dihydroxy-4'-methoxy-. Retrieved from [Link]

  • Kim, M. S., et al. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 12(4), 1079. Available from: [Link]

  • Lim, S. H., et al. (2023). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7,4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. International Journal of Molecular Sciences, 24(17), 13123. Available from: [Link]

  • Sripetch, S., et al. (2023). Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study. Molecular Pharmaceutics, 20(2), 1162-1175. Available from: [Link]

  • Gika, H. G., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 11(7), 416. Available from: [Link]

  • Zhou, R., & Ruan, Q. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Separation Science, 34(24), 3547-3559. Available from: [Link]

  • Elfita, E., et al. (2019). Liquid Chromatography Mass Spectrometry (LC-MS) Fingerprint Combined with Chemometrics for Identification of Metabolites Content. Rasayan Journal of Chemistry, 12(3), 1269-1275. Available from: [Link]

  • Sritalahareuthai, V., et al. (2021). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 5(6), 1-8. Available from: [Link]

Sources

Validation

A Comparative In Vivo Efficacy Analysis of 2',3'-Dimethoxyflavone and Diazepam for Anxiolytic Activity

A Senior Application Scientist's Guide to Preclinical Anxiety Model Design and Interpretation In the landscape of neuropharmacology, the quest for novel anxiolytics with improved efficacy and safety profiles is a paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Preclinical Anxiety Model Design and Interpretation

In the landscape of neuropharmacology, the quest for novel anxiolytics with improved efficacy and safety profiles is a paramount objective. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential therapeutic effects on the central nervous system. Among these, methoxyflavones are emerging as a particularly promising subgroup. This guide provides a comprehensive framework for the in vivo comparison of a candidate methoxyflavone, 2',3'-Dimethoxyflavone, against Diazepam, a long-established standard-of-care benzodiazepine for anxiety disorders.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. We will delve into the mechanistic underpinnings of these compounds, present detailed experimental workflows, and offer insights into data interpretation.

The Mechanistic Landscape: GABAergic Neurotransmission

The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA).[1] Its effects are predominantly mediated through the ionotropic GABA-A receptor, a ligand-gated chloride ion channel.[2][3] Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[2] This inhibitory action is central to regulating neuronal excitability and maintaining a balanced state within the brain.

Diazepam , a classic benzodiazepine, does not activate the GABA-A receptor directly. Instead, it acts as a positive allosteric modulator.[4] It binds to a specific site on the receptor, distinct from the GABA binding site, and increases the frequency of channel opening when GABA is bound.[4] This potentiation of GABA's natural inhibitory effect is the cornerstone of its anxiolytic, sedative, and muscle relaxant properties.

Many flavonoids , including methoxyflavones, are also known to interact with the GABA-A receptor.[5][6] Some exhibit a benzodiazepine-like mechanism, while others may interact with different allosteric sites. The anxiolytic-like effects of compounds like 5-methoxyflavone and 3-hydroxy-2'-methoxy-6-methylflavone have been linked to their modulation of the GABAergic system.[5][7] It is hypothesized that 2',3'-Dimethoxyflavone may exert its anxiolytic effects through a similar mechanism, making a direct comparison with Diazepam highly relevant.

GABAA_Pathway Figure 1: Simplified GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Activates Cl_channel_open Chloride Channel (Open) Cl_channel->Cl_channel_open Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds Diazepam Diazepam (Standard-of-Care) Diazepam->GABA_A Positive Allosteric Modulation DMF 2',3'-Dimethoxyflavone (Test Compound) DMF->GABA_A Hypothesized Positive Allosteric Modulation

Caption: Figure 1: Simplified GABA-A Receptor Signaling Pathway

Designing a Head-to-Head In Vivo Efficacy Study

A robust preclinical study is essential to ascertain the anxiolytic potential of 2',3'-Dimethoxyflavone relative to Diazepam. The following experimental design employs a battery of well-validated behavioral paradigms in mice to assess anxiety-like behavior and potential confounding sedative effects.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Dosing cluster_testing Phase 3: Behavioral Testing (30 min post-injection) cluster_analysis Phase 4: Analysis Acclimation Animal Acclimation (1 week) Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Acute Intraperitoneal (i.p.) Injection - Vehicle - 2',3'-DMF (10, 30, 50 mg/kg) - Diazepam (1, 2 mg/kg) Grouping->Dosing EPM Elevated Plus Maze (EPM) Dosing->EPM LDB Light-Dark Box (LDB) Dosing->LDB OFT Open Field Test (OFT) Dosing->OFT Data_Collection Automated Video Tracking & Scoring EPM->Data_Collection LDB->Data_Collection OFT->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Data Interpretation & Comparison Stats->Results

Caption: Figure 2: Experimental Workflow

Experimental Protocols

1. Animals and Housing:

  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM).[8] Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments and habituated to the testing room for at least 30 minutes prior to each test.[9][10]

2. Treatment Groups and Administration:

  • Group 1: Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Group 2-4: 2',3'-Dimethoxyflavone (10, 30, and 50 mg/kg, i.p.)

  • Group 5-6: Diazepam (1 and 2 mg/kg, i.p.) - serving as the positive control.[11][12]

  • Administration: All treatments are administered via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.

3. Behavioral Assays:

A battery of tests is crucial as no single test can fully capture the complexity of anxiety. The following tests are based on the conflict between the innate desire of rodents to explore a novel environment and their aversion to open, elevated, or brightly lit spaces.[13]

a. Elevated Plus Maze (EPM) Test: This is a widely used paradigm to assess anxiety-like behavior in rodents.[9][14]

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms and two arms enclosed by high walls.[9][15]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[15]

    • Allow the mouse to explore the maze freely for 5 minutes.[15]

    • Record the session using an overhead video camera for later analysis.[9]

    • Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[15][16]

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to assess general locomotor activity).

b. Light-Dark Box (LDB) Test: This test capitalizes on the conflict between the tendency of mice to explore and their natural aversion to brightly lit areas.[8][17]

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[17][18]

  • Procedure:

    • Place the mouse in the center of the brightly illuminated chamber.[17]

    • Allow the mouse to move freely between the two chambers for 5-10 minutes.[8][19]

    • Record the session using a video camera.

    • Clean the apparatus with 70% ethanol between each mouse.[17]

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

c. Open Field Test (OFT): While also used to assess anxiety (thigmotaxis, or the tendency to remain near the walls), the OFT is particularly valuable for evaluating general locomotor activity. This helps to rule out the possibility that an apparent anxiolytic effect is merely a consequence of sedation.[20][21]

  • Apparatus: A square arena with high walls.[22]

  • Procedure:

    • Place the mouse in the center of the arena.[10]

    • Allow the mouse to explore freely for 10-20 minutes.[22][23]

    • Record the session with an overhead video camera.

    • Clean the arena thoroughly with 70% ethanol after each trial.[21]

  • Parameters Measured:

    • Time spent in the center of the arena vs. the periphery.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

Data Analysis and Expected Outcomes

Data from all behavioral tests should be analyzed using a one-way analysis of variance (ANOVA), followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Table 1: Summary of Expected Outcomes for Anxiolytic Efficacy

Behavioral TestParameterExpected Outcome for an Effective Anxiolytic
Elevated Plus Maze % Time in Open ArmsSignificant Increase
% Entries into Open ArmsSignificant Increase
Total Distance TraveledNo Significant Change (to rule out hyperactivity)
Light-Dark Box Time in Light CompartmentSignificant Increase
Number of TransitionsSignificant Increase
Open Field Test Time in CenterSignificant Increase
Total Distance TraveledNo Significant Change (to rule out sedation)
Rearing FrequencyNo Significant Change

An ideal anxiolytic profile for 2',3'-Dimethoxyflavone would be a dose-dependent increase in the exploration of the aversive zones (open arms, light compartment, center of the open field) without a significant alteration in overall locomotor activity. This would suggest a specific anxiolytic effect, rather than a general sedative or stimulant effect. In contrast, higher doses of Diazepam may produce the expected anxiolytic effects but could also lead to a decrease in total distance traveled, indicating sedation.[24]

Conclusion

This guide provides a comprehensive, mechanistically grounded framework for the in vivo comparison of 2',3'-Dimethoxyflavone and Diazepam. By employing a battery of validated behavioral assays and carefully considering the underlying neurobiology, researchers can generate robust and interpretable data. A successful demonstration of anxiolytic efficacy for 2',3'-Dimethoxyflavone, particularly in the absence of the sedative side effects often associated with benzodiazepines, would represent a significant step forward in the development of novel, safer therapeutics for anxiety disorders. The protocols and analytical strategies outlined herein are designed to provide the necessary scientific rigor for such an evaluation.

References

  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16).
  • Tsetsenis, T. (2015). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 5(17).
  • IMPRESS. (n.d.). Open Field Protocol. International Mouse Phenotyping Resource of Standardised Screens.
  • Zantiks. (n.d.). Light-Dark transition/preference test (mice).
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
  • Crusio, W. E. (n.d.).
  • Anilocus. (2025, July 7). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Light-dark box test for mice. protocols.io.
  • SPARC. (2023, January 13).
  • QIAGEN. (n.d.). GABA Receptor Signaling.
  • Aligning Science Across Parkinson's. (n.d.). Light-dark box test for mice.
  • Nicholson, R. A., et al. (2001). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. Journal of Neurochemistry, 78(6), 1253-1263.
  • Kumar, J., et al. (2020). Anxiolytic-like activity of 5-methoxyflavone in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences. European Neuropsychopharmacology, 36, 100-110.
  • Takao, K., & Miyakawa, T. (2006). Light/dark Transition Test for Mice. Journal of Visualized Experiments, (1), 104.
  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Open Field Test.
  • ResearchGate. (n.d.). Anxiolytic–like activity of 5–methoxyflavone in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences.
  • Mouse Metabolic Phenotyping Centers. (2024, January 3).
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
  • Decker, B. L., et al. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434.
  • Bowdish Lab. (2023, March 15). SOP: Open Field Test.
  • NEUROFIT. (n.d.).
  • Samad, F., et al. (2017). Characterization of 6-methoxyflavanone as a novel anxiolytic agent: A behavioral and pharmacokinetic approach. Journal of Psychopharmacology, 31(1), 119-130.
  • Hanrahan, J. R., et al. (2012). 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors. British Journal of Pharmacology, 165(4b), 1367-1379.
  • ResearchGate. (n.d.). Effect of diazepam on anxiolytic-like behavior in mice.
  • Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant drugs: what is new from animal models?. Dialogues in clinical neuroscience, 15(4), 479–490.
  • Tretter, V., & Moss, S. J. (2008). GABAA receptor dynamics and constructing GABAergic synapses. Frontiers in Molecular Neuroscience, 1, 7.
  • Colas-Zelin, D., et al. (2021). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. Scientific Reports, 11(1), 9180.
  • Creative Diagnostics. (n.d.).
  • ResearchGate. (n.d.). Sedative–hypnotic like effect of 5–methoxyflavone in mice and investigation on possible mechanisms by in vivo and in silico methods.
  • Gaskill, B. N., et al. (2014). Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains. Pharmacology, biochemistry, and behavior, 122, 220–229.
  • de Cássia, R., et al. (2024). An Evaluation of the Anxiolytic Potential of Amentoflavone in Adult Zebrafish Undergoing Alcohol Withdrawal: In Vivo and In Silico Studies. Pharmaceuticals, 17(5), 621.
  • Lee, H. J., et al. (2012). 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes. Pharmacology, biochemistry, and behavior, 100(2), 274-282.
  • ResearchGate. (n.d.). (PDF)
  • Rauf, A., et al. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. Drug Target Insights, 18.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
2',3'-Dimethoxyflavone
© Copyright 2026 BenchChem. All Rights Reserved.